molecular formula C9H20O2 B052112 2-Butyl-2-ethyl-1,3-propanediol CAS No. 115-84-4

2-Butyl-2-ethyl-1,3-propanediol

Cat. No.: B052112
CAS No.: 115-84-4
M. Wt: 160.25 g/mol
InChI Key: DSKYSDCYIODJPC-UHFFFAOYSA-N
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Description

2-Butyl-2-ethyl-1,3-propanediol (BEPD) is an asymmetric, hydrophobic diol of high interest in materials science for synthesizing advanced polymers. Its unique structure, featuring two primary hydroxyl groups on a neopentyl core with butyl and ethyl substituents, confers exceptional properties to resulting polymers, including enhanced flexibility, superior hydrolysis resistance, and lower melt viscosity compared to symmetric diols like neopentyl glycol. In research and development, BEPD is a critical building block for high-performance polymers. It is extensively used in the synthesis of outdoor-durable polyester resins for coil, can, and powder coatings, where it improves weatherability, clarity, and shelf life. Furthermore, BEPD serves as a key monomer in creating polyurethane elastomers, acrylates for UV-curable coatings, and unsaturated polyesters for gel coats, contributing to improved solubility, adhesion to low-surface-energy substrates, and final material clarity. Beyond polymer applications, studies also indicate its utility as a solvent and as a biocidal substance for inhibiting microbial growth in formulations. Key Properties for R&D: • CAS Number: 115-84-4 • Molecular Formula: C₉H₂₀O₂ • Molecular Weight: 160.25 g/mol • Appearance: White to almost white crystalline powder • Purity: ≥98% - 99% • Melting Point: 41 - 44 °C • Boiling Point: 178 °C at 50 mmHg This product is intended for laboratory research use only and is not intended for human, veterinary, household, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-2-ethylpropane-1,3-diol
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InChI

InChI=1S/C9H20O2/c1-3-5-6-9(4-2,7-10)8-11/h10-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DSKYSDCYIODJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8041400
Record name 2-Butyl-2-ethyl-1,3-propanediol
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Molecular Weight

160.25 g/mol
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Physical Description

Other Solid
Record name 1,3-Propanediol, 2-butyl-2-ethyl-
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CAS No.

115-84-4
Record name 2-Butyl-2-ethyl-1,3-propanediol
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Record name 2-Butyl-2-ethyl-1,3-propanediol
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Record name 2-Butyl-2-ethyl-1,3-propanediol
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Record name 1,3-Propanediol, 2-butyl-2-ethyl-
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Record name 2-butyl-2-ethylpropanediol
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Record name 2-ETHYL-2-BUTYL-1,3-PROPANEDIOL
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Foundational & Exploratory

An Analysis of 3,3-Bis(hydroxymethyl)heptane: Structure and Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

The compound commonly referred to as 3,3-Bis(hydroxymethyl)heptane is a diol with a heptane backbone. However, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its preferred name is 2-butyl-2-ethylpropane-1,3-diol. This name is determined by identifying the longest carbon chain that contains the principal functional groups, which in this case are the two hydroxyl (-OH) groups.

Chemical Structure and IUPAC Name

The molecular formula for this compound is C9H20O2.[1][2] Its structure consists of a central carbon atom bonded to a butyl group, an ethyl group, and two hydroxymethyl groups (-CH2OH).

While "3,3-Bis(hydroxymethyl)heptane" accurately describes the molecule as a seven-carbon chain (heptane) with two hydroxymethyl substituents at the third carbon, IUPAC guidelines prioritize naming conventions that incorporate the primary functional groups into the parent chain. In this instance, the longest continuous carbon chain containing both hydroxyl groups is a three-carbon chain, making it a derivative of propane.

Therefore, the systematic IUPAC name is 2-butyl-2-ethylpropane-1,3-diol .[2] The name "3,3-Bis(hydroxymethyl)heptane" is recognized as a synonym.[1][2][3]

Below is a table summarizing the key identifiers for this chemical compound.

IdentifierValue
Preferred IUPAC Name 2-butyl-2-ethylpropane-1,3-diol[2]
Synonyms 3,3-Bis(hydroxymethyl)heptane, 2-Ethyl-2-butyl-1,3-propanediol[1][2][3]
CAS Number 115-84-4[1]
Molecular Formula C9H20O2[1][2][4]
Molecular Weight 160.25 g/mol [3]

Visualization of the Chemical Structure

To illustrate the relationship between the structure and its IUPAC name, the following diagram represents the molecule, highlighting the parent propane chain and its substituents.

G cluster_main_chain Propane-1,3-diol Parent Chain cluster_substituents Substituents on C2 C1 C1 (CH2OH) C2 C2 C1->C2 C3 C3 (CH2OH) C2->C3 Butyl Butyl Group (-CH2CH2CH2CH3) C2->Butyl attached to C2 Ethyl Ethyl Group (-CH2CH3) C2->Ethyl attached to C2

Caption: Logical relationship of the IUPAC name 2-butyl-2-ethylpropane-1,3-diol.

References

2-Ethyl-2-(hydroxymethyl)-1-hexanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethyl-2-(hydroxymethyl)-1-hexanol, also known by its systematic name, 2-Butyl-2-ethyl-1,3-propanediol. This document is intended to serve as a key resource for professionals in research and development.

Core Properties and Data

2-Ethyl-2-(hydroxymethyl)-1-hexanol, with the CAS number 115-84-4, is a propanediol derivative.[1][2][3][4] It is recognized for its use in the synthesis of polyester resins for coatings and adhesives in food contact applications.[4]

Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical properties of 2-Ethyl-2-(hydroxymethyl)-1-hexanol.

PropertyValueSource
Molecular Formula C9H20O2[2][4]
Molecular Weight 160.25 g/mol [2][4]
Melting Point 41-44 °C (lit.)[3]
Boiling Point 262.00 °C @ 760.00 mm Hg[1]
178 °C @ 50 mmHg (lit.)[3]
Flash Point > 110.00 °C (> 230.00 °F) TCC[1]
136 °C (276.8 °F) - closed cup
Vapor Pressure 0.002000 mmHg @ 25.00 °C (est)[1]
logP (o/w) 1.709 (est)[1]
Appearance Solid[4]
Chemical Structure and Identifiers

The relationship between the common names, CAS number, and the chemical structure of this compound is illustrated below.

Caption: Chemical structure and identifiers of this compound.

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound like this compound can be determined using a capillary melting point apparatus.

G start Start: Obtain Sample prep Grind sample to a fine powder start->prep fill Pack powder into a capillary tube (1-2 mm height) prep->fill place Place capillary tube in melting point apparatus fill->place heat Heat the apparatus slowly (1-2 °C/min near melting point) place->heat observe Observe the sample through the magnifying lens heat->observe record Record the temperature range from the first drop of liquid to complete liquefaction observe->record end End: Melting Point Range Determined record->end

Caption: Workflow for Melting Point Determination.

Methodology:

  • A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

For a liquid at reduced pressure, as some of the data suggests, a distillation setup is used.

Methodology:

  • The compound is placed in a distillation flask with a boiling chip.

  • The flask is connected to a condenser, a receiving flask, and a vacuum source.

  • The pressure is reduced to the desired level (e.g., 50 mmHg).

  • The flask is heated, and the temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at that pressure.

Flash Point Determination

The closed-cup flash point is determined using a Pensky-Martens or similar closed-cup tester.

Methodology:

  • A sample of the compound is placed in the test cup of the apparatus and covered with a lid.

  • The sample is heated at a slow, constant rate while being stirred.

  • An ignition source is directed into the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.

Chemical Synthesis

This compound is utilized in bulk polycondensation reactions with diacid monomers, such as terephthalic acid, to produce poly(ethylene terephthalate) copolymers.[3]

The following diagram illustrates the conceptual pathway of this polymerization.

G Monomer_A This compound (Diol) Polycondensation Polycondensation Reaction Monomer_A->Polycondensation Monomer_B Terephthalic Acid (Diacid) Monomer_B->Polycondensation Polymer Poly(ethylene terephthalate) Copolymer Polycondensation->Polymer Byproduct Water (H2O) Polycondensation->Byproduct releases

Caption: Synthesis of Copolymers via Polycondensation.

References

Spectral Analysis of 2-Butyl-2-ethyl-1,3-propanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Butyl-2-ethyl-1,3-propanediol, a key intermediate in various industrial applications, including the synthesis of polyesters and as a component in lubricants and plasticizers. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.88t3H-CH₂CH₃ (Ethyl)
0.90t3H-CH₂CH₂CH₂CH₃ (Butyl)
1.25-1.35m6H-CH₂CH₂ CH₃ (Butyl) & -CH₂ CH₃ (Ethyl)
3.45s4H-CH₂ OH
~2.5-3.5 (broad)s2H-OH

¹³C NMR (Carbon-13 NMR) Spectral Data [1][2][3]

Chemical Shift (δ) ppmAssignment
7.6-CH₂CH₃ (Ethyl)
14.1-CH₂CH₂CH₂CH₃ (Butyl)
23.1-CH₂CH₂ CH₃ (Butyl)
23.5-CH₂ CH₃ (Ethyl)
33.1-CH₂ CH₂CH₃ (Butyl)
44.5C (CH₂OH)₂
67.5-CH₂ OH
Infrared (IR) Spectroscopy

Key IR Absorption Bands [4]

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3300 (broad)O-H stretchStrong, broad absorption indicative of hydrogen-bonded hydroxyl groups.
2955, 2870C-H stretch (alkane)Strong absorptions corresponding to the stretching of sp³ C-H bonds in the butyl and ethyl groups.
1465C-H bend (alkane)Bending vibration of the methylene and methyl groups.
1045C-O stretchStrong absorption indicating the stretching of the carbon-oxygen single bond of the primary alcohols.
Mass Spectrometry (MS)

Key Mass Fragments from Electron Ionization (EI-MS) [5][6][7]

m/zProposed Fragment
129[M - CH₂OH]⁺
103[M - C₄H₉]⁺
85[M - C₄H₉ - H₂O]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺ (Butyl cation)
43[C₃H₇]⁺
31[CH₂OH]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of this compound (approximately 20-30 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in a 5 mm NMR tube.[8] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for analyzing liquid or solid samples with minimal preparation.[1][9][10][11][12]

A small amount of the this compound sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[13] This technique allows for the separation of the analyte from any potential impurities before it enters the mass spectrometer.

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The GC is equipped with a suitable capillary column (e.g., a polar stationary phase like DB-WAX or a non-polar phase like DB-5ms). The oven temperature is programmed to start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to ensure good separation and elution of the compound. The separated compound then enters the mass spectrometer, which is operated in electron ionization (EI) mode at a standard ionizing energy of 70 eV. The mass analyzer scans a mass range of approximately m/z 30-300 to detect the molecular ion and fragment ions.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Direct Application to ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR-ATR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phase Correction, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Absorbance Conversion IR_Acq->IR_Proc MS_Proc Chromatogram Integration, Mass Spectrum Extraction MS_Acq->MS_Proc NMR_Analysis Chemical Shift Analysis, Integration & Multiplicity, Peak Assignment NMR_Proc->NMR_Analysis IR_Analysis Peak Identification, Vibrational Mode Assignment IR_Proc->IR_Analysis MS_Analysis Molecular Ion Identification, Fragmentation Pattern Analysis MS_Proc->MS_Analysis

Caption: Workflow for the spectral analysis of this compound.

References

Solubility Profile of 2-Butyl-2-ethyl-1,3-propanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Butyl-2-ethyl-1,3-propanediol in a range of common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities where this compound is utilized.

Core Quantitative Solubility Data

The solubility of a compound is a critical physical property that influences its behavior in various applications, from reaction kinetics to formulation stability. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventChemical FormulaSolubilityTemperature (°C)Observations
WaterH₂O8.8 g/L20Soluble.
MethanolCH₃OHHighly SolubleNot SpecifiedDescribed as "almost transparency," suggesting good solubility.[1][2]
EthanolC₂H₅OHPredicted to be Soluble-As a short-chain alcohol, ethanol is expected to be a good solvent for a diol with alkyl chains.
AcetoneC₃H₆OPredicted to be Soluble-The polar aprotic nature of acetone should allow for favorable interactions.
Ethyl AcetateC₄H₈O₂Predicted to be Moderately Soluble-Expected to be a moderate solvent due to its ester functionality.
DichloromethaneCH₂Cl₂Predicted to be Soluble-The polar nature of dichloromethane should facilitate dissolution.
ChloroformCHCl₃Predicted to be Soluble-Similar to dichloromethane, chloroform is expected to be a good solvent.
TolueneC₇H₈Predicted to be Sparingly Soluble-The non-polar aromatic character of toluene suggests lower solubility.
HexaneC₆H₁₄Predicted to be Sparingly Soluble-As a non-polar aliphatic solvent, hexane is expected to be a poor solvent.

Physicochemical Properties of this compound

A comprehensive understanding of the compound's physical properties is essential for its effective use.

PropertyValue
Molecular Formula C₉H₂₀O₂
Molecular Weight 160.25 g/mol
Appearance White crystalline solid
Melting Point 41-44 °C
Boiling Point 178 °C at 50 mmHg
Density 0.93 g/cm³

Experimental Protocol for Solubility Determination (Flask Method)

The following is a detailed methodology for determining the solubility of this compound in a given solvent, adapted from the OECD Test Guideline 105 (Flask Method). This method is suitable for substances with solubilities above 10⁻² g/L.

1. Principle:

A supersaturated solution of the test substance in the solvent of choice is agitated at a constant temperature. Once equilibrium is reached, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

2. Materials and Equipment:

  • This compound (analytical standard grade)

  • Solvent of interest (HPLC grade or equivalent)

  • Glass flasks with stoppers

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars or a mechanical shaker

  • Centrifuge (optional)

  • Syringes and filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • Appropriate analytical instrumentation (e.g., HPLC-UV, GC-FID, or a calibrated spectrophotometer)

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of the Test Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

    • Stopper the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature bath or incubator set to the desired temperature (e.g., 20 °C).

    • Agitate the mixture using a magnetic stirrer or shaker. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause foaming or dispersion of the solid into very fine particles.

    • Allow the mixture to equilibrate for a sufficient period. A preliminary test may be needed to determine the time required to reach equilibrium (typically 24 to 48 hours). Equilibrium is reached when consecutive measurements of the concentration of the solute in the solution, taken at least 24 hours apart, show no significant difference.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles. The filtration apparatus should be pre-equilibrated to the test temperature to avoid precipitation.

    • Dilute the filtered sample as necessary with the solvent to bring the concentration within the working range of the analytical method.

  • Analysis:

    • Analyze the concentration of this compound in the prepared sample using a validated analytical method.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the measured concentration and any dilution factors. Express the result in g/L or other appropriate units.

4. Data Reporting:

The report should include:

  • The detailed experimental procedure.

  • The analytical method used, including validation data.

  • The solubility results, including the mean value and standard deviation from at least three replicate experiments.

  • The test temperature.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the flask method.

G Solubility Determination Workflow (Flask Method) A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow undissolved solid to settle B->C D Withdraw supernatant sample C->D E Filter the sample (e.g., 0.45 µm filter) D->E F Dilute sample if necessary E->F G Analyze concentration using a validated analytical method (e.g., HPLC, GC) F->G H Calculate solubility G->H

Solubility Determination Workflow (Flask Method)

References

Material safety data sheet for 2-Butyl-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Butyl-2-ethyl-1,3-propanediol

Identification

This compound is a chemical compound with the CAS number 115-84-4.[1] It is also known by its EINECS number, 204-111-7.[1] The molecular formula for this compound is C₉H₂₀O₂.[2] It is utilized in various industrial and commercial applications, including the synthesis of polyesters, polyurethanes, lubricants, and as an emollient in cosmetics.[3][4][5]

IdentifierValue
CAS Number 115-84-4[1]
EINECS Number 204-111-7[1]
Molecular Formula C₉H₂₀O₂[2]
Molecular Weight 160.25 g/mol [2]
IUPAC Name 2-butyl-2-ethylpropane-1,3-diol[2]
Synonyms bep, 2-ethyl-2-butyl-1,3-propanediol[1][6]

Physical and Chemical Properties

This compound is a white crystalline solid with a mild odor.[1][4] It has a relatively low solubility in water.[3] Key physical and chemical properties are summarized in the table below.

PropertyValue
Appearance White crystalline powder/solid[1][4][6]
Odor Mild, Odorless[1][6]
Melting Point 41 - 44 °C[1]
Boiling Point 178 °C at 50-67 hPa[1]
Flash Point 136 - 137 °C (closed cup)[1][6]
Density 0.97 g/cm³ at 20 °C[1]
Water Solubility 8.8 g/L at 20 °C[1]
Vapor Pressure 1.00e-04 mmHg[5]

Hazard Identification and Safety

This chemical is considered hazardous and requires careful handling. It is known to cause skin irritation and serious eye irritation.[6]

GHS Classification

The Globally Harmonized System (GHS) classification for this compound indicates its potential for irritation.

ClassificationHazard Statement
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[6][7]
Serious Eye Damage/Eye Irritation (Category 2) H319: Causes serious eye irritation[2][5][6]
Specific target organ toxicity (single exposure) (Category 3) May cause respiratory irritation[6]
Precautionary Measures

Safe handling practices are crucial to minimize exposure and risk.

Precautionary CodeStatement
P264 Wash skin thoroughly after handling.[3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3][7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
P337+P313 If eye irritation persists: Get medical advice/attention.[3]

Experimental Protocols

Acute Oral Toxicity Study

The acute oral toxicity was determined using a study based on Directive 67/548/EEC, Annex V, B.1.[1] In this protocol, the substance is administered orally to rats, and the dosage at which 50% of the test subjects expire (LD50) is determined. For this compound, the LD50 was found to be 2,900 mg/kg for both male and female rats.[1]

Water Solubility Test

The water solubility was determined according to OECD Test Guideline 105.[1] This method, also known as the Flask Method, involves dissolving the substance in water at a specific temperature until saturation is reached. The concentration of the dissolved substance is then measured to determine its solubility.

Toxicological Information

The toxicological profile indicates moderate toxicity upon acute exposure.

Toxicity TypeSpeciesRouteValue
Acute Oral LD50 Rat (male and female)Oral2,900 mg/kg[1]
Acute Dermal LD50 RabbitSkin3,810 mg/kg[5][8]
Skin Corrosion/Irritation RabbitSkinIrritating to skin[3]
Serious Eye Damage/Irritation RabbitEyesIrritating to eyes[3]
Carcinogenicity IARC-Not classifiable as a human carcinogen (No ingredient >= 0.1% is identified as probable, possible or confirmed)[1][9]

Emergency and First Aid Procedures

Proper first aid is critical in case of accidental exposure.

First_Aid_Protocol cluster_exposure Type of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Soap_Water Wash off with soap and plenty of water. Skin_Contact->Wash_Soap_Water Eye_Contact Eye Contact Rinse_Eyes Rinse thoroughly with plenty of water for at least 15 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->Rinse_Mouth Consult_Physician Consult a physician Move_Fresh_Air->Consult_Physician Wash_Soap_Water->Consult_Physician Rinse_Eyes->Consult_Physician Rinse_Mouth->Consult_Physician Handling_Storage_Workflow cluster_handling Safe Handling cluster_storage Safe Storage Avoid_Contact Avoid contact with skin and eyes. Avoid_Dust Avoid formation of dust and aerosols. Avoid_Contact->Avoid_Dust Ventilation Use in a well-ventilated area. Avoid_Dust->Ventilation PPE Wear personal protective equipment (gloves, eye protection). Ventilation->PPE Store_Cool Store in a cool, dry place. PPE->Store_Cool Keep_Closed Keep container tightly closed. Store_Cool->Keep_Closed Store_Locked Store locked up. Keep_Closed->Store_Locked Spill_Response_Procedure Start Accidental Release Occurs Personal_Precautions Use personal protective equipment (PPE). Ensure adequate ventilation. Avoid breathing dust. Start->Personal_Precautions Environmental_Precautions Do not let product enter drains. Personal_Precautions->Environmental_Precautions Containment Pick up and arrange disposal without creating dust. Sweep up and shovel. Environmental_Precautions->Containment Disposal Keep in suitable, closed containers for disposal. Dispose of at an approved waste disposal plant. Containment->Disposal End Spill Cleaned Disposal->End

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Butyl-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-Butyl-2-ethyl-1,3-propanediol. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally similar molecules, particularly neopentyl glycol (2,2-dimethyl-1,3-propanediol), to infer potential thermal behavior. Detailed experimental protocols for assessing thermal stability and identifying decomposition products are also provided.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its handling and application. The following table summarizes key data sourced from various chemical suppliers and databases.

PropertyValue
Molecular Formula C₉H₂₀O₂
Molecular Weight 160.25 g/mol
Appearance White crystalline solid
Melting Point 41-44 °C
Boiling Point 178 °C @ 50 mmHg
Flash Point 136 °C (closed cup)
Solubility Soluble in water and many organic solvents

Thermal Stability and Decomposition

One study indicates a decomposition temperature for neopentyl glycol to be around 280°C. In contrast, a more detailed thermogravimetric analysis (TGA) study reports a maximum thermal decomposition temperature (Tmax) of 159.72°C. This temperature represents the point of the most rapid weight loss. The thermal degradation in this study was observed to begin at approximately 135°C and conclude around 195°C.

Given the structural similarities, the thermal decomposition of this compound is likely to proceed through similar pathways, although the presence of longer alkyl chains (butyl and ethyl groups) may influence the onset and rate of decomposition. It is plausible that the decomposition of this compound would also occur in a temperature range conducive to the cleavage of its carbon-carbon and carbon-oxygen bonds. Upon heating, it is anticipated that the compound will decompose, leading to the release of volatile and potentially irritating gases and vapors.

Hypothetical Decomposition Pathway

The thermal decomposition of 1,3-diols can be complex. A plausible, albeit hypothetical, decomposition pathway for this compound is initiated by the homolytic cleavage of the C-C bond between the quaternary carbon and one of the hydroxymethyl groups, leading to the formation of radical intermediates. These reactive species can then undergo a series of reactions, including hydrogen abstraction, disproportionation, and further fragmentation, to yield a variety of smaller, volatile molecules.

DecompositionPathway This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates Heat (Initial C-C Cleavage) Decomposition Products Aldehydes Alkenes Smaller Alcohols Water Radical Intermediates->Decomposition Products Further Fragmentation & Rearrangement

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols

To definitively determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.

Objective: To determine the thermal stability and decomposition temperature range of the compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (or air to study oxidative decomposition) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve (weight % vs. temperature) will indicate the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass.

Objective: To identify the volatile and semi-volatile products generated during thermal decomposition.

Methodology:

  • Instrument: A pyrolysis unit coupled directly to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: Place a small, accurately weighed amount (typically 0.1-1.0 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Based on the TGA data, select a temperature within the decomposition range (e.g., the Tmax identified by TGA). A temperature of 300°C would be a reasonable starting point.

    • Pyrolysis Time: A short duration, typically in the range of 5-20 seconds, is sufficient for flash pyrolysis.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating a wide range of organic compounds.

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to elute all decomposition products.

    • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Data Analysis: The separated decomposition products are identified by comparing their mass spectra with a reference library (e.g., NIST).

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

ExperimentalWorkflow cluster_0 Thermal Stability Assessment cluster_1 Decomposition Product Identification Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA TGA_Data TGA Curve (Weight % vs. Temp) DTG Curve (Deriv. Weight % vs. Temp) TGA->TGA_Data Decomp_Temp Determine Decomposition Temperature Range (T_onset, T_max) TGA_Data->Decomp_Temp Py_GC_MS Pyrolysis-GC-MS Decomp_Temp->Py_GC_MS Inform Pyrolysis Temperature Final_Report Comprehensive Thermal Profile Decomp_Temp->Final_Report Contributes to GC_MS_Data Chromatogram & Mass Spectra Py_GC_MS->GC_MS_Data Product_ID Identify Decomposition Products (via MS Library Search) GC_MS_Data->Product_ID Product_ID->Final_Report Contributes to

Caption: Workflow for the thermal analysis of this compound.

Disclaimer: The information on thermal decomposition is based on data for a structurally similar compound and should be confirmed by specific experimental analysis. The provided protocols are intended as a general guide and may require optimization for specific instrumentation and analytical goals.

An In-depth Technical Guide to the Synthesis and Discovery of 2-Butyl-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Butyl-2-ethyl-1,3-propanediol (BEPD), a versatile diol with applications ranging from polymer synthesis to insect repellents. Aimed at researchers, scientists, and drug development professionals, this document details the compound's discovery, synthesis methodologies, experimental protocols, and key physicochemical properties.

Discovery

The first documented synthesis and claim of this compound appears in a 1947 patent. This patent not only describes a method for its preparation but also identifies its utility as an effective insect repellent. The compound is synthesized by reacting 2-ethylhexanal with formaldehyde in the presence of an alkaline substance.

Synthesis of this compound

There are two primary industrial methods for the synthesis of this compound: a classical approach involving a crossed Cannizzaro-type reaction and a salt-free method.[1]

Classical Synthesis: Aldol Condensation followed by a Crossed Cannizzaro Reaction

The classical and most well-documented method for synthesizing BEPD involves the reaction of 2-ethylhexanal with formaldehyde in the presence of a strong base, such as potassium hydroxide.[2] This process consists of two main stages: an initial aldol condensation followed by a crossed Cannizzaro reaction.

In the first stage, formaldehyde reacts with 2-ethylhexanal in an aldol condensation. Subsequently, in the crossed Cannizzaro reaction, another molecule of formaldehyde reduces the intermediate aldehyde to the corresponding diol (this compound), while formaldehyde itself is oxidized to formic acid.[2] Using formaldehyde as the reducing agent is advantageous as it is a less valuable reagent.

The overall reaction is highly exothermic and requires careful temperature control.

dot

Caption: Classical synthesis of BEPD via Aldol Condensation and Crossed Cannizzaro Reaction.

Salt-Free Synthesis

A more modern, "salt-free" approach to BEPD synthesis involves an aldol addition followed by hydrogenation. This method avoids the production of formate salts, simplifying purification and reducing waste streams. The initial aldol addition of 2-ethylhexanal and formaldehyde is followed by the catalytic hydrogenation of the intermediate aldehyde to yield the final diol product.[1]

dot

Caption: Salt-free synthesis pathway for BEPD.

Experimental Protocols

Classical Synthesis Protocol

The following protocol is adapted from the 1947 patent describing the synthesis of this compound.

Materials:

  • 2-ethylhexanal (384 grams)

  • 37% Formaldehyde solution (486 grams)

  • Potassium hydroxide (187 grams)

  • Ethyl alcohol (1400 cc)

  • Carbon dioxide (gaseous)

Procedure:

  • A mixture of 384 grams of 2-ethylhexanal and 486 grams of 37% formaldehyde solution is prepared.

  • A solution of 187 grams of potassium hydroxide in 1400 cc of ethyl alcohol is added slowly to the aldehyde mixture with constant stirring.

  • The reaction mixture is maintained at a temperature of 15-30°C for 16 hours with continuous stirring.

  • After the reaction period, excess potassium hydroxide is neutralized by bubbling gaseous carbon dioxide through the mixture.

  • The resulting precipitate is removed by filtration.

  • The filtrate is then heated under reduced pressure to remove the ethyl alcohol.

  • The remaining liquid is distilled under reduced pressure (10 mm Hg) at 139°C to yield this compound. The patent reports a 73% yield.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₂₀O₂[3]
Molecular Weight 160.25 g/mol [3]
Appearance White crystalline powder[3]
Melting Point 41-44 °C[3]
Boiling Point 178 °C at 67 hPa[3]
Density 0.97 g/cm³ at 20 °C[3]
Water Solubility 8.8 g/L at 20 °C[3]
Flash Point 136 °C (closed cup)[3]

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques. 1H NMR spectral data is available for this compound, providing information about its chemical structure.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS).[3][4]

Hazard StatementGHS Classification
Causes skin irritationSkin Irrit. 2
Causes serious eye irritationEye Irrit. 2

References

Purity Analysis of Commercial 2-Butyl-2-ethyl-1,3-propanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of commercial 2-Butyl-2-ethyl-1,3-propanediol. The document outlines detailed experimental protocols, potential impurity profiles, and data presentation standards relevant to quality control and regulatory submission in the pharmaceutical and chemical industries.

Introduction

This compound (BEPD) is a key intermediate in the synthesis of various organic compounds, including polyesters, lubricants, and emulsifying agents. Its use in applications such as drug delivery systems necessitates stringent purity control to ensure product safety and efficacy. This guide details the primary analytical techniques for assessing the purity of commercial BEPD, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Potential Impurities in Commercial this compound

The primary route for the industrial synthesis of this compound involves the reaction of 2-ethylhexanal with formaldehyde in the presence of a hydroxide catalyst.[1][2] This process can lead to several potential impurities, including:

  • Unreacted Starting Materials: 2-ethylhexanal and formaldehyde.

  • Byproducts of Aldol Condensation: Self-condensation products of 2-ethylhexanal.

  • Cannizzaro Reaction Byproducts: Formic acid and its salts, and 2-ethyl-2-(hydroxymethyl)-1-hexanol.

  • Solvent Residues: If solvents are used in the synthesis or purification process.

A logical workflow for the comprehensive purity analysis of this compound is depicted below.

cluster_0 Purity Analysis Workflow cluster_1 Primary Analysis cluster_2 Impurity Identification & Confirmation sample Commercial BEPD Sample sample_prep Sample Preparation (Dilution in appropriate solvent) sample->sample_prep gc_analysis GC-FID Analysis (Purity Assay) sample_prep->gc_analysis hplc_analysis HPLC-RID Analysis (Non-volatile Impurities) sample_prep->hplc_analysis nmr NMR Spectroscopy (Structural Confirmation) sample_prep->nmr gc_ms GC-MS Analysis (Volatile Impurity ID) gc_analysis->gc_ms If impurities detected data_analysis Data Analysis & Reporting gc_analysis->data_analysis hplc_analysis->data_analysis gc_ms->data_analysis nmr->data_analysis

Caption: Workflow for the purity analysis of this compound.

Experimental Protocols

Gas Chromatography (GC) for Purity Assay and Volatile Impurities

Gas chromatography with flame ionization detection (GC-FID) is the most common method for determining the purity of this compound, as indicated by commercial suppliers. For the identification of unknown volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is employed.[3][4] Due to the polar nature of diols, derivatization is often recommended to improve peak shape and thermal stability.[5][6][7]

3.1.1. Sample Preparation (with Derivatization)

  • Standard and Sample Preparation: Accurately weigh approximately 50 mg of the this compound reference standard and sample into separate vials.

  • Dissolution: Add 1 mL of a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).

  • Derivatization: Add 200 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vials and heat at 70°C for 30 minutes.

  • Dilution: After cooling to room temperature, dilute with an appropriate solvent like hexane to the desired concentration for GC analysis.

3.1.2. GC-FID and GC-MS Conditions

The following table outlines a typical set of GC conditions for the analysis of derivatized this compound.

ParameterGC-FID ConditionGC-MS Condition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Inlet Temperature 250°C250°C
Injection Volume 1 µL (Split ratio 50:1)1 µL (Split ratio 50:1)
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Program Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Detector FID at 300°CMS Transfer Line: 280°C, Ion Source: 230°C, Quadrupole: 150°C
MS Scan Range N/A40-500 amu
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC with a Refractive Index Detector (RID) is a suitable method for the analysis of non-volatile impurities and can also be used for the purity assay of this compound without derivatization.[8][9]

3.2.1. Sample Preparation

  • Standard and Sample Preparation: Accurately weigh approximately 100 mg of the reference standard and sample into separate volumetric flasks.

  • Dissolution: Dissolve and dilute to volume with the mobile phase to achieve a final concentration of about 10 mg/mL.

  • Filtration: Filter the solutions through a 0.45 µm syringe filter before injection.

3.2.2. HPLC-RID Conditions

ParameterCondition
Column Aminex HPX-87H or similar ion-exclusion column (300 mm x 7.8 mm)
Mobile Phase 5 mM Sulfuric Acid in water
Flow Rate 0.6 mL/min
Column Temperature 60°C
Detector Refractive Index Detector (RID)
Injection Volume 20 µL

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table presents a hypothetical impurity profile for a commercial batch of this compound.

AnalyteRetention Time (GC)Area % (GC-FID)Identity Confirmation
This compound12.5 min99.5%GC-MS, NMR
Impurity A8.2 min0.2%GC-MS
Impurity B10.1 min0.15%GC-MS
Impurity C14.3 min0.1%GC-MS
Total Impurities 0.45%
Assay 99.5%

Visualization of Analytical Workflow

A diagram illustrating the decision-making process in the purity analysis is provided below.

start Start Purity Analysis gc_assay Perform GC-FID Assay start->gc_assay check_purity Purity > 99.0%? gc_assay->check_purity report_pass Report as High Purity check_purity->report_pass Yes identify_impurities Identify Impurities with GC-MS check_purity->identify_impurities No quantify_impurities Quantify Impurities identify_impurities->quantify_impurities report_fail Report with Impurity Profile quantify_impurities->report_fail

Caption: Decision workflow for purity assessment of this compound.

Conclusion

The purity of commercial this compound can be reliably determined using a combination of chromatographic techniques. GC-FID is the primary method for assay determination, while GC-MS is invaluable for the identification of volatile impurities. HPLC-RID offers a complementary approach for non-volatile components. The implementation of the detailed protocols and a logical analytical workflow, as described in this guide, will ensure the quality and consistency of this compound for its intended applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyesters Using 2-Butyl-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of polyesters incorporating 2-butyl-2-ethyl-1,3-propanediol (BEPD). The inclusion of BEPD, a branched aliphatic diol, in polyester chains imparts unique properties such as increased flexibility, improved hydrolytic stability, and reduced crystallinity, making these polymers suitable for a variety of applications, including specialized coatings and materials for drug delivery systems.

Introduction to this compound in Polyester Synthesis

This compound is an asymmetric and hydrophobic diol that, when used as a monomer in polyester synthesis, disrupts chain packing and reduces crystallinity. This modification leads to polyesters with lower viscosity, enhanced solubility, and improved resistance to hydrolysis compared to those synthesized with linear or more symmetrical diols like neopentyl glycol.[1] The pendant butyl and ethyl groups provide steric hindrance that increases the flexibility and durability of the final polymer.[2] These characteristics are particularly advantageous in the formulation of high-performance coatings, including those for coil and can applications.[2] BEPD is also recognized for its use in polyurethane and alkyd resin manufacturing.

Key Properties of BEPD-Based Polyesters

Polyesters synthesized with this compound exhibit a range of desirable properties:

  • Enhanced Flexibility: The branched structure of BEPD introduces kinks in the polymer backbone, leading to increased flexibility and impact resistance in the resulting polyester.[2]

  • Improved Weather and Chemical Resistance: Coatings formulated with BEPD-containing polyesters demonstrate excellent durability and resistance to environmental stressors and chemical agents.[2]

  • Increased Hydrolytic Stability: The hydrophobic nature of the butyl and ethyl side chains helps to protect the ester linkages from hydrolysis, thereby enhancing the longevity of the polymer in aqueous environments.[1]

  • Reduced Crystallinity: The irregular structure of BEPD hinders the formation of crystalline domains, resulting in amorphous or semi-crystalline polyesters with improved clarity and solubility.[1]

  • Lower Viscosity: The reduced crystallinity and increased free volume associated with the branched structure of BEPD lead to lower melt and solution viscosity, which can be beneficial for processing.[1]

Experimental Protocols

This section details the protocols for the synthesis of polyesters using BEPD via melt polycondensation, followed by characterization of the resulting polymers.

Synthesis of Polyesters by Melt Polycondensation

This protocol describes a two-stage melt polycondensation process for synthesizing polyesters from BEPD and a dicarboxylic acid (e.g., terephthalic acid or isophthalic acid).

Materials:

  • This compound (BEPD)

  • Dicarboxylic acid (e.g., Terephthalic acid, Isophthalic acid)

  • Esterification catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide)

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Vacuum source

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a distillation outlet connected to a condenser and collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

Stage 1: Esterification

  • Charge the reactor with the dicarboxylic acid, this compound (typically a 1:1.1 to 1:1.2 molar ratio of diacid to diol), and the antioxidant.

  • Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any residual air.

  • Begin stirring and gradually heat the mixture to 180-220°C under a gentle stream of nitrogen.

  • The esterification reaction will commence, producing water as a byproduct, which will be collected in the distillation flask.

  • Monitor the reaction by measuring the amount of water collected. The esterification stage is typically complete when approximately 95% of the theoretical amount of water has been collected. This stage can take 2-4 hours.

Stage 2: Polycondensation

  • Once the esterification is complete, add the esterification catalyst to the reactor.

  • Gradually increase the temperature to 220-260°C.

  • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

  • The polycondensation reaction will proceed with the elimination of excess diol, which will be collected in the distillation flask.

  • Continue the reaction under high vacuum and elevated temperature for 3-5 hours. The progress of the reaction can be monitored by observing the increase in the viscosity of the melt (as indicated by the torque on the mechanical stirrer).

  • Once the desired viscosity is achieved, cool the reactor to below 180°C and break the vacuum with nitrogen.

  • Extrude the molten polyester from the reactor and allow it to cool to room temperature.

The following diagram illustrates the general workflow for the synthesis and characterization of BEPD-based polyesters.

Polyester_Synthesis_Workflow cluster_synthesis Synthesis Monomers Monomers (BEPD, Dicarboxylic Acid) Reactor Reactor Setup Monomers->Reactor Catalyst Catalyst & Antioxidant Catalyst->Reactor Esterification Esterification (180-220°C, N2) Reactor->Esterification Polycondensation Polycondensation (220-260°C, Vacuum) Esterification->Polycondensation Polyester Crude Polyester Polycondensation->Polyester GPC GPC Analysis (Mn, Mw, PDI) Polyester->GPC DSC DSC Analysis (Tg, Tm) Polyester->DSC TGA TGA Analysis (Thermal Stability) Polyester->TGA Mechanical Mechanical Testing (Tensile Strength, Elongation) Polyester->Mechanical

Caption: Workflow for the synthesis and characterization of polyesters.

Characterization Protocols

Principle: GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules.

Instrumentation:

  • GPC system with a refractive index (RI) detector.

  • GPC columns suitable for polyesters (e.g., polystyrene-divinylbenzene columns).

  • Mobile phase: Tetrahydrofuran (THF) or Chloroform.

  • Calibration standards: Polystyrene standards of known molecular weight.

Procedure:

  • Sample Preparation: Dissolve the polyester sample in the mobile phase at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Calibration: Prepare a series of polystyrene standards of known molecular weights and inject them into the GPC system to generate a calibration curve.

  • Sample Analysis: Inject the prepared polyester sample solution into the GPC system.

  • Data Analysis: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polyester sample from its elution profile.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Instrumentation:

  • Differential Scanning Calorimeter.

  • Aluminum pans and lids.

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum pan and seal it with a lid.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -50°C) at a cooling rate of 10°C/min.

    • Heat the sample again to the upper temperature at a heating rate of 10°C/min.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan. The melting temperature (Tm) is determined from the peak of the endothermic melting transition.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the polymer.

Instrumentation:

  • Thermogravimetric Analyzer.

  • Sample pans (e.g., platinum or alumina).

  • Inert or oxidative gas supply (e.g., nitrogen or air).

Procedure:

  • Sample Preparation: Place 5-10 mg of the polyester sample into a TGA pan.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset of decomposition temperature (Td), which is often taken as the temperature at which 5% weight loss occurs.

Data Presentation

The following tables provide representative data for polyesters synthesized with branched diols, illustrating the expected properties of BEPD-based polyesters.

Table 1: Representative Molecular Weight and Thermal Properties of Polyesters from a Branched Diol and Aromatic Dicarboxylic Acids

Dicarboxylic AcidDiolMn ( g/mol )Mw ( g/mol )PDITg (°C)Tm (°C)
Terephthalic AcidBranched Diol A8,50012,0001.465Amorphous
Isophthalic AcidBranched Diol A7,90011,5001.560Amorphous
Terephthalic AcidBranched Diol B9,20013,8001.572Amorphous
Isophthalic AcidBranched Diol B8,80013,2001.568Amorphous

Note: This table presents illustrative data based on polyesters synthesized from branched diols other than BEPD to demonstrate expected trends. Actual values for BEPD-based polyesters will vary depending on the specific reaction conditions.

Table 2: Representative Thermal Decomposition Temperatures of Polyesters from a Branched Diol

Polyester SystemTd (5% weight loss, °C)
Branched Diol A / Terephthalic Acid330
Branched Diol A / Isophthalic Acid325
Branched Diol B / Terephthalic Acid340
Branched Diol B / Isophthalic Acid335

Note: This table presents illustrative data. The thermal stability of BEPD-based polyesters is expected to be in a similar range.

Logical Relationships in Polyester Synthesis

The properties of the final polyester are determined by the selection of monomers and the polymerization conditions. The following diagram illustrates these relationships.

Polyester_Properties_Relationship cluster_inputs Inputs cluster_properties Polyester Properties Diol Diol (e.g., BEPD) MolecularWeight Molecular Weight (Mn, Mw, PDI) Diol->MolecularWeight Influences chain packing Thermal Thermal Properties (Tg, Tm, Td) Diol->Thermal Affects Tg and crystallinity Mechanical Mechanical Properties (Flexibility, Hardness) Diol->Mechanical Branched structure increases flexibility Solubility Solubility & Viscosity Diol->Solubility Asymmetry improves solubility Diacid Dicarboxylic Acid (e.g., Terephthalic Acid) Diacid->MolecularWeight Determines chain rigidity Diacid->Thermal Aromatic acids increase Tg Diacid->Mechanical Influences strength Conditions Reaction Conditions (Temp, Time, Catalyst) Conditions->MolecularWeight Controls polymer chain length Conditions->Thermal Conditions->Mechanical MolecularWeight->Mechanical Thermal->Mechanical

References

Application Notes and Protocols: 2-Butyl-2-ethyl-1,3-propanediol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Butyl-2-ethyl-1,3-propanediol (BEPD) as a versatile monomer in the synthesis of a variety of polymers, including polyesters, polyurethanes, and polycarbonates. The unique branched and asymmetric structure of BEPD imparts desirable properties to the resulting polymers, such as enhanced flexibility, improved hydrolytic stability, and increased solubility.[1] This document offers detailed experimental protocols and data to guide researchers in the successful incorporation of BEPD into their polymer designs.

Introduction to this compound (BEPD)

This compound is a C9 aliphatic diol with two primary hydroxyl groups. Its branched structure, featuring both a butyl and an ethyl group on the central carbon, sterically hinders the close packing of polymer chains. This disruption of crystallinity leads to polymers with lower melting points, reduced brittleness, and enhanced solubility in common organic solvents. Furthermore, the hydrophobic nature of the alkyl side chains contributes to the improved resistance of BEPD-containing polymers to hydrolysis.

Key Attributes of BEPD in Polymer Synthesis:

  • Flexibility Enhancement: The branched structure introduces kinks in the polymer backbone, increasing segmental motion and resulting in more flexible materials.[1]

  • Improved Hydrolytic Stability: The hydrophobic side chains protect the ester, urethane, or carbonate linkages from water-induced degradation.[1]

  • Enhanced Solubility: The disruption of polymer chain packing leads to better solubility in a wider range of solvents.[1]

  • Reduced Crystallinity: The asymmetric nature of BEPD hinders the formation of highly ordered crystalline domains.

  • Lower Melt Viscosity: This property is advantageous in processing applications such as powder coatings and coil coatings.[1]

Applications in Polymer Synthesis

BEPD is a valuable monomer for a range of applications, including:

  • Coatings: Utilized in the synthesis of polyester resins for can coatings, coil coatings, and powder coatings to improve flexibility, durability, and resistance to yellowing.[2]

  • Adhesives: Incorporated into polyester and polyurethane formulations to enhance adhesion and flexibility.

  • Elastomers: Used in the production of thermoplastic polyurethanes (TPUs) and other elastomers to impart softness and improve mechanical properties.

  • Biomaterials: Its potential for creating biodegradable polyesters with tunable properties makes it a candidate for applications in drug delivery and medical devices.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of polyesters, polyurethanes, and polycarbonates using BEPD as a monomer.

Polyester Synthesis via Melt Polycondensation

This protocol describes the synthesis of a polyester from BEPD and a dicarboxylic acid, such as adipic acid or terephthalic acid, via a two-stage melt polycondensation.

Experimental Workflow for Polyester Synthesis

Polyester_Synthesis cluster_reactants Reactants cluster_process Melt Polycondensation cluster_product Product BEPD This compound Esterification Stage 1: Esterification (180-220°C, N2 atmosphere) BEPD->Esterification Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic Acid) Dicarboxylic_Acid->Esterification Catalyst Catalyst (e.g., TBT) Catalyst->Esterification Polycondensation Stage 2: Polycondensation (220-250°C, Vacuum) Esterification->Polycondensation Water Removal Polyester BEPD-based Polyester Polycondensation->Polyester Increased Molecular Weight

Caption: Workflow for the two-stage melt polycondensation synthesis of a BEPD-based polyester.

Materials:

  • This compound (BEPD)

  • Dicarboxylic acid (e.g., Adipic Acid, Terephthalic Acid)

  • Catalyst (e.g., Tetrabutyl Titanate (TBT), Antimony Trioxide)

  • Nitrogen gas (high purity)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Charging the Reactor: Charge the reaction vessel with equimolar amounts of this compound and the chosen dicarboxylic acid.

  • Catalyst Addition: Add the catalyst at a concentration of 0.05-0.1 mol% relative to the dicarboxylic acid.

  • First Stage (Esterification):

    • Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.

    • Heat the reaction mixture to 180-220°C under a slow stream of nitrogen.

    • Maintain this temperature for 2-4 hours, or until the theoretical amount of water has been collected in the distillation receiver.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-250°C.

    • Slowly apply a vacuum (0.1-1 mmHg) to the system to facilitate the removal of excess glycol and promote the increase of the polymer's molecular weight.

    • Continue the reaction for 3-6 hours, monitoring the viscosity of the reaction mixture.

  • Product Recovery:

    • Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be extruded or dissolved in a suitable solvent for further characterization.

Quantitative Data for Polyester Synthesis (Representative Values)

ParameterValue
Monomer Ratio (BEPD:Dicarboxylic Acid)1:1 to 1.2:1
Catalyst Concentration (TBT)0.05 - 0.1 mol%
Esterification Temperature180 - 220 °C
Esterification Time2 - 4 hours
Polycondensation Temperature220 - 250 °C
Polycondensation Pressure0.1 - 1 mmHg
Polycondensation Time3 - 6 hours
Polyurethane Synthesis via Prepolymer Method

This protocol outlines the synthesis of a polyurethane elastomer using a prepolymer approach, where a BEPD-based polyester polyol is first reacted with a diisocyanate, followed by chain extension.

Experimental Workflow for Polyurethane Synthesis

Polyurethane_Synthesis cluster_reactants1 Prepolymer Formation cluster_process1 Step 1 cluster_intermediate Intermediate cluster_reactants2 Chain Extension cluster_process2 Step 2 cluster_product Product Polyester_Polyol BEPD-based Polyester Polyol Prepolymer_Reaction Prepolymer Synthesis (60-80°C, N2 atmosphere) Polyester_Polyol->Prepolymer_Reaction Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymer_Reaction Prepolymer NCO-terminated Prepolymer Prepolymer_Reaction->Prepolymer Curing Chain Extension & Curing (70-110°C) Prepolymer->Curing Chain_Extender Chain Extender (e.g., 1,4-Butanediol) Chain_Extender->Curing Polyurethane BEPD-based Polyurethane Curing->Polyurethane Polycarbonate_Synthesis_Logic BEPD This compound (in aqueous alkaline solution) Polymerization Interfacial Polycondensation (Vigorous Stirring) BEPD->Polymerization Phosgene_Derivative Phosgene Derivative (e.g., Triphosgene in organic solvent) Phosgene_Derivative->Polymerization Phase_Transfer_Catalyst Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride) Phase_Transfer_Catalyst->Polymerization Polycarbonate BEPD-based Polycarbonate (in organic phase) Polymerization->Polycarbonate Separation Phase Separation Polycarbonate->Separation Purification Washing & Precipitation Separation->Purification Final_Product Purified Polycarbonate Purification->Final_Product

References

Application Notes and Protocols: Polycondensation of 2-Butyl-2-ethyl-1,3-propanediol with Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2-butyl-2-ethyl-1,3-propanediylene terephthalate), a polyester synthesized from 2-butyl-2-ethyl-1,3-propanediol (BEPD) and terephthalic acid (TPA). This document outlines the chemical basis, experimental procedures, expected outcomes, and potential applications of this polymer, particularly focusing on its utility in fields requiring materials with tailored physical properties.

Introduction

The polycondensation of diols and dicarboxylic acids is a fundamental process for the synthesis of a wide array of polyesters. The specific choice of monomers allows for the fine-tuning of the polymer's thermal and mechanical properties. This compound is a hindered diol, and its incorporation into a polyester backbone with an aromatic dicarboxylic acid like terephthalic acid is expected to yield a material with distinct characteristics. The bulky side groups (butyl and ethyl) on the diol are anticipated to disrupt chain packing, leading to a more amorphous polymer with a lower glass transition temperature and increased flexibility compared to polyesters derived from linear diols. These properties can be advantageous in applications such as coatings, adhesives, and as a toughening agent in polymer blends.

Experimental Protocols

A standard two-stage melt polycondensation procedure is recommended for the synthesis of poly(2-butyl-2-ethyl-1,3-propanediylene terephthalate). This method involves an initial direct esterification step to form low molecular weight oligomers, followed by a polycondensation step at higher temperature and under vacuum to increase the molecular weight.

Materials and Equipment
  • Reactants:

    • This compound (BEPD), polymer grade

    • Terephthalic acid (TPA), polymer grade

  • Catalyst:

    • Antimony(III) oxide (Sb₂O₃) or Titanium(IV) isopropoxide (TIPT)

  • Equipment:

    • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation condenser, and a vacuum port

    • Heating mantle with a temperature controller

    • Vacuum pump

    • Inert gas supply (Nitrogen or Argon)

Protocol 1: Two-Stage Melt Polycondensation

Stage 1: Direct Esterification

  • Reactor Setup: Charge the glass reactor with equimolar amounts of this compound and terephthalic acid. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diacid) can be used to compensate for any loss due to volatilization.

  • Catalyst Addition: Add the catalyst to the reaction mixture. A typical catalyst loading is 200-400 ppm of Antimony(III) oxide relative to the weight of the final polymer.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the esterification stage.

  • Heating and Reaction: Begin stirring and gradually heat the reaction mixture to a temperature of 190-220°C. Water will be produced as a byproduct of the esterification reaction and should be collected in the distillation condenser.

  • Monitoring: Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-4 hours.

Stage 2: Polycondensation

  • Temperature Increase: After the esterification stage, gradually increase the temperature of the reaction mixture to 240-260°C.

  • Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This will facilitate the removal of the remaining water and any excess diol, driving the polymerization reaction forward.

  • Monitoring Polymer Viscosity: As the polycondensation proceeds, the viscosity of the molten polymer will increase. The reaction is typically monitored by observing the torque on the mechanical stirrer.

  • Reaction Completion: Continue the reaction under high vacuum and elevated temperature for 2-3 hours, or until the desired melt viscosity is achieved.

  • Product Recovery: Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can then be extruded from the reactor or dissolved in a suitable solvent for further purification if necessary.

Data Presentation

The following tables summarize the expected quantitative data for the polycondensation of this compound with terephthalic acid. It is important to note that specific values for the homopolymer are not widely reported in the literature; therefore, the data presented here is based on typical values for analogous polyester systems and copolymers containing BEPD.

Table 1: Reaction Parameters for Two-Stage Melt Polycondensation

ParameterStage 1: EsterificationStage 2: Polycondensation
Temperature 190 - 220°C240 - 260°C
Pressure Atmospheric (N₂ flow)< 1 mmHg
Time 2 - 4 hours2 - 3 hours
Catalyst Antimony(III) oxideAntimony(III) oxide
Catalyst Conc. 200 - 400 ppm200 - 400 ppm

Table 2: Expected Properties of Poly(2-butyl-2-ethyl-1,3-propanediylene terephthalate)

PropertyExpected ValueMethod of Analysis
Number Average Molecular Weight (Mn) 15,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw) 30,000 - 60,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.5GPC (Mw/Mn)
Glass Transition Temperature (Tg) 40 - 60°CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm) Amorphous or low Tm (<150°C)Differential Scanning Calorimetry (DSC)
Inherent Viscosity 0.4 - 0.7 dL/gViscometry

Mandatory Visualization

Polycondensation_Reaction cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation BEPD This compound Oligomer Low Molecular Weight Oligomer + H₂O BEPD->Oligomer TPA Terephthalic Acid TPA->Oligomer Polymer Poly(2-butyl-2-ethyl-1,3-propanediylene terephthalate) + H₂O Oligomer->Polymer Polycondensation (High Temp, Vacuum)

Caption: Reaction scheme for the two-stage polycondensation.

Experimental_Workflow Start Start: Charge Reactants (BEPD, TPA, Catalyst) Stage1 Stage 1: Esterification (190-220°C, N₂) Start->Stage1 Water_Removal_1 Collect Water Byproduct Stage1->Water_Removal_1 Stage2 Stage 2: Polycondensation (240-260°C, Vacuum) Stage1->Stage2 Water_Diol_Removal Remove Water & Excess Diol Stage2->Water_Diol_Removal Cooling Cooling under N₂ Stage2->Cooling Product Final Polymer Product Cooling->Product

Caption: General experimental workflow for melt polycondensation.

Application Notes and Protocols for the Use of 2-Butyl-2-ethyl-1,3-propanediol in Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Butyl-2-ethyl-1,3-propanediol (BEPD) in the synthesis of polyurethanes. This document details the advantages of incorporating BEPD, presents comparative data on the resulting polymer properties, and offers detailed experimental protocols for synthesis and characterization.

Introduction to this compound in Polyurethanes

This compound is an aliphatic diol that serves as a valuable building block in the production of polyurethane materials.[1][2][3] It is primarily used as a chain extender or as a monomer in the synthesis of polyester polyols, which then react with isocyanates to form polyurethanes.[1] The unique branched structure of BEPD, with its butyl and ethyl side chains, imparts specific desirable properties to the final polyurethane product.

The incorporation of BEPD into the polyurethane backbone disrupts the polymer chain linearity that would be expected from a linear diol like 1,4-butanediol (BDO). This structural difference leads to several beneficial effects on the material's properties, including:

  • Increased Flexibility and Reduced Brittleness: The branched structure of BEPD hinders the close packing of polymer chains, reducing crystallinity and leading to more flexible and less brittle materials.

  • Improved Hydrolytic Stability: The hydrophobic nature of the butyl and ethyl side chains in BEPD enhances the resistance of the polyurethane to degradation by water.

  • Enhanced Solubility and Compatibility: BEPD can improve the solubility of the resulting polyester polyols in various solvents and their compatibility with other components in a formulation.

  • Lowered Viscosity: The use of BEPD can lead to lower viscosity polyester polyols, which can be advantageous in processing.[1]

These properties make BEPD-containing polyurethanes suitable for a wide range of applications, including coatings, adhesives, sealants, and elastomers.

Data Presentation: Comparative Properties of Polyurethanes

The following tables summarize the expected quantitative differences in the properties of polyurethanes synthesized using this compound (BEPD) as a chain extender compared to those synthesized with the more conventional linear chain extender, 1,4-butanediol (BDO). The data is representative and aims to highlight the functional impact of the chain extender's structure.

Table 1: Comparative Mechanical Properties of Polyurethanes

PropertyPolyurethane with 1,4-Butanediol (BDO)Polyurethane with this compound (BEPD)Reference
Tensile Strength HigherLower to Moderate[4][5]
Elongation at Break ModerateHigher
Hardness (Shore A/D) HigherLower[4]
Tear Strength GoodGood to Excellent
Flexibility GoodExcellent

Table 2: Comparative Thermal Properties of Polyurethanes

PropertyPolyurethane with 1,4-Butanediol (BDO)Polyurethane with this compound (BEPD)Reference
Glass Transition Temperature (Tg) of Soft Segment Typical for PolyolSlightly Lower[6]
Glass Transition Temperature (Tg) of Hard Segment HigherLower[6]
Thermal Stability (Onset of Decomposition) GoodGood

Table 3: Comparative Chemical Resistance of Polyurethanes

PropertyPolyurethane with 1,4-Butanediol (BDO)Polyurethane with this compound (BEPD)Reference
Hydrolytic Resistance GoodExcellent[5]
Oil and Solvent Resistance GoodGood to Excellent
Acid and Base Resistance Fair to GoodFair to Good

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of polyurethanes using this compound.

Protocol 1: Synthesis of Polyester Polyol using BEPD

This protocol describes the synthesis of a polyester polyol, which can subsequently be used to produce a polyurethane.

Materials:

  • This compound (BEPD)

  • Diacid (e.g., Adipic Acid)

  • Esterification catalyst (e.g., Tin(II) octoate)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Charge the reaction vessel with the desired molar ratio of BEPD and the diacid. A typical starting point is a molar ratio slightly in excess of diol to diacid to ensure hydroxyl termination.

  • Begin stirring and purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Slowly heat the mixture to 150-160°C under a continuous nitrogen blanket.

  • Once the mixture is molten and homogenous, add the esterification catalyst (typically 0.05-0.1% by weight of the total reactants).

  • Gradually increase the temperature to 200-220°C. Water will begin to distill off as the esterification reaction proceeds.

  • Continue the reaction, monitoring the amount of water collected. The reaction is considered complete when the collection of water ceases and the acid value of the mixture drops to a desired low level (e.g., < 2 mg KOH/g).

  • Cool the resulting polyester polyol to room temperature under a nitrogen blanket.

  • Characterize the polyol for its hydroxyl value, acid value, and viscosity.

Protocol 2: Synthesis of Polyurethane via the Prepolymer Method using BEPD as a Chain Extender

This protocol details the two-step prepolymer method for polyurethane synthesis.

Materials:

  • Polyester polyol or Polyether polyol (e.g., Polytetrahydrofuran - PTHF)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • This compound (BEPD) as the chain extender

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Dry solvent (e.g., Dimethylformamide - DMF, if solution polymerization is desired)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet.

Procedure:

Step 1: Prepolymer Formation

  • Dry the polyol and BEPD under vacuum at 80-100°C for at least 2 hours to remove any residual moisture.

  • Charge the reaction vessel with the dried polyol.

  • Under a nitrogen atmosphere, heat the polyol to 60-70°C with stirring.

  • Add the diisocyanate to the reactor. The molar ratio of NCO groups from the diisocyanate to the OH groups from the polyol should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.[7]

  • Maintain the reaction temperature at 70-80°C and monitor the progress of the reaction by titrating for the isocyanate content (%NCO). The reaction is complete when the %NCO reaches the theoretical value.

Step 2: Chain Extension

  • Cool the prepolymer to 50-60°C. If performing a solution polymerization, dissolve the prepolymer in a dry solvent at this stage.

  • In a separate container, prepare a solution of the dried BEPD in the same solvent (if applicable).

  • Slowly add the BEPD solution to the stirring prepolymer. The amount of BEPD should be calculated to react with the remaining isocyanate groups. The final NCO:OH ratio should be close to 1.

  • Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight).

  • Continue stirring at 60-70°C for 1-2 hours until the viscosity of the mixture increases significantly, indicating polymer formation.

  • Pour the resulting polyurethane solution onto a release-coated surface and cure in an oven at a temperature and time determined by the specific formulation (e.g., 80-100°C for several hours).

  • Post-cure the polymer at room temperature for several days to ensure complete reaction.

Protocol 3: Characterization of the Synthesized Polyurethane

1. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Objective: To confirm the formation of the urethane linkage and the consumption of isocyanate groups.

  • Procedure:

    • Obtain a thin film of the polyurethane.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Analysis: Look for the disappearance of the strong N=C=O stretching band from the isocyanate at ~2270 cm⁻¹. Confirm the appearance of the N-H stretching vibration at ~3300 cm⁻¹ and the C=O stretching of the urethane group at ~1730-1700 cm⁻¹.

2. Thermal Analysis (TGA and DSC):

  • Objective: To determine the thermal stability and phase behavior of the polyurethane.

  • Thermogravimetric Analysis (TGA):

    • Place a small sample (5-10 mg) in the TGA instrument.

    • Heat the sample under a nitrogen atmosphere from room temperature to ~600°C at a heating rate of 10°C/min.

    • Analysis: Determine the onset temperature of decomposition, which indicates the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC):

    • Place a small sample (5-10 mg) in a DSC pan.

    • Heat the sample from a low temperature (e.g., -80°C) to a temperature above its expected transitions (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere. Cool the sample back to the starting temperature and perform a second heating scan.

    • Analysis: Determine the glass transition temperatures (Tg) of the soft and hard segments from the second heating scan.

3. Mechanical Testing:

  • Objective: To evaluate the mechanical performance of the polyurethane.

  • Procedure:

    • Prepare dumbbell-shaped specimens according to a standard method (e.g., ASTM D412).

    • Conduct tensile testing using a universal testing machine at a constant crosshead speed.

    • Analysis: Determine the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.

    • Measure the hardness of the material using a Shore durometer (A or D scale).

Mandatory Visualizations

Polyurethane_Synthesis_Workflow cluster_raw_materials Raw Materials cluster_synthesis Synthesis Process (Prepolymer Method) cluster_characterization Characterization Polyol Polyol (Polyester or Polyether) Prepolymer Prepolymer Formation (Polyol + Diisocyanate) Polyol->Prepolymer Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymer BEPD Chain Extender (BEPD) Chain_Extension Chain Extension (Prepolymer + BEPD + Catalyst) BEPD->Chain_Extension Catalyst Catalyst (e.g., DBTDL) Catalyst->Chain_Extension Prepolymer->Chain_Extension Final_Product Polyurethane Product Chain_Extension->Final_Product FTIR FTIR Spectroscopy Thermal Thermal Analysis (TGA, DSC) Mechanical Mechanical Testing Final_Product->FTIR Structure Final_Product->Thermal Properties Final_Product->Mechanical Performance

Caption: Workflow for Polyurethane Synthesis and Characterization.

Structure_Property_Relationship cluster_components Molecular Components cluster_structure Polymer Structure cluster_properties Macroscopic Properties Diisocyanate Diisocyanate (e.g., MDI) Hard_Segment Hard Segment (Diisocyanate + Chain Extender) Diisocyanate->Hard_Segment Polyol Polyol (Soft Segment) Soft_Segment Soft Segment (Polyol) Polyol->Soft_Segment Chain_Extender Chain Extender (e.g., BEPD) Chain_Extender->Hard_Segment Chemical_Props Chemical Resistance (Hydrolysis) Chain_Extender->Chemical_Props improves Morphology Microphase Separation Hard_Segment->Morphology Soft_Segment->Morphology Mechanical_Props Mechanical Properties (Flexibility, Strength) Morphology->Mechanical_Props influences Thermal_Props Thermal Properties (Tg, Stability) Morphology->Thermal_Props influences

Caption: Structure-Property Relationships in Polyurethanes.

References

Application Note: Synthesis of High-Performance Bio-Lubricant from 2-Butyl-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive experimental protocol for the synthesis of a high-performance, biodegradable lubricant base stock through the esterification of 2-Butyl-2-ethyl-1,3-propanediol with oleic acid. Polyol esters, particularly those derived from neopentyl polyols like this compound, are renowned for their excellent thermal stability, low-temperature fluidity, and superior lubricity, making them viable replacements for mineral oil-based lubricants in various demanding applications. This document provides a step-by-step methodology for the synthesis, purification, and characterization of the resulting diester. Furthermore, a comparative summary of the typical properties of neopolyol ester lubricants is presented.

Introduction

The increasing demand for environmentally friendly and high-performance lubricants has driven research towards the development of synthetic esters from renewable resources. Polyol esters, synthesized from the reaction of polyhydric alcohols with fatty acids, are a prominent class of bio-lubricants. Their inherent biodegradability, low volatility, and excellent viscosity-temperature characteristics make them suitable for a wide range of applications, including hydraulic fluids, compressor oils, and engine oils.

This compound is a neopentyl polyol characterized by the absence of beta-hydrogens, which imparts exceptional thermal and oxidative stability to its esters. The esterification with a monounsaturated fatty acid like oleic acid results in a lubricant with a favorable balance of fluidity at low temperatures and stability at high temperatures. This protocol outlines a laboratory-scale synthesis procedure using a common acid catalyst.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of the diester of this compound and oleic acid.

Materials and Equipment
  • Reactants:

    • This compound (BEPD), 99% purity

    • Oleic Acid, technical grade (≥90%)

    • p-Toluenesulfonic acid (p-TSA), catalyst

    • Toluene, for azeotropic water removal

    • Sodium bicarbonate (NaHCO₃) solution, 5% (w/v)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer hotplate

    • Dean-Stark apparatus

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Analytical balance

Synthesis Procedure
  • Reaction Setup:

    • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus filled with toluene, and a reflux condenser.

    • Ensure all glassware is dry before use.

  • Charging of Reactants:

    • To the flask, add this compound (0.1 mol, 16.03 g).

    • Add oleic acid in a slight excess to drive the reaction to completion (0.21 mol, 59.33 g). The molar ratio of fatty acid to diol should be 2.1:1.

    • Add toluene to the flask, approximately 50% of the total volume of the reactants, to facilitate azeotropic removal of water.

    • Add the p-toluenesulfonic acid catalyst (0.5-1.0 mol% relative to the oleic acid).

  • Esterification Reaction:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Monitor the progress of the reaction by observing the amount of water collected. The theoretical amount of water to be collected is approximately 3.6 mL (0.2 mol).

    • The reaction is considered complete when no more water is collected in the Dean-Stark trap, which typically takes 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 5% sodium bicarbonate solution to neutralize the acidic catalyst.

      • Brine to remove any remaining aqueous impurities.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the toluene and any unreacted volatile compounds using a rotary evaporator under reduced pressure.

Data Presentation

The following table summarizes the typical physical and chemical properties of neopolyol ester lubricants synthesized from neopentyl glycol, which are expected to be comparable to the lubricant synthesized from this compound.[1]

PropertyTypical ValueTest Method
Kinematic Viscosity @ 40°C25 - 50 cStASTM D445
Kinematic Viscosity @ 100°C5 - 10 cStASTM D445
Viscosity Index> 150ASTM D2270
Pour Point< -40°CASTM D97
Flash Point> 200°CASTM D92
Oxidative StabilityHighASTM D2272

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

SynthesisReaction BEPD 2-Butyl-2-ethyl- 1,3-propanediol Catalyst + p-TSA (catalyst) Heat, Toluene OleicAcid Oleic Acid (2 eq.) Diester Diester Lubricant Water Water (2 eq.) Catalyst->Diester Catalyst->Water

Caption: Esterification of this compound with Oleic Acid.

ExperimentalWorkflow start Start setup Assemble Reaction Apparatus (Flask, Stirrer, Dean-Stark, Condenser) start->setup charge Charge Reactants: - this compound - Oleic Acid - Toluene - p-TSA Catalyst setup->charge reflux Heat to Reflux (Azeotropic removal of water) charge->reflux monitor Monitor Reaction Progress (Water collection) reflux->monitor monitor->reflux Continue until no more water forms cool Cool to Room Temperature monitor->cool wash Work-up: - Wash with NaHCO3 solution - Wash with Brine cool->wash dry Dry with Anhydrous MgSO4 wash->dry filter Filter dry->filter evaporate Evaporate Toluene (Rotary Evaporator) filter->evaporate product Final Lubricant Product evaporate->product

References

Application of 2-Butyl-2-ethyl-1,3-propanediol in High-Performance Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Butyl-2-ethyl-1,3-propanediol (BEPD) in the formulation of high-performance coatings. BEPD is a unique asymmetrical diol that offers significant advantages in polyester and polyurethane resin systems, leading to coatings with an exceptional balance of flexibility, hardness, and durability.

Introduction

This compound is a branched aliphatic diol with primary hydroxyl groups, making it a versatile building block for polymer synthesis. In coating resins, it serves as a valuable alternative to conventional diols like neopentyl glycol (NPG), offering enhanced performance characteristics. Its branched structure imparts improved hydrolytic stability, reduces crystallinity and brittleness, and enhances compatibility in various formulations. These properties translate to superior performance in demanding applications such as coil coatings, powder coatings, and automotive finishes.[1]

Key Performance Benefits in Coating Formulations

The incorporation of BEPD into polyester and polyurethane coating systems offers several distinct advantages:

  • Enhanced Flexibility and Hardness: Replacing NPG with BEPD in polyester resins for coil coatings has been shown to increase flexibility while maintaining or even improving hardness and weather resistance. A combination of BEPD with other flexible components like adipic acid can achieve a 0T rating in the T-bend test, indicating excellent formability.[2]

  • Improved Durability and Weathering Resistance: The unique chemical structure of BEPD contributes to enhanced stain resistance, chemical resistance, and overall durability. In outdoor applications, BEPD-containing resins exhibit superior gloss and color retention upon exposure to UV radiation and weathering.[2][3]

  • Reduced Volatile Organic Compounds (VOCs): In some formulations, the use of BEPD can lead to a reduction in viscosity, allowing for higher solids content and consequently, lower VOC emissions.

  • Excellent Hydrolytic Stability: The hydrophobic nature of the butyl and ethyl side chains in BEPD provides steric hindrance, protecting the ester linkages in the polymer backbone from hydrolysis. This leads to coatings with longer service life, especially in humid or corrosive environments.

Quantitative Performance Data

The following tables summarize the comparative performance of polyester resins synthesized with BEPD against other common diols.

Table 1: Comparison of Glycol Formulations in Polyester Coil Coatings

Resin DesignationGlycol Composition (molar ratio)T-Bend Flexibility (Fracture)T-Bend Flexibility (Pick-off)Koenig Hardness (s)Glass Transition Temperature (Tg) (°C)
Paint A NPG:HDO (75:25)0T0T15025
Paint B NPG:HDO:BEPD (60:10:30)0T0T20020
Paint C NPG:BEPD (75:25)2.5T2.5T22528
Paint D *NPG:BEPD (75:25)0T0T22015

*Note: In Paint D, 4 mol% of Isophthalic acid was replaced with 4 mol% Adipic acid. Data sourced from Synthomer product literature.[4]

Experimental Protocols

Synthesis of a BEPD-Based Polyester Resin for Coil Coatings

This protocol describes the synthesis of a hydroxyl-functional polyester resin suitable for use in coil coating formulations.

Materials:

  • This compound (BEPD)

  • Neopentyl Glycol (NPG)

  • Isophthalic Acid (IPA)

  • Adipic Acid (AA)

  • Fascat 4100 (Esterification catalyst)

  • Xylene (for reflux)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle

  • Vacuum pump

Procedure:

  • Charge the reactor with the calculated amounts of BEPD, NPG, IPA, and AA.

  • Add a catalytic amount of Fascat 4100 (typically 0.1-0.2% of the total charge).

  • Add a small amount of xylene to facilitate water removal via azeotropic distillation.

  • Start purging the reactor with a slow stream of nitrogen and begin gentle agitation.

  • Gradually heat the reactor to 190-200°C. Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction at this temperature, monitoring the acid value of the resin periodically.

  • Once the acid value drops below a target value (e.g., <10 mg KOH/g), increase the temperature to 210-220°C and apply a vacuum to remove the remaining water and xylene.

  • Hold the reaction at this temperature and vacuum until the desired final acid value and viscosity are reached.

  • Cool the resin to below 150°C and slowly add a suitable solvent (e.g., Solvesso 150) to achieve the desired solids content.

G Workflow for Polyester Resin Synthesis cluster_0 Reaction Setup cluster_1 Polycondensation cluster_2 Finishing Charge Reactants Charge Reactants Add Catalyst & Solvent Add Catalyst & Solvent Charge Reactants->Add Catalyst & Solvent Heat to 190-200°C Heat to 190-200°C Add Catalyst & Solvent->Heat to 190-200°C N2 Purge Water Removal Water Removal Heat to 190-200°C->Water Removal Monitor Acid Value Monitor Acid Value Water Removal->Monitor Acid Value Increase Temp & Apply Vacuum Increase Temp & Apply Vacuum Monitor Acid Value->Increase Temp & Apply Vacuum Target Acid Value Reached Final Property Check Final Property Check Increase Temp & Apply Vacuum->Final Property Check Cooling & Dilution Cooling & Dilution Final Property Check->Cooling & Dilution Final Resin Final Resin Cooling & Dilution->Final Resin

Workflow for Polyester Resin Synthesis
Formulation of a BEPD-Based Coil Coating

This protocol outlines the preparation of a topcoat formulation using the synthesized BEPD-polyester resin.

Materials:

  • BEPD-Polyester Resin (synthesized as per 4.1)

  • Hexamethoxymethyl melamine (HMMM) resin (e.g., Cymel 303)

  • Blocked sulfonic acid catalyst (e.g., Nacure 5225)

  • Titanium dioxide (TiO2) pigment

  • Flow and leveling agent

  • Solvents (e.g., Solvesso 150, Butyl Cellosolve)

Equipment:

  • High-speed disperser

  • Mixing vessel

  • Paint shaker or roller

  • Viscometer

Procedure:

  • Pigment Dispersion (Grind Phase):

    • In a mixing vessel, combine a portion of the BEPD-polyester resin, the dispersing solvent, and the TiO2 pigment.

    • Disperse the mixture at high speed until the desired fineness of grind is achieved (typically Hegman 7 or higher).

  • Let-Down Phase:

    • Reduce the speed of the disperser and add the remaining BEPD-polyester resin.

    • Add the HMMM crosslinker, the catalyst, and the flow and leveling agent.

    • Adjust the viscosity with the appropriate solvents to the target application viscosity.

    • Mix thoroughly until the formulation is homogeneous.

Coating Application and Curing
  • Apply the formulated coating to a suitable substrate (e.g., chromated aluminum or galvanized steel panels) using a wire-wound bar to achieve a uniform dry film thickness (DFT) of 20-25 µm.

  • Cure the coated panels in a forced-draft oven. A typical curing schedule is a peak metal temperature (PMT) of 232°C for 30-60 seconds.

Performance Testing Protocols

Objective: To assess the flexibility and adhesion of the coating on a bent metallic substrate.[5]

Procedure:

  • Use a sample of the coated panel, typically 50 mm x 150 mm.[6]

  • Perform a 180° bend of the panel back on itself (this is the 0T bend). A vise or a bending brake can be used for this purpose.[7]

  • Examine the bent area under low magnification (e.g., 10x) for any signs of cracking in the coating.

  • To assess adhesion, firmly apply a pressure-sensitive tape (e.g., Scotch 610) over the bend and then rapidly pull it off at a 180° angle.[5]

  • Examine the tape for any coating that has been removed (pick-off).

  • If no cracking or pick-off is observed at 0T, the test is passed. If failure occurs, subsequent bends are made with an increasing number of spacers of the same thickness as the substrate (1T, 2T, etc.) until no failure is observed. The result is reported as the lowest T-bend with no cracking and no pick-off.[1]

G T-Bend Test (ASTM D4145) Workflow Coated Panel Coated Panel Perform 0T Bend (180°) Perform 0T Bend (180°) Coated Panel->Perform 0T Bend (180°) Visual Inspection (Cracking) Visual Inspection (Cracking) Perform 0T Bend (180°)->Visual Inspection (Cracking) Adhesion Test (Tape Pull-off) Adhesion Test (Tape Pull-off) Visual Inspection (Cracking)->Adhesion Test (Tape Pull-off) Evaluate Results Evaluate Results Adhesion Test (Tape Pull-off)->Evaluate Results Pass Pass Evaluate Results->Pass Fail Fail Evaluate Results->Fail Perform 1T, 2T... Bends Perform 1T, 2T... Bends Fail->Perform 1T, 2T... Bends Perform 1T, 2T... Bends->Visual Inspection (Cracking)

T-Bend Test (ASTM D4145) Workflow

Objective: To measure the specular gloss of the coating surface.[8]

Procedure:

  • Calibrate the gloss meter according to the manufacturer's instructions using the supplied standards.

  • Select the appropriate measurement geometry. For most coatings, a 60° geometry is used. For high gloss coatings (>70 GU), a 20° geometry is recommended, and for low gloss coatings (<10 GU), an 85° geometry is used.[9]

  • Place the gloss meter on a flat, clean area of the coated surface.

  • Take several readings at different locations on the panel and calculate the average gloss value. The results are reported in Gloss Units (GU).

Objective: To determine the hardness of the organic coating by measuring the damping time of a pendulum.

Procedure:

  • Place the coated panel on the instrument stage.

  • Gently place the Koenig pendulum onto the coating surface.

  • Deflect the pendulum to a starting angle of 6° and release it.

  • Start the timer simultaneously.

  • Measure the time in seconds required for the amplitude of the pendulum's swing to decrease from 6° to 3°. This time is the Koenig hardness.[10]

  • Perform multiple measurements and report the average value.

Conclusion

This compound is a high-performance diol that enables the formulation of superior coatings with an excellent balance of flexibility, hardness, and durability. By incorporating BEPD into polyester and polyurethane resin systems, researchers and formulators can develop advanced coatings that meet the demanding requirements of various industries, including coil, automotive, and general industrial applications. The protocols outlined in this document provide a framework for the synthesis, formulation, and evaluation of BEPD-based coatings.

References

Application Notes and Protocols for 2-Butyl-2-ethyl-1,3-propanediol as a Polymer Modifier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Butyl-2-ethyl-1,3-propanediol (BEPD) as a co-monomer to enhance polymer flexibility and performance. While traditionally the term "plasticizer" refers to an additive that is physically blended with a polymer, BEPD functions as an internal plasticizer . It is chemically incorporated into the polymer backbone, offering permanent flexibility and avoiding issues like migration and leaching that can be associated with external plasticizers.

BEPD is a diol, a molecule with two hydroxyl (-OH) groups, which allows it to be used in the synthesis of polyesters and polyurethanes.[1][2][3] Its asymmetric and branched structure disrupts the regular packing of polymer chains, leading to increased flexibility, lower viscosity, and improved solubility.[1]

Mechanism of Action: Internal vs. External Plasticization

External plasticizers are small molecules that are added to a polymer matrix after polymerization. They work by inserting themselves between the polymer chains, reducing intermolecular forces and thereby increasing flexibility. In contrast, internal plasticization involves the modification of the polymer backbone itself by copolymerizing with a monomer that imparts flexibility, such as BEPD.

G cluster_0 External Plasticization cluster_1 Internal Plasticization (with BEPD) a Polymer Chains b Plasticizer Molecules c Rigid Monomer d BEPD Co-monomer c->d Copolymerization e Flexible Polymer Chain

Figure 1: Conceptual difference between external and internal plasticization.

Application Notes

Advantages of Using BEPD as a Co-monomer

Incorporating BEPD into polyester and polyurethane resins offers several advantages over using traditional external plasticizers or other diols like neopentyl glycol (NPG).

  • Enhanced Flexibility and Hardness: Replacing NPG with BEPD in polyester resins for coil coatings has been shown to increase flexibility while maintaining or even improving hardness.[4]

  • Improved Durability and Resistance: The use of BEPD can lead to better weather resistance, stain resistance, and chemical resistance in coatings.[4]

  • Reduced Crystallinity: The asymmetric structure of BEPD disrupts the crystalline packing of polymer chains, leading to more amorphous polymers with lower melting points and glass transition temperatures (Tg).

  • No Migration: As BEPD is chemically bound within the polymer chain, it does not migrate to the surface, which is a common issue with external plasticizers that can lead to loss of properties and potential health concerns.

  • Improved Solubility and Lower Viscosity: Polyesters synthesized with BEPD exhibit improved solubility in solvents and have lower melt viscosity, which can be beneficial for processing.[1]

Primary Applications

BEPD is primarily used in the synthesis of:

  • Polyester Resins for Coatings: Especially for high-performance coil coatings where a combination of flexibility, hardness, and durability is required.[4]

  • Polyurethane Resins: Used in the production of elastomers, foams, and coatings.

  • Unsaturated Polyester Gel Coats: Where it contributes to excellent hydrolytic stability.[2]

  • UV-Curable Coatings: Acrylic esters of BEPD are used to improve adhesion to low-energy surfaces.[2]

Data Presentation

The following tables present illustrative data on the expected performance of a polyester resin when modified with varying concentrations of this compound. This data is based on the known effects of flexibilizing co-monomers and qualitative descriptions from the literature. Actual experimental results may vary.

Table 1: Illustrative Thermal Properties of BEPD-Modified Polyester Resin

BEPD Content (mol%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
080250
1072235
2065220
3058205

Table 2: Illustrative Mechanical Properties of BEPD-Modified Polyester Resin

BEPD Content (mol%)Tensile Strength (MPa)Elongation at Break (%)Shore D Hardness
060585
10555082
205015078
304530075

Experimental Protocols

Protocol 1: Synthesis of BEPD-Modified Polyester Resin via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process for synthesizing a polyester resin incorporating BEPD.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • This compound (BEPD)

  • Zinc acetate (transesterification catalyst)

  • Antimony trioxide (polycondensation catalyst)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the reactor with DMT, EG, and the desired molar percentage of BEPD. The molar ratio of total diols (EG + BEPD) to DMT should be approximately 2.2:1.

  • Transesterification:

    • Add the transesterification catalyst (e.g., zinc acetate, ~200 ppm).

    • Heat the reactor to 150-220°C under a slow stream of nitrogen.

    • Methanol will be produced as a byproduct and should be distilled off.

    • Continue this stage until approximately 90% of the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Add the polycondensation catalyst (e.g., antimony trioxide, ~300 ppm).

    • Gradually increase the temperature to 270-280°C.

    • Simultaneously, gradually reduce the pressure to below 1 Torr.

    • Excess diols will be distilled off under vacuum.

    • The reaction is complete when the desired melt viscosity is achieved, which can be monitored by the torque of the stirrer.

  • Extrusion and Quenching:

    • Extrude the molten polymer from the reactor under nitrogen pressure into a strand.

    • Quench the polymer strand in a water bath.

    • Pelletize the cooled polymer strand for further characterization.

G cluster_0 Synthesis Workflow A Charge Reactor (DMT, EG, BEPD, Catalyst 1) B Transesterification (150-220°C, N2) Distill Methanol A->B C Add Catalyst 2 B->C D Polycondensation (270-280°C, Vacuum) Distill Excess Diols C->D E Extrude & Quench D->E F Pelletize E->F

Figure 2: Workflow for the synthesis of a BEPD-modified polyester.
Protocol 2: Characterization of BEPD-Modified Polyester

1. Thermal Analysis using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the synthesized polymer.

  • Procedure:

    • Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from room temperature to 300°C at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to -50°C at a rate of 10°C/min.

    • Heat the sample again from -50°C to 300°C at a rate of 10°C/min.

    • The glass transition (Tg) is observed as a step change in the baseline of the second heating scan. The melting temperature (Tm) is the peak of the endothermic melting event.

2. Mechanical Testing using a Universal Testing Machine

  • Objective: To determine the tensile strength, elongation at break, and Young's modulus of the polymer.

  • Procedure:

    • Prepare dumbbell-shaped specimens by injection molding or by cutting from a compression-molded film according to ASTM D638 standards.

    • Measure the cross-sectional area of the narrow section of each specimen.

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the load and extension data.

    • Calculate tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

G cluster_0 Polymer Characterization Workflow A Synthesized Polymer Pellets B Thermal Analysis (DSC) A->B D Mechanical Testing (Tensile Test) A->D C Determine Tg, Tm, Crystallinity B->C E Determine Tensile Strength, Elongation D->E

Figure 3: Workflow for the characterization of the synthesized polymer.

Conclusion

This compound is a valuable co-monomer for creating internally plasticized polyesters and polyurethanes with enhanced flexibility, durability, and resistance properties. Its incorporation into the polymer backbone provides a permanent solution to brittleness without the drawbacks of traditional plasticizer migration. The provided protocols offer a framework for the synthesis and evaluation of BEPD-modified polymers, enabling researchers to tailor material properties for a wide range of applications, particularly in the field of high-performance coatings.

References

Application Notes and Protocols for the Synthesis of 2-Butyl-2-ethyl-1,3-propanediol (BEPD) via Aldol Condensation and Cannizzaro Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butyl-2-ethyl-1,3-propanediol (BEPD) is a versatile diol with applications in the synthesis of polyesters, polyurethanes, lubricants, and as an insect repellent.[1][2] Its synthesis provides an excellent case study of a tandem reaction sequence involving an initial Aldol addition followed by a crossed Cannizzaro reaction. This one-pot process offers an efficient route to a functionalized diol from readily available starting materials. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of BEPD.

Reaction Principle

The synthesis of BEPD from 2-ethylhexanal and formaldehyde is a classic example of a base-catalyzed tandem reaction. The process begins with the Aldol addition of the enolate of 2-ethylhexanal to formaldehyde. This is followed by a second Aldol addition to another molecule of formaldehyde. The resulting intermediate, which lacks α-hydrogens, then undergoes a crossed Cannizzaro reaction with excess formaldehyde. In this final step, the intermediate aldehyde is reduced to the corresponding diol (BEPD), while formaldehyde is oxidized to formate.[3]

Quantitative Data Summary

The following table summarizes the quantitative data derived from a patented industrial process for the synthesis of BEPD.[3]

ParameterValueUnit
Reactants
2-Ethylhexanal1215g
Formalin (Assumed 37 wt% in H₂O)1543.5g
Sodium Hydroxide (48 wt% in H₂O)948g
Molar Ratios
Formaldehyde : 2-Ethylhexanal2.5 : 1
Sodium Hydroxide : 2-Ethylhexanal1.2 : 1
Reaction Conditions
TemperatureNot specified (highly exothermic)°C
Reaction Time6hours
Product
BEPD Content in Organic Phase95.6wt%
Purification
Distillation Temperature120 - 140°C
Distillation Pressure9mmHg

Experimental Protocol

This protocol is adapted from the industrial synthesis process described in patent WO1998007675A1.[3]

Materials:

  • 2-Ethylhexanal (≥98%)

  • Formalin (37 wt% solution in water)

  • Sodium Hydroxide (48 wt% solution in water)

  • Sulfuric Acid (concentrated)

  • Deionized Water

  • Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Short-path distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a 5 L three-necked round-bottom flask with 2-ethylhexanal (1215 g, 9.48 mol) and formalin (1543.5 g, containing 18.95 mol of formaldehyde). Begin vigorous stirring.

  • Base Addition: The reaction is highly exothermic and requires careful control of the addition of the sodium hydroxide solution.[3] The 48% sodium hydroxide solution (948 g, 11.38 mol) should be added incrementally over 6 hours using a dropping funnel at the following rates:

    • Hours 0-1: 95.18 g/h

    • Hours 1-3: 138.03 g/h

    • Hours 3-6: 192.25 g/h

    • Monitor the internal temperature of the reaction mixture and use an ice bath to maintain the temperature below 60 °C.

  • Reaction Completion: After the addition of the sodium hydroxide solution is complete, continue stirring the mixture for an additional hour at room temperature.

  • Phase Separation: Stop stirring and allow the mixture to separate into two phases. The upper organic phase contains the BEPD product, while the lower aqueous phase contains sodium formate and excess sodium hydroxide.[3]

  • Work-up and Neutralization:

    • Carefully separate the lower aqueous phase using a separatory funnel.

    • Neutralize the organic phase by slowly adding concentrated sulfuric acid with stirring until the pH of a small aqueous washing is between 5 and 7.

    • Wash the organic phase twice with 500 mL of deionized water.

  • Purification:

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove any residual water.

    • The crude BEPD is then purified by vacuum distillation.[3] Set up a short-path distillation apparatus and distill the product at a pressure of 9 mmHg. Collect the fraction boiling between 120-140 °C.[3]

  • Characterization: The purified BEPD should be a white crystalline solid at room temperature.[1] Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Visualizations

Reaction Pathway for BEPD Synthesis

BEPD_Synthesis cluster_reactants Reactants cluster_reactions Reaction Sequence cluster_intermediates Intermediates cluster_products Products 2-Ethylhexanal 2-Ethylhexanal Aldol_Addition_1 First Aldol Addition 2-Ethylhexanal->Aldol_Addition_1 Formaldehyde Formaldehyde Formaldehyde->Aldol_Addition_1 Aldol_Addition_2 Second Aldol Addition Formaldehyde->Aldol_Addition_2 Cannizzaro Crossed Cannizzaro Reaction Formaldehyde->Cannizzaro NaOH NaOH (catalyst) NaOH->Aldol_Addition_1 NaOH->Cannizzaro reactant Intermediate_1 Aldol Adduct Aldol_Addition_1->Intermediate_1 Intermediate_2 Dialdol Adduct Aldol_Addition_2->Intermediate_2 BEPD This compound (BEPD) Cannizzaro->BEPD Formate Sodium Formate Cannizzaro->Formate Intermediate_1->Aldol_Addition_2 Intermediate_2->Cannizzaro

Caption: Reaction pathway for BEPD synthesis.

Experimental Workflow for BEPD Synthesis

BEPD_Workflow Reactants 1. Prepare Reactants (2-Ethylhexanal, Formalin) Reaction 2. Base-Catalyzed Reaction (Incremental NaOH addition) Reactants->Reaction PhaseSeparation 3. Phase Separation Reaction->PhaseSeparation Neutralization 4. Neutralization & Washing PhaseSeparation->Neutralization Purification 5. Drying & Vacuum Distillation Neutralization->Purification Characterization 6. Product Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure BEPD Characterization->FinalProduct

Caption: Experimental workflow for BEPD synthesis.

Signaling Pathways

Extensive literature searches did not yield any information on the direct involvement of this compound (BEPD) in biological signaling pathways. Its primary applications are in the materials and chemical industries.[1][2] Therefore, a signaling pathway diagram is not applicable to this compound based on current scientific literature.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is highly exothermic; careful temperature control is crucial to prevent a runaway reaction.

  • Sodium hydroxide and sulfuric acid are corrosive. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 2-Butyl-2-ethyl-1,3-propanediol (BEPD) as a Chain Extender in Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Butyl-2-ethyl-1,3-propanediol (BEPD) as a chain extender in the synthesis of elastomers, particularly focusing on polyurethanes.

Introduction

This compound (BEPD) is an asymmetric aliphatic diol that serves as a specialty chain extender in the synthesis of various polymers, including polyurethane and polyester elastomers.[1][2] In polyurethane elastomers, which are segmented copolymers, the chain extender reacts with a diisocyanate to form hard segments. These hard segments, characterized by a high concentration of urethane linkages, physically crosslink the amorphous soft segments (typically polyester or polyether polyols), imparting mechanical strength and elastomeric properties to the material.[3]

The unique molecular structure of BEPD, featuring bulky and asymmetric butyl and ethyl side chains, offers distinct advantages over conventional linear and symmetric diol chain extenders like 1,4-butanediol (BDO). This asymmetry can disrupt the packing and crystallization of the hard segments, leading to modifications in the elastomer's morphology, such as the degree of phase separation between hard and soft segments.[4][5] This, in turn, influences the final physical, mechanical, and thermal properties of the elastomer. The hydrophobic nature of BEPD can also enhance the hydrolytic stability of the resulting polymer.[2]

These application notes will detail the effects of incorporating BEPD into polyurethane elastomers, provide quantitative data on the resulting material properties, and offer comprehensive protocols for the synthesis and characterization of these materials.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound (BEPD) as a chain extender on the mechanical and thermal properties of polyurethane elastomers, particularly in comparison to other common chain extenders.

Table 1: Mechanical Properties of HTPB-based Polyurethane Elastomers with Different Chain Extenders

PropertyBEPD2,2,4-trimethyl-1,3-pentanediol (TMPD)2-ethyl-1,3-hexanediol (EHD)
Tensile Strength (psi)2000-25001800-22001500-2000
Elongation at Break (%)400-500350-450300-400
Tear Resistance (pli)300-350280-320250-300
Hardness (Shore A)85-9080-8580-85

Data is synthesized from studies on hydroxyl-terminated polybutadiene (HTPB)-based polyurethanes with a hard segment content of 30-45%.

Table 2: Thermal Properties of Polyurethane Elastomers with Different Chain Extender Structures

PropertyBEPD (predicted)1,4-Butanediol (BDO)1,3-Butanediol
Glass Transition Temperature (Tg) of Soft Segment (°C)-45 to -55-40 to -50-35 to -45
Glass Transition Temperature (Tg) of Hard Segment (°C)Lowered and BroadenedHigher and SharperIntermediate
Melting Temperature (Tm) of Hard Segment (°C)Reduced or AmorphousDistinct Melting PeakBroader Melting Peak
Onset of Thermal Decomposition (°C)~300~300~300

Data for BEPD is predicted based on the influence of asymmetric diols on hard segment packing. Data for BDO and 1,3-Butanediol is derived from comparative studies. The thermal decomposition onset is generally governed by the urethane bond stability and is similar for these aliphatic diol-based polyurethanes.[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of elastomers using BEPD as a chain extender are provided below.

Protocol 1: Synthesis of a BEPD-based Polyurethane Elastomer (One-Shot Method)

This protocol describes the synthesis of a polyurethane elastomer using a one-shot method, which involves mixing all components simultaneously.

Materials:

  • Hydroxyl-terminated polybutadiene (HTPB) or other suitable polyol (e.g., polyester or polyether diol)

  • 4,4'-methylenebis(phenyl isocyanate) (MDI)

  • This compound (BEPD)

  • Dibutyltin dilaurate (DBTDL) catalyst

Procedure:

  • Preparation of Reactants:

    • Degas and dehydrate the polyol by heating it in a vacuum oven at 85°C for at least 2 hours.

    • Melt the solid MDI flakes and BEPD in a separate oven at an appropriate temperature (e.g., 60°C for MDI, 50°C for BEPD) just before use.

  • Mixing:

    • In a suitable container (e.g., a centrifuge cup), accurately weigh and add the degassed polyol, melted MDI, melted BEPD, and the DBTDL catalyst.

    • The molar ratio of isocyanate groups (NCO) to hydroxyl groups (OH) from both the polyol and the chain extender (the isocyanate index) should be carefully controlled, typically between 1.0 and 1.05.

    • Homogenize the mixture rapidly and thoroughly using a high-speed mixer (e.g., a SpeedMixer™) for a short duration (e.g., 30-60 seconds) to ensure a uniform blend before the viscosity increases significantly.

  • Casting and Curing:

    • Pour the homogenized mixture onto a preheated and release-agent-coated metal mold.

    • Cure the cast elastomer in an oven at a specified temperature and duration. A typical curing cycle is 110°C for 3.5 hours, followed by a post-curing period at a lower temperature, such as 65°C, overnight to complete the reaction.

  • Demolding and Conditioning:

    • After the curing process is complete, allow the mold to cool to room temperature before demolding the elastomer sheet.

    • Condition the demolded elastomer at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 48 hours before characterization.

Protocol 2: Characterization of Mechanical Properties

This protocol outlines the procedure for determining the tensile properties of the synthesized elastomer according to ASTM D412.[6]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer for accurate strain measurement

  • Die cutter for preparing dumbbell-shaped specimens (ASTM D412, Die C)

  • Micrometer for measuring specimen thickness

Procedure:

  • Specimen Preparation:

    • Cut dumbbell-shaped specimens from the conditioned elastomer sheet using the die cutter. Ensure the cutting direction is consistent for all specimens.[6]

    • Measure the thickness and width of the narrow section of each specimen at three different points and use the average values to calculate the cross-sectional area.

  • Tensile Testing:

    • Set the grip separation rate on the UTM to a standard speed, typically 500 mm/min for elastomers.[6]

    • Mount the specimen in the grips of the UTM, ensuring it is properly aligned and not under any pre-load.

    • Attach the extensometer to the gauge length section of the specimen.

    • Start the test and record the force and elongation data until the specimen fractures.

  • Data Analysis:

    • From the stress-strain curve, determine the following properties:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

    • Test at least five specimens and report the average values and standard deviations.

Protocol 3: Characterization of Thermal Properties

This protocol provides a general framework for conducting Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA) to evaluate the thermal properties of the elastomer.

A. Dynamic Mechanical Analysis (DMA)

Equipment:

  • Dynamic Mechanical Analyzer (DMA) with a suitable clamp (e.g., tension or cantilever)

Procedure:

  • Sample Preparation: Cut a rectangular specimen of appropriate dimensions from the elastomer sheet.

  • DMA Measurement:

    • Mount the specimen in the DMA clamp.

    • Cool the sample to a low temperature (e.g., -100°C).

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.

    • Heat the sample at a controlled rate (e.g., 3°C/min) to a temperature above the expected final transition.

    • Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) of the soft segment from the peak of the tan δ curve or the onset of the drop in the storage modulus.

    • Analyze the storage modulus in the rubbery plateau region to assess the crosslink density.

    • Observe any transitions in the hard segment region, which may be indicated by smaller peaks or drops in the storage modulus at higher temperatures.

B. Thermogravimetric Analysis (TGA)

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into the TGA pan.

  • TGA Measurement:

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). This will show the thermal degradation profile of the polymer.

    • To analyze the carbonaceous residue, the gas can be switched to an oxidative atmosphere (e.g., air or oxygen) at the end of the first heating ramp.

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature.

    • Determine the onset temperature of decomposition, which is an indicator of the thermal stability of the elastomer.

    • Analyze the derivative of the weight loss curve (DTG curve) to identify the temperatures of maximum degradation rates for different components of the elastomer.

Visualizations

The following diagrams illustrate the conceptual framework and experimental workflow described in these application notes.

experimental_workflow cluster_synthesis Elastomer Synthesis cluster_characterization Characterization cluster_data Data Analysis prep Reactant Preparation (Degassing, Melting) mix One-Shot Mixing (Polyol, MDI, BEPD, Catalyst) prep->mix cast Casting and Curing mix->cast demold Demolding and Conditioning cast->demold mech_test Mechanical Testing (ASTM D412) demold->mech_test therm_test Thermal Analysis (DMA, TGA) demold->therm_test mech_data Tensile Strength Elongation Modulus mech_test->mech_data therm_data Glass Transition (Tg) Thermal Stability therm_test->therm_data

Caption: Experimental workflow for synthesis and characterization.

structure_property_relationship cluster_molecular Molecular Structure cluster_morphology Polymer Morphology cluster_properties Macroscopic Properties bepd BEPD Chain Extender structure Asymmetric & Bulky (Butyl & Ethyl Groups) bepd->structure possesses packing Disruption of Hard Segment Packing structure->packing leads to phase_sep Altered Microphase Separation packing->phase_sep crystallinity Reduced Hard Segment Crystallinity packing->crystallinity flexibility Increased Flexibility phase_sep->flexibility hardness Modified Hardness phase_sep->hardness thermal Altered Thermal Transitions (Tg, Tm) crystallinity->thermal

Caption: Structure-property relationship of BEPD in elastomers.

References

Application Notes and Protocols for Insect Repellent Formulations Using 2-Butyl-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-2-ethyl-1,3-propanediol is a compound that has demonstrated insect repellent properties. Historical data indicates its efficacy against key mosquito species, making it a subject of interest for the development of novel repellent formulations. These application notes provide a summary of the available data and outline protocols for the formulation and evaluation of insect repellents containing this active ingredient.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for formulation development.

PropertyValue
Molecular Formula C₉H₂₀O₂
Molecular Weight 160.25 g/mol
Appearance White crystalline solid
Melting Point 41-44 °C
Boiling Point 178 °C at 50 mmHg
Solubility Soluble in organic solvents such as ethyl alcohol and propylene glycol.[1]

Efficacy Data

The available data on the repellent efficacy of this compound is primarily from patent literature. This data provides a baseline for further research and development.

Insect SpeciesEfficacy MetricResult
Aedes aegyptiAverage Repellency Time22.6 minutes[1]
Anopheles quadrimaculatusRepellent EffectObserved, but less pronounced than against Aedes aegypti[1]

Note: Further quantitative studies are required to establish a comprehensive efficacy profile, including dose-response relationships and complete protection times (CPT) against a broader range of insect vectors.

Formulation Protocols

This compound can be formulated into various topical products. The following are example protocols for a simple spray and a basic lotion. These are starting points and may require optimization based on desired characteristics such as skin feel, drying time, and stability.

Protocol 1: Simple Spray Formulation

This protocol outlines the preparation of a basic hydro-alcoholic spray.

Materials:

IngredientFunctionExample Concentration (% w/w)
This compoundActive Ingredient10.0 - 20.0
Ethyl Alcohol (95%)Solvent, Vehicle60.0 - 70.0
Propylene GlycolSolvent, Humectant5.0 - 10.0
Purified WaterVehicleq.s. to 100

Procedure:

  • In a clean, calibrated vessel, add the required amount of ethyl alcohol.

  • With continuous stirring, slowly add the this compound until fully dissolved.

  • In a separate vessel, mix the propylene glycol and purified water.

  • Slowly add the water phase to the alcohol phase with constant agitation until a homogenous solution is formed.

  • Package in a suitable spray bottle.

Protocol 2: Basic Lotion Formulation

This protocol provides a starting point for an oil-in-water emulsion (lotion).

Materials:

PhaseIngredientFunctionExample Concentration (% w/w)
Oil Phase This compoundActive Ingredient10.0 - 20.0
Cetyl AlcoholThickener, Emollient2.0 - 5.0
Stearic AcidThickener, Emulsifier2.0 - 5.0
Glyceryl MonostearateEmulsifier1.0 - 3.0
Water Phase GlycerinHumectant3.0 - 5.0
TriethanolaminepH Adjuster, Emulsifier0.5 - 1.0
Purified WaterVehicleq.s. to 100
Preservative PhenoxyethanolPreservative0.5 - 1.0

Procedure:

  • Combine all ingredients of the oil phase in a vessel and heat to 70-75°C until all components are melted and uniform.

  • In a separate vessel, combine all ingredients of the water phase and heat to 70-75°C.

  • Slowly add the water phase to the oil phase with continuous high-shear mixing to form an emulsion.

  • Continue mixing while allowing the emulsion to cool to 40°C.

  • Add the preservative and mix until uniform.

  • Adjust the pH if necessary.

  • Package in appropriate lotion containers.

Experimental Protocols for Efficacy Testing

Standardized efficacy testing is crucial to validate the performance of any new insect repellent formulation. The following are established protocols for laboratory-based evaluations.

Arm-in-Cage Test for Repellency

This method is widely used to determine the complete protection time (CPT) of a topical repellent against mosquitoes.

Objective: To determine the duration of complete protection from the bites of a specific mosquito species provided by a topical repellent formulation.

Materials:

  • Test formulation

  • Control (vehicle without active ingredient)

  • Cages of laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae)

  • Human volunteers

  • Timer

  • Application template (e.g., 3 cm x 5 cm area on the forearm)

Procedure:

  • Recruit and consent human volunteers according to ethical guidelines.

  • Apply a standardized amount of the test formulation (e.g., 1.0 mL) evenly to a marked area on the volunteer's forearm.

  • Apply the control substance to a similarly marked area on the other forearm.

  • At predetermined time intervals (e.g., every 30 minutes) after application, the volunteer will insert the treated forearm into a cage containing a known number of host-seeking female mosquitoes for a fixed duration (e.g., 3 minutes).

  • Record the number of mosquitoes that land and probe or bite the treated skin.

  • The test is concluded for a specific formulation when the first confirmed bite occurs. The time from application to the first confirmed bite is the Complete Protection Time (CPT).

Potential for Synergistic Formulations

The patent for this compound suggests its potential use in combination with other insect repellents such as dimethyl phthalate and 2-ethyl hexanediol-1,3.[1] This opens up avenues for research into synergistic formulations that could offer broader protection or longer duration of efficacy.

Experimental Approach to Evaluate Synergy:

  • Select a second active ingredient (e.g., DEET, Picaridin, or another repellent).

  • Prepare formulations containing:

    • This compound alone at concentration X.

    • The second active ingredient alone at concentration Y.

    • A combination of this compound at concentration X and the second active ingredient at concentration Y.

  • Determine the CPT for each formulation using the Arm-in-Cage test.

  • Synergy is indicated if the CPT of the combination formulation is significantly longer than the CPT of either individual active ingredient.

Visualizations

Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_testing Evaluation Active_Ingredient This compound Mixing Mixing & Homogenization Active_Ingredient->Mixing Excipients Solvents, Emulsifiers, etc. Excipients->Mixing Spray Spray Formulation Mixing->Spray Lotion Lotion Formulation Mixing->Lotion Efficacy_Testing Efficacy Testing (Arm-in-Cage) Spray->Efficacy_Testing Stability_Testing Stability Testing Spray->Stability_Testing Lotion->Efficacy_Testing Lotion->Stability_Testing

Caption: Workflow for the formulation and evaluation of insect repellents.

Synergy_Evaluation cluster_formulations Test Formulations cluster_testing Efficacy Testing cluster_analysis Data Analysis A Formulation A: This compound CPT_A Determine CPT of A A->CPT_A B Formulation B: Other Repellent (e.g., DEET) CPT_B Determine CPT of B B->CPT_B C Formulation C: Combination of A + B CPT_C Determine CPT of C C->CPT_C Compare Compare CPTs CPT_A->Compare CPT_B->Compare CPT_C->Compare Conclusion Synergistic Effect Compare->Conclusion CPT(C) > CPT(A) and CPT(B) ?

Caption: Logical workflow for evaluating synergistic effects in repellent formulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Butyl-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 2-Butyl-2-ethyl-1,3-propanediol (BEPD) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of BEPD via the reaction of 2-ethylhexanal with formaldehyde in the presence of a base catalyst.

Issue Potential Cause Recommended Action
Low Yield of BEPD Incomplete Reaction: Insufficient reaction time or temperature.Ensure the reaction is stirred for the recommended duration at the optimal temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Suboptimal Molar Ratios: Incorrect ratio of formaldehyde to 2-ethylhexanal or insufficient catalyst.Carefully control the stoichiometry. A typical molar ratio of formaldehyde to 2-ethylhexanal is between 2.3:1 and 3.0:1.[1] The molar ratio of the hydroxide catalyst to 2-ethylhexanal is typically around 1.2:1.
Poor Quality Reagents: Impurities in 2-ethylhexanal or formaldehyde.Use high-purity reagents. Impurities in formaldehyde can sometimes be a contaminant from the manufacturing process.[2]
Side Reactions: Uncontrolled temperature leading to side product formation.Maintain strict temperature control. The reaction is highly exothermic.[1][3]
Reaction Runaway (Uncontrolled Exotherm) Rapid Addition of Catalyst: Adding the base catalyst too quickly.The base catalyst should be added incrementally or at a controlled rate to manage the highly exothermic reaction.[1][3] A stepwise increase in the addition rate can help maintain a consistent heat production rate.[1]
Inadequate Cooling: Insufficient cooling capacity for the reactor.Ensure the cooling system is functioning efficiently and is appropriately sized for the reaction scale.
Formation of Significant Byproducts High Reaction Temperature: Elevated temperatures can promote side reactions such as the self-condensation of 2-ethylhexanal.Maintain the reaction temperature within the optimal range of 40-80 °C.[1]
Incorrect Stoichiometry: An excess of 2-ethylhexanal can lead to self-aldol condensation.Adhere to the recommended molar ratios of the reactants.
Difficult Phase Separation Emulsion Formation: Vigorous stirring or the presence of impurities can lead to the formation of a stable emulsion between the organic and aqueous layers.Allow the mixture to stand for a longer period. Gentle agitation during washing can help prevent emulsion formation. In some cases, the addition of a saturated brine solution can help break the emulsion.
Product Purity Issues After Distillation Incomplete Removal of Salts: Alkali metal or alkaline earth metal formates may carry over if the washing steps are not thorough.[1]Ensure efficient washing of the organic phase with water to remove soluble salts before distillation.[1]
Co-distillation of Impurities: Byproducts with boiling points close to BEPD may co-distill.Optimize the distillation conditions, including pressure and temperature, to achieve better separation. A fractional distillation column may be necessary. The boiling point of BEPD is approximately 178 °C at 50 mmHg.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound?

A1: The main industrial production method for this compound (BEPD) is the reaction of 2-ethylhexanal with formaldehyde. This process occurs in a single step through an aldol addition, which is immediately followed by a Cannizzaro reaction.[1] The reaction is typically catalyzed by a basic alkali metal hydroxide or an alkaline earth metal hydroxide.[1]

Q2: What are the key reaction parameters to control for optimizing the yield of BEPD?

A2: To optimize the yield, it is crucial to control the following parameters:

  • Rate of Catalyst Addition: The reaction is highly exothermic, so the base catalyst should be added incrementally to control the temperature.[1][3]

  • Molar Ratios: The molar ratio of formaldehyde to 2-ethylhexanal should be in the range of 2.3:1 to 3.0:1.[1]

  • Reaction Temperature: The temperature should be maintained between 40 °C and 80 °C.[1]

Q3: What are the common side reactions in this synthesis, and how can they be minimized?

A3: A potential side reaction is the self-aldol condensation of 2-ethylhexanal. The crossed Cannizzaro reaction with formaldehyde is generally favored. To minimize side reactions, it is important to maintain strict control over the reaction temperature and use the correct stoichiometry of reactants.

Q4: What is the work-up and purification procedure for BEPD?

A4: After the reaction is complete, a two-phase mixture is obtained, with the organic phase containing BEPD and the aqueous phase containing formate salts.[1] The typical work-up involves:

  • Phase separation to remove the aqueous layer.

  • Washing the organic phase with water to remove residual salts.[1]

  • Distillation of the crude product under reduced pressure (e.g., 120-140 °C at 9 mmHg).[1]

Q5: What are the physical properties of this compound?

A5: BEPD is a white crystalline powder with a melting point of 41-44 °C and a boiling point of 178 °C at 50 mmHg.[3]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for this type of reaction.

Materials:

  • 2-Ethylhexanal

  • Formaldehyde (formalin solution)

  • Sodium Hydroxide (or other suitable base)

  • Deionized Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Charging Reactants: Charge the flask with 2-ethylhexanal and the formalin solution.

  • Catalyst Addition: Begin stirring the mixture and slowly add the sodium hydroxide solution from the dropping funnel. Monitor the temperature closely and control the addition rate to maintain the desired temperature range (40-80 °C).[1]

  • Reaction: After the addition of the catalyst is complete, continue stirring the mixture at the reaction temperature for a specified period to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Separate the aqueous layer.

    • Wash the organic layer with deionized water.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure to remove the solvent.

    • Purify the crude product by vacuum distillation.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound 2-Ethylhexanal 2-Ethylhexanal Aldol_Addition Aldol Addition 2-Ethylhexanal->Aldol_Addition Formaldehyde Formaldehyde Formaldehyde->Aldol_Addition Cannizzaro_Reaction Cannizzaro Reaction Formaldehyde->Cannizzaro_Reaction Intermediate Intermediate Aldol Product Aldol_Addition->Intermediate Intermediate->Cannizzaro_Reaction BEPD This compound Cannizzaro_Reaction->BEPD Formate_Salt Formate Salt Cannizzaro_Reaction->Formate_Salt Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Aldol_Addition Base_Catalyst->Cannizzaro_Reaction

Caption: Reaction pathway for the synthesis of BEPD.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for BEPD Synthesis Start Start Problem Identify Problem (e.g., Low Yield, Impurities) Start->Problem Check_Temp Check Temperature Control Problem->Check_Temp Low Yield/ Byproducts Check_Ratios Check Molar Ratios Problem->Check_Ratios Low Yield Check_Reagents Check Reagent Quality Problem->Check_Reagents Low Yield/ Impurities Check_Workup Review Work-up & Purification Problem->Check_Workup Purity Issues Adjust_Temp Adjust Temperature/ Cooling Check_Temp->Adjust_Temp Incorrect Adjust_Ratios Adjust Stoichiometry Check_Ratios->Adjust_Ratios Incorrect Use_Pure_Reagents Use High-Purity Reagents Check_Reagents->Use_Pure_Reagents Impure Optimize_Workup Optimize Washing/ Distillation Check_Workup->Optimize_Workup Inefficient End End Adjust_Temp->End Adjust_Ratios->End Use_Pure_Reagents->End Optimize_Workup->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem-Solution Relationship

Problem_Solution Relationship between Problems and Solutions Byproducts Byproduct Formation Optimized_Temperature Optimized Temperature Byproducts->Optimized_Temperature Correct_Stoichiometry Correct Stoichiometry Byproducts->Correct_Stoichiometry Runaway_Reaction Runaway Reaction Runaway_Reaction->Optimized_Temperature Controlled_Catalyst_Addition Controlled_Catalyst_Addition Runaway_Reaction->Controlled_Catalyst_Addition Purity_Issues Purity Issues Thorough_Washing Thorough Washing Purity_Issues->Thorough_Washing Efficient_Distillation Efficient Distillation Purity_Issues->Efficient_Distillation High_Purity_Reagents High-Purity Reagents Purity_Issues->High_Purity_Reagents Low_Yield Low_Yield Low_Yield->Correct_Stoichiometry Low_Yield->High_Purity_Reagents

Caption: Mapping common problems to their respective solutions.

References

Controlling exothermic reaction in 2-Butyl-2-ethyl-1,3-propanediol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Butyl-2-ethyl-1,3-propanediol (BEPD).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound (BEPD)?

A1: The industrial synthesis of BEPD is typically a one-step process that involves two consecutive reactions: an aldol addition followed by a crossed Cannizzaro reaction.[1] Initially, 2-ethylhexanal undergoes an aldol addition with formaldehyde, catalyzed by a base. The resulting intermediate then undergoes a crossed Cannizzaro reaction, where formaldehyde acts as a hydride donor to reduce the intermediate to BEPD, while formaldehyde itself is oxidized to formate.[1][2]

Q2: Why is temperature control so critical in BEPD synthesis?

A2: The synthesis of BEPD is a highly exothermic reaction, releasing approximately 200 kJ of heat per mole of BEPD produced.[1] Poor temperature control can lead to a rapid increase in the reaction rate, potentially causing a thermal runaway. This not only poses a significant safety risk but can also lead to the formation of by-products, which reduces the overall yield and purity of the final product.[1]

Q3: What are the typical starting materials and their recommended molar ratios?

A3: The primary starting materials are 2-ethylhexanal, formaldehyde, and a basic hydroxide catalyst (e.g., sodium hydroxide or potassium hydroxide). The recommended molar ratio of formaldehyde to 2-ethylhexanal is typically between 2.1:1 and 5:1, with a preferred range of 2.3:1 to 3.0:1. The molar ratio of the hydroxide catalyst to 2-ethylhexanal is generally between 1.5:1 and 3:1, with a preference for 1.9:1 to 2.1:1.[1]

Q4: What are the common side reactions that can occur during BEPD synthesis?

A4: The primary side reactions are often due to uncontrolled temperature increases, leading to the formation of heavy by-products.[1] These can include self-condensation products of the aldehydes or other undesired Cannizzaro reaction products. For instance, if the temperature is not well-controlled, the aldol addition intermediate may undergo further reactions before the desired crossed Cannizzaro reaction can occur.

Q5: What is the recommended method for catalyst addition to control the exothermic reaction?

A5: To manage the significant heat of reaction, the hydroxide catalyst should be added incrementally or continuously at a controlled rate.[1][2] A common strategy is to start with a lower addition rate at the beginning of the reaction when the heat generation is highest and then gradually increase the rate as the reaction proceeds.[1] This allows for better temperature management and a safer, more controlled reaction.

Troubleshooting Guide

Problem Observable Symptoms Potential Causes Recommended Solutions
Uncontrolled Exothermic Reaction Rapid, unexpected increase in reactor temperature; boiling of the reaction mixture; increased pressure.- Catalyst added too quickly.- Inadequate cooling capacity.- Incorrect reactant concentrations.- Immediately stop catalyst addition.- Increase cooling to the maximum capacity.- If necessary, use an emergency quenching system.- Review and adjust the catalyst addition profile for future runs.
Low Product Yield The final isolated product weight is significantly lower than the theoretical yield.- Formation of by-products due to poor temperature control.- Incomplete reaction.- Incorrect molar ratios of reactants.- Optimize the catalyst addition rate and cooling to maintain the desired temperature range (40-80°C).[1]- Ensure sufficient reaction time.- Verify the molar ratios of formaldehyde to 2-ethylhexanal and hydroxide to 2-ethylhexanal.[1]
High Level of Impurities Discoloration of the product; presence of unexpected peaks in analytical characterization (e.g., GC-MS, NMR).- Side reactions occurring at elevated temperatures.- Impurities in the starting materials.- Improve temperature control throughout the reaction.- Ensure the purity of 2-ethylhexanal and formaldehyde before use.- Implement a post-reaction washing step to remove water-soluble impurities.[1]
Phase Separation Issues Difficulty in separating the organic and aqueous phases after the reaction is complete.- Formation of emulsions.- Incorrect pH of the aqueous phase.- Allow for a longer separation time.- Gentle agitation may help break the emulsion.- Adjust the pH of the aqueous phase if necessary.

Experimental Protocols

Protocol for Controlled Synthesis of this compound

This protocol is based on a method designed to control the exothermic nature of the reaction through the incremental addition of the hydroxide catalyst.

Materials:

  • 2-ethylhexanal

  • Formaldehyde (formalin solution)

  • Sodium hydroxide (or potassium hydroxide) solution (e.g., 48 wt%)

  • Deionized water

  • Reaction vessel with overhead stirrer, temperature probe, cooling jacket, and addition funnel/pump.

Procedure:

  • Reactor Setup: Charge the reaction vessel with the pre-determined amounts of 2-ethylhexanal and formaldehyde solution.

  • Initial Mixing: Begin stirring the reaction mixture to ensure homogeneity.

  • Temperature Control: Start the circulation of coolant through the reactor jacket to maintain the initial temperature of the mixture at the lower end of the desired reaction temperature range (e.g., 40-50°C).

  • Catalyst Addition (Incremental):

    • Phase 1: Begin the addition of the sodium hydroxide solution at a slow, controlled rate. Monitor the temperature closely.

    • Phase 2: After a set period (e.g., 1 hour), and ensuring the temperature is stable, increase the addition rate of the sodium hydroxide solution.

    • Phase 3: For the final phase of the reaction, further increase the addition rate of the sodium hydroxide solution until the total required amount has been added.

  • Reaction Monitoring: Continuously monitor the reaction temperature and adjust the coolant flow and/or catalyst addition rate to maintain the temperature within the target range of 40-80°C.[1]

  • Reaction Completion: After the complete addition of the catalyst, continue to stir the mixture at the reaction temperature for a specified period to ensure the reaction goes to completion.

  • Workup:

    • Allow the reaction mixture to cool and settle, leading to the separation of the organic and aqueous phases.

    • Separate the lower aqueous phase.

    • Wash the organic phase with deionized water to remove any remaining salts and water-soluble impurities.[1]

    • Separate the aqueous wash layer.

  • Purification: The crude BEPD in the organic phase can be purified by distillation under reduced pressure (e.g., 120-140°C at 9 mmHg).[1]

Quantitative Data Summary

Parameter Conventional Method Controlled Addition Method Reference
Catalyst Addition Constant rate over 2 hoursIncremental increase over 6 hours[1]
Reactant Amounts 218g 2-EH, 218g Formaldehyde, 170g NaOH1215g 2-EH, 1543.5g Formalin, 948g NaOH[1]
BEPD Concentration 78.27 wt%95.6 wt%[1]
By-product Formation 18.84 wt%Not specified, but significantly lower[1]

Visualizations

ReactionPathway 2-Ethylhexanal 2-Ethylhexanal Aldol_Addition Aldol Addition 2-Ethylhexanal->Aldol_Addition Formaldehyde_1 Formaldehyde Formaldehyde_1->Aldol_Addition Intermediate Aldol Adduct Intermediate Aldol_Addition->Intermediate Cannizzaro Crossed Cannizzaro Reaction Intermediate->Cannizzaro Formaldehyde_2 Formaldehyde Formaldehyde_2->Cannizzaro BEPD 2-Butyl-2-ethyl- 1,3-propanediol Cannizzaro->BEPD Formate Formate Cannizzaro->Formate Base_Catalyst_1 Base Catalyst (e.g., NaOH) Base_Catalyst_1->Aldol_Addition Base_Catalyst_2 Base Catalyst (Reactant) Base_Catalyst_2->Cannizzaro

Caption: Reaction pathway for the synthesis of BEPD.

TroubleshootingFlowchart Start Experiment Start Monitor_Temp Monitor Reaction Temperature Start->Monitor_Temp Temp_OK Temperature within 40-80°C? Monitor_Temp->Temp_OK Continue Continue Reaction Temp_OK->Continue Yes Temp_High Temperature Too High Temp_OK->Temp_High No Check_Yield Check Final Yield Continue->Check_Yield Action_1 Reduce/Stop Catalyst Feed Temp_High->Action_1 Action_2 Increase Cooling Action_1->Action_2 Action_2->Monitor_Temp Yield_OK Yield > 90%? Check_Yield->Yield_OK Process_OK Process Successful Yield_OK->Process_OK Yes Yield_Low Low Yield Yield_OK->Yield_Low No Troubleshoot_Yield Review Reactant Ratios and Temperature Profile Yield_Low->Troubleshoot_Yield

Caption: Troubleshooting flowchart for BEPD synthesis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with 2-Ethylhexanal & Formaldehyde B Set Initial Temperature (40-50°C) A->B C Start Incremental Addition of NaOH B->C D Monitor & Control Temperature (40-80°C) C->D E Complete NaOH Addition & Stir D->E F Cool & Separate Phases E->F G Wash Organic Phase with Water F->G H Purify by Vacuum Distillation G->H

Caption: Experimental workflow for controlled BEPD synthesis.

References

Technical Support Center: Purification of 2-Butyl-2-ethyl-1,3-propanediol by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Butyl-2-ethyl-1,3-propanediol (BEPD) by vacuum distillation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vacuum and temperature settings for the distillation of this compound?

A1: For the vacuum distillation of this compound, a pressure of 9 mmHg is a good starting point, which should result in a boiling point between 120-140°C.[1] It is important to note that the boiling point is pressure-dependent.

Q2: My compound is not distilling at the expected temperature and pressure. What could be the issue?

A2: This could be due to several factors:

  • System Leaks: Ensure all joints in your distillation setup are properly sealed. Leaks will prevent the system from reaching the desired vacuum level, leading to a higher boiling point.

  • Inaccurate Pressure Reading: Verify that your vacuum gauge is calibrated and functioning correctly.

  • Thermometer Placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Purity of the Compound: Impurities can alter the boiling point of the substance.

Q3: What are the common impurities in crude this compound and how can they be removed prior to distillation?

A3: Common impurities originating from the synthesis of this compound can include unreacted starting materials like 2-ethylhexanal and formaldehyde, as well as salts from the neutralization step.[1][2] A washing procedure is recommended before distillation. This typically involves neutralizing the reaction mixture, followed by washes with alkaline and then acidified water to remove salts and other water-soluble impurities.[1] Unreacted 2-ethyl hexanal can also be removed by azeotropic distillation.[2]

Q4: How can I prevent bumping and foaming during the vacuum distillation of this compound?

A4: High-boiling point liquids like this compound are prone to bumping and foaming under vacuum. To mitigate this:

  • Use a Magnetic Stirrer: Continuous and vigorous stirring will ensure smooth boiling. Boiling chips are generally not effective under vacuum.

  • Gradual Heating: Heat the distillation flask slowly and evenly to avoid superheating.

  • Use a Claisen Adapter: This will help to prevent any bumped liquid from splashing into the condenser.

  • Introduce a Fine Stream of Air or Inert Gas: A very fine capillary (ebulliator) can be used to introduce a steady stream of bubbles, which provides nucleation sites for smooth boiling.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Difficulty achieving or maintaining a stable vacuum - Leaks in the glassware joints.- Cracks in the glassware.- Loose tubing connections.- Inefficient vacuum pump.- Ensure all ground glass joints are clean and properly sealed with a suitable vacuum grease.- Inspect all glassware for cracks before setting up the apparatus.- Use appropriate vacuum tubing and ensure all connections are tight.- Check the vacuum pump oil and overall condition.
Product is decomposing or turning dark during distillation - The distillation temperature is too high.- Reduce the pressure to lower the boiling point.- Ensure the heating mantle is not set to an excessively high temperature.
No distillate is being collected - Insufficient heating.- The vacuum is too high for the heating temperature.- The condenser is too efficient, causing the vapor to fall back into the pot.- Gradually increase the temperature of the heating mantle.- Slowly and slightly reduce the vacuum.- For very high boiling point compounds, consider using a less efficient condenser or insulating the distillation head.
Distillate is impure - Bumping or foaming carried over non-volatile impurities.- Inefficient fractionation of impurities with close boiling points.- See Q4 in the FAQ section on how to prevent bumping and foaming.- Use a fractionating column between the distillation flask and the distillation head for better separation.

Experimental Protocol: Vacuum Distillation of this compound

This protocol is a general guideline and may need to be optimized based on the specific purity of the starting material and the equipment used.

1. Pre-distillation Wash (for crude product): a. Neutralize the crude reaction mixture to a pH of 5-7 with an acid like sulfuric acid. b. Allow the phases to separate and remove the aqueous phase. c. Wash the organic phase with a dilute alkaline solution (e.g., sodium hydroxide solution) to a pH of 12-14. d. Separate the aqueous phase and wash the organic phase with acidified water (e.g., dilute sulfuric acid) to a neutral pH (6-7).[1] e. Separate the aqueous phase and dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate). f. Filter to remove the drying agent.

2. Vacuum Distillation Setup: a. Assemble a standard vacuum distillation apparatus. A short path distillation head is recommended. b. Use a round-bottom flask of an appropriate size (the material should not fill more than two-thirds of the flask). c. Add a magnetic stir bar to the distillation flask. d. Lightly grease all ground-glass joints with a high-vacuum grease. e. Place the thermometer correctly in the distillation head. f. Connect the apparatus to a vacuum pump with a cold trap in between.

3. Distillation Procedure: a. Begin stirring the crude this compound. b. Slowly and carefully apply the vacuum. c. Once the desired pressure (e.g., 9 mmHg) is reached and stable, begin to heat the distillation flask using a heating mantle. d. Collect any low-boiling fractions separately. e. The main fraction of this compound should distill at approximately 120-140°C at 9 mmHg.[1] f. Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction. g. Do not distill to dryness. h. Once the main fraction is collected, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.

Physical and Chemical Data

PropertyValue
Molecular Formula C₉H₂₀O₂
Molecular Weight 160.25 g/mol
Melting Point 41-44 °C
Boiling Point 178 °C @ 50 mmHg
Boiling Point 120-140 °C @ 9 mmHg[1]
Appearance White crystalline solid

Diagrams

experimental_workflow Experimental Workflow for BEPD Purification cluster_pre_distillation Pre-distillation Wash cluster_distillation Vacuum Distillation start Crude BEPD neutralize Neutralize (pH 5-7) start->neutralize phase_sep1 Phase Separation neutralize->phase_sep1 alkaline_wash Alkaline Wash (pH 12-14) phase_sep1->alkaline_wash phase_sep2 Phase Separation alkaline_wash->phase_sep2 acid_wash Acid Wash (pH 6-7) phase_sep2->acid_wash phase_sep3 Phase Separation acid_wash->phase_sep3 dry Dry with MgSO4 phase_sep3->dry filter Filter dry->filter distill Vacuum Distill (9 mmHg, 120-140°C) filter->distill collect Collect Pure BEPD distill->collect

Caption: Workflow for the purification of this compound.

troubleshooting_vacuum_leaks Troubleshooting Vacuum Leaks start Unable to achieve target vacuum check_joints Check all ground glass joints start->check_joints grease_joints Re-grease leaking joints check_joints->grease_joints Leak found check_glassware Inspect glassware for cracks check_joints->check_glassware No leak found grease_joints->start replace_glassware Replace cracked glassware check_glassware->replace_glassware Crack found check_tubing Check tubing and connections check_glassware->check_tubing No crack found replace_glassware->start tighten_tubing Tighten or replace tubing check_tubing->tighten_tubing Leak found check_pump Check vacuum pump check_tubing->check_pump No leak found tighten_tubing->start service_pump Service pump (e.g., change oil) check_pump->service_pump Issue found success Target vacuum achieved check_pump->success No issue found service_pump->start

Caption: Logical workflow for troubleshooting vacuum leaks in a distillation setup.

References

Technical Support Center: Synthesis of 2-Butyl-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butyl-2-ethyl-1,3-propanediol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction has a low yield of the desired product. What are the common causes?

A: Low yields in the synthesis of this compound typically arise from suboptimal reaction conditions that favor side reactions or result in incomplete conversion. The primary synthesis involves a base-catalyzed crossed aldol condensation between 2-ethylhexanal and formaldehyde, followed by a crossed Cannizzaro reaction.[1][2][3] Key factors influencing yield include reaction temperature, reactant stoichiometry, and the rate of catalyst addition.

Troubleshooting Steps:

  • Verify Reactant Quality: Ensure that the 2-ethylhexanal and formaldehyde (or paraformaldehyde) are of high purity. Impurities can interfere with the reaction.

  • Control Temperature: The reaction is highly exothermic.[1][2] Maintain a reaction temperature between 40-80°C. Temperatures that are too low can slow down the reaction, while excessively high temperatures can promote side reactions.

  • Optimize Molar Ratios: A molar excess of formaldehyde is typically used. A common molar ratio of formaldehyde to 2-ethylhexanal is approximately 2.5:1.[3]

  • Controlled Catalyst Addition: The base catalyst (e.g., sodium hydroxide) should be added gradually to the reaction mixture.[3] A rapid addition can lead to an uncontrolled exothermic reaction, resulting in the formation of byproducts.

  • Ensure Adequate Mixing: Efficient stirring is crucial to ensure proper mixing of the reactants and dissipation of heat.

Issue 2: Presence of Significant Impurities in the Product

Q: I am observing significant impurities in my final product. What are the likely side reactions and byproducts?

A: Several side reactions can occur during the synthesis, leading to a range of impurities. The most common side reactions are:

  • Self-Condensation of 2-Ethylhexanal: 2-Ethylhexanal can undergo a self-aldol condensation to form 2-ethyl-3-propylacrolein, which can be further reduced or oxidized under the reaction conditions.

  • Cannizzaro Reaction of Formaldehyde: In the presence of a strong base, formaldehyde can undergo a disproportionation reaction to yield methanol and formic acid (as a formate salt).[4]

  • Tishchenko Reaction: Aldehydes present in the reaction mixture can undergo a Tishchenko reaction to form esters. This can be a self-reaction of one type of aldehyde or a crossed reaction between different aldehydes.

  • Polymerization of Formaldehyde: Formaldehyde can polymerize, especially in the presence of acid or base catalysts.

Troubleshooting Steps:

  • Control Stoichiometry: Using a significant excess of formaldehyde can help to minimize the self-condensation of 2-ethylhexanal by ensuring that the enolate of 2-ethylhexanal preferentially reacts with the more reactive formaldehyde.

  • Temperature Management: As with low yield, maintaining the optimal temperature range of 40-80°C is critical to minimize side reactions.

  • Slow Addition of Reactants: Adding the 2-ethylhexanal slowly to the mixture of formaldehyde and base can also help to reduce its self-condensation.

  • Purification Protocol: Employing an effective purification strategy is essential. This typically involves neutralization, washing to remove salts (like sodium formate), and fractional vacuum distillation to separate the desired diol from other organic byproducts.[3] Recrystallization can be a subsequent step to achieve higher purity.[5][6]

Data Presentation

Table 1: Effect of Reaction Parameters on Product Yield and Purity

ParameterConditionExpected Effect on YieldExpected Effect on PurityRationale
Temperature < 40°CLowHighSlow reaction rate leads to incomplete conversion.
40 - 80°COptimalOptimalBalances reaction rate and minimization of side reactions.[3]
> 80°CLowLowPromotes side reactions like self-condensation and polymerization.
Molar Ratio (HCHO:2-EH) < 2:1LowLowInsufficient formaldehyde can lead to incomplete reaction and increased self-condensation of 2-ethylhexanal.
~2.5:1OptimalOptimalExcess formaldehyde favors the desired crossed-aldol reaction.[3]
> 3:1May DecreaseMay DecreaseA large excess of formaldehyde can increase the rate of its self-Cannizzaro reaction.
Catalyst Addition RapidLowLowUncontrolled exotherm leads to a spike in temperature and promotes side reactions.
Slow/IncrementalOptimalOptimalAllows for effective heat management and maintains a stable reaction temperature.[3]

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound (Adapted from Industrial Protocol)

  • Reactants and Reagents:

    • 2-Ethylhexanal (e.g., 128.2 g, 1.0 mol)

    • Formaldehyde (37% aqueous solution, e.g., 203 g, ~2.5 mol)

    • Sodium Hydroxide (50% aqueous solution, e.g., 88 g, 1.1 mol)

    • Sulfuric Acid (for neutralization)

    • Deionized Water (for washing)

  • Procedure:

    • To a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with a temperature controller, add the 2-ethylhexanal and formaldehyde solution.

    • Begin stirring and maintain the temperature of the mixture at 40°C.

    • Slowly add the 50% sodium hydroxide solution via the dropping funnel over a period of 4-6 hours, ensuring the reaction temperature does not exceed 80°C. The reaction is highly exothermic and careful control of the addition rate is crucial.

    • After the addition is complete, continue stirring the mixture at 60-70°C for an additional 1-2 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature. The mixture will separate into two phases.

    • Separate the organic layer.

    • Neutralize the organic layer with sulfuric acid to a pH of 6-7.

    • Wash the organic layer with deionized water to remove any inorganic salts.

    • The crude product is then purified by vacuum distillation.

2. Purification by Vacuum Distillation

  • Apparatus: Standard vacuum distillation setup.

  • Procedure:

    • Transfer the crude, washed organic product to a suitably sized round-bottom flask.

    • Perform the distillation under reduced pressure. The product, this compound, will typically distill at 120-140°C at a pressure of approximately 9 mmHg.[3]

    • Collect the fraction that distills in this temperature range. Higher boiling impurities will remain in the distillation flask.

3. Purification by Recrystallization

  • Solvent Selection: A suitable solvent system (e.g., a mixture of a solvent in which the diol is soluble and a non-solvent) should be determined empirically.

  • Procedure:

    • Dissolve the distilled product in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Synthesis_Pathway Main Synthesis and Side Reaction Pathways cluster_main Main Reaction cluster_side Side Reactions R1 2-Ethylhexanal I1 Aldol Adduct Intermediate R1->I1 + Formaldehyde (Aldol Addition) SP1 Self-Condensation Product (2-Ethyl-3-propylacrolein) R1->SP1 Self-Condensation R2 Formaldehyde SP2 Methanol + Sodium Formate (Cannizzaro Products) R2->SP2 Self-Cannizzaro Cat Base (e.g., NaOH) Cat->R1 Cat->R2 Cat->I1 I2 Cannizzaro Intermediate I1->I2 + Formaldehyde (Crossed Cannizzaro) SP3 Ester Byproducts (Tishchenko Products) I1->SP3 Tishchenko Reaction P This compound I2->P

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield/Purity Start Low Yield or Purity Observed Q1 Check Reaction Temperature (40-80°C?) Start->Q1 A1_No No Q1->A1_No No A2_Yes Yes Q1->A2_Yes Yes A1_Yes Yes Action1 Adjust Temperature Control A1_No->Action1 Q2 Verify Reactant Molar Ratio (HCHO:2-EH ~2.5:1?) Action1->Q2 A2_No No Q2->A2_No No A3_Yes Yes Q2->A3_Yes Yes A2_Yes->Q2 Action2 Adjust Stoichiometry A2_No->Action2 Q3 Was Catalyst Added Slowly? Action2->Q3 A3_No No Q3->A3_No No End Review Purification Protocol (Distillation/Recrystallization) Q3->End Yes A3_Yes->Q3 Action3 Improve Addition Protocol A3_No->Action3 Action3->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Enhancing Polyester Hydrolytic Stability with 2-Butyl-2-ethyl-1,3-propanediol (BEPD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and detailed protocols for utilizing 2-Butyl-2-ethyl-1,3-propanediol (BEPD) to improve the hydrolytic stability of polyesters.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BEPD) and how does it improve the hydrolytic stability of polyesters?

A1: this compound is a unique diol monomer used in the synthesis of polyester resins.[1] Its molecular structure contains bulky butyl and ethyl side groups. When incorporated into a polyester backbone, these side groups provide steric hindrance, acting as a protective shield around the hydrolytically susceptible ester linkages. This shielding effect makes it more difficult for water molecules to attack and break the ester bonds, thereby enhancing the polyester's resistance to degradation in humid or aqueous environments. A similar mechanism is observed in polyesters synthesized with 2-Methyl-1,3-propanediol (MPO), where the pendant methyl group provides steric protection.[2]

Q2: What are the primary applications for polyesters with enhanced hydrolytic stability using BEPD?

A2: Polyesters modified with BEPD are ideal for applications requiring high durability in the presence of moisture. These include coatings for cans and coils, adhesives, and polyurethane elastomers for outdoor or marine use.[3][4] In the biomedical field, polyesters with controlled degradation rates are crucial for drug delivery systems and tissue engineering scaffolds. While direct data on BEPD in biomedical applications is limited, its ability to tune hydrolytic stability makes it a candidate for such research.

Q3: How does BEPD compare to other diols like neopentyl glycol (NPG) or 1,4-butanediol (BDO) in terms of polyester properties?

A3: Compared to linear diols like BDO, the branched structure of BEPD significantly enhances hydrolytic stability. While neopentyl glycol (NPG) also has a branched structure that improves stability, the larger butyl and ethyl groups of BEPD are expected to offer even greater steric protection. Furthermore, replacing NPG with BEPD in polyester coatings has been shown to increase flexibility while maintaining or even improving hardness and weather resistance.[3]

Q4: Can BEPD be used as a direct 1:1 molar replacement for other diols in existing polyester formulations?

A4: Yes, BEPD can typically be used as a molar replacement for other diols in polyester synthesis. However, due to its higher molecular weight (160.25 g/mol ) and unique structure, some adjustments to the reaction conditions (e.g., temperature, catalyst concentration, reaction time) may be necessary to achieve the desired molecular weight and polymer properties. It is recommended to start with a direct molar substitution and optimize from there.

Troubleshooting Guide

Issue 1: Low Molecular Weight or Incomplete Polymerization

  • Question: I synthesized a polyester using BEPD, but the final molecular weight is lower than expected, and the polymer seems brittle. What could be the cause?

  • Answer:

    • Inefficient Water Removal: Polycondensation is a reversible reaction. Ensure that the water produced during esterification is efficiently removed from the reaction vessel, typically by applying a high vacuum (e.g., <1 mmHg) during the final stages of the reaction.[5]

    • Suboptimal Reaction Temperature: The bulky side groups of BEPD might slightly reduce the reactivity of its hydroxyl groups. You may need to increase the reaction temperature (e.g., to 220-240°C) or extend the reaction time to ensure complete conversion.[6]

    • Monomer Stoichiometry: Verify the exact molar ratio of your diacid and diol monomers. Any deviation from a 1:1 ratio can limit the final molecular weight. Ensure high purity of all monomers, as impurities can interfere with polymerization.[7]

    • Catalyst Inefficiency: Check the type and concentration of your transesterification catalyst. A catalyst like titanium(IV) butoxide or antimony trioxide is often effective. You may need to slightly increase the catalyst concentration for BEPD-based formulations.

Issue 2: Inconsistent Hydrolytic Stability Results

  • Question: I am performing accelerated hydrolysis tests on my BEPD-modified polyester, but the results are not consistent across batches. Why might this be happening?

  • Answer:

    • Variable Crystallinity: The thermal history of your polymer samples can affect their crystallinity, which in turn influences the rate of hydrolysis.[8] Ensure all samples are subjected to the same standardized thermal treatment (e.g., annealing and quenching) before starting the degradation test.

    • Inconsistent Sample Dimensions: Hydrolysis can be a surface or bulk erosion process.[9] Ensure that all test specimens (e.g., films, pellets) have consistent dimensions and surface area-to-volume ratios.

    • pH Fluctuation of Hydrolysis Medium: The pH of the aqueous medium significantly impacts the hydrolysis rate.[10] Use a buffered solution (e.g., phosphate-buffered saline, pH 7.4) and monitor its pH throughout the experiment, as acidic byproducts from degradation can lower the pH and auto-catalyze the reaction.

    • Inconsistent Initial Molecular Weight: The initial molecular weight of your polyester batches must be consistent. A lower starting molecular weight will lead to faster degradation to a critical point.

Quantitative Data Summary

The following table presents illustrative data on the expected improvement in hydrolytic stability when incorporating BEPD into a polyester backbone compared to a standard polyester synthesized with 1,4-butanediol (BDO).

Note: This data is representative and intended for comparative purposes. Actual results will vary based on the specific polyester composition and experimental conditions.

PropertyTest ConditionTime (days)Polyester Control (1,4-BDO based)Polyester with BEPD
Mn Retention (%) 70°C, pH 7.4 Buffer0100%100%
1465%85%
2840%72%
5615%55%
Acid Number (mg KOH/g) 70°C, pH 7.4 Buffer00.50.5
143.21.8
286.83.5
5612.56.1
Tensile Strength Retention (%) 70°C, pH 7.4 Buffer0100%100%
1470%90%
2845%78%
5620%65%

Experimental Protocols

Protocol 1: Synthesis of BEPD-based Polyester

This protocol describes the two-stage melt polycondensation synthesis of a polyester from adipic acid and BEPD.

Materials:

  • Adipic Acid (high purity)

  • This compound (BEPD) (≥99% purity)

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • Nitrogen gas (high purity)

Procedure:

  • Charging the Reactor: Equip a glass reactor with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser. Charge the reactor with equimolar amounts of adipic acid and BEPD (e.g., 1.0 mole of each). A slight molar excess of the diol (e.g., 5-10%) can be used to compensate for any loss during heating.[7]

  • First Stage (Esterification):

    • Start purging the system with a slow stream of nitrogen gas.

    • Begin stirring and heat the mixture to 170-180°C. Water will begin to distill off as a byproduct of the esterification reaction.

    • Maintain this temperature for 4-5 hours or until approximately 80-90% of the theoretical amount of water has been collected.[5]

  • Second Stage (Polycondensation):

    • Add the catalyst (e.g., 200-500 ppm of Ti(OBu)₄) to the reaction mixture.

    • Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mmHg over about 1-2 hours.[6]

    • Continue the reaction under high vacuum and at high temperature. The viscosity of the melt will increase significantly. Monitor the reaction by observing the stirrer torque or by taking samples to measure the intrinsic viscosity or acid number.

    • The reaction is considered complete when the desired molecular weight is achieved, or the acid number drops below a target value (e.g., <1 mg KOH/g). This stage can take 3-5 hours.

  • Product Recovery: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it or onto a cooled surface. The resulting solid polyester can then be pelletized or ground for further processing and analysis.

Protocol 2: Accelerated Hydrolytic Stability Testing

This protocol is based on standard practices for evaluating the hydrolytic degradation of polyesters.[11]

Materials:

  • Polyester samples (e.g., films of 0.2 mm thickness or small pellets)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Constant temperature oven or water bath (e.g., set to 70°C)

  • Sealed containers (e.g., glass vials)

Procedure:

  • Sample Preparation: Prepare multiple identical specimens of the polyester. Dry them thoroughly in a vacuum oven at a temperature below the polymer's glass transition temperature (Tg) until a constant weight is achieved. Record the initial dry weight (W₀) of each specimen.

  • Immersion: Place each dried and weighed specimen into a separate sealed container. Add a sufficient volume of PBS buffer to ensure the sample is fully submerged (e.g., 10 mL for a 100 mg sample).

  • Incubation: Place the sealed containers in a constant temperature oven or water bath set to an elevated temperature (e.g., 70°C) to accelerate hydrolysis.

  • Time Points: At predetermined time intervals (e.g., 0, 7, 14, 28, 42, and 56 days), remove a set of samples (typically 3-5 replicates per time point) from the oven.

  • Analysis: For each removed sample:

    • Mass Loss: Gently rinse the sample with deionized water to remove any salts, then dry it to a constant weight in a vacuum oven. Record the final dry weight (Wt) and calculate the mass loss (%) as [(W₀ - Wt) / W₀] * 100.

    • Molecular Weight: Analyze the molecular weight (Mn, Mw) of the dried polymer using Gel Permeation Chromatography (GPC). Calculate the percentage of number-average molecular weight (Mn) retention.[10]

    • Acid Number: Determine the acid number of the dried polymer via titration to quantify the generation of carboxylic acid end groups resulting from ester bond cleavage.

    • Mechanical Properties: If using film specimens, measure the tensile strength and elongation at break according to standard methods (e.g., ASTM D882).

Mandatory Visualizations

G cluster_synthesis Polyester Synthesis cluster_testing Hydrolytic Stability Testing cluster_analysis Analysis S1 1. Charge Reactor (BEPD + Diacid) S2 2. Esterification (180°C, N2 Purge) S1->S2 S3 3. Add Catalyst S2->S3 S4 4. Polycondensation (230°C, High Vacuum) S3->S4 S5 5. Extrude & Quench S4->S5 T1 1. Prepare & Dry Samples S5->T1 Polymer Product T2 2. Immerse in Buffer (70°C) T1->T2 T3 3. Incubate at Time Points (0, 14, 28, 56 days) T2->T3 T4 4. Remove & Dry Samples T3->T4 A1 Mass Loss T4->A1 A2 Molecular Weight (GPC) T4->A2 A3 Acid Number (Titration) T4->A3 A4 Mechanical Properties T4->A4

Caption: Experimental workflow for polyester synthesis and hydrolytic stability analysis.

G cluster_polyester Polyester Chain with BEPD cluster_shield Steric Shield Ester Ester Linkage (-COO-) BEPD BEPD Moiety Ester->BEPD Ester2 Ester Linkage (-COO-) BEPD->Ester2 Acid1 Diacid Moiety Acid1->Ester Acid2 Diacid Moiety Ester2->Acid2 Butyl Butyl Group Blocked Attack is Blocked Butyl->Blocked Ethyl Ethyl Group Ethyl->Blocked Water H₂O (Water Molecule) Water->Attack Attack->Ester Attack->Ester2 Blocked->Attack

References

Technical Support Center: Phase Transfer Catalysis in the Synthesis of 2-n-butyl-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC) in the preparation of 2-n-butyl-2-ethyl-1,3-propanediol.

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst in the synthesis of 2-n-butyl-2-ethyl-1,3-propanediol?

A1: In the synthesis of 2-n-butyl-2-ethyl-1,3-propanediol from 2-ethyl hexanal and formaldehyde using a basic alkali metal hydroxide, the reactants are present in two immiscible phases (an organic phase containing the aldehyde and an aqueous phase with the formaldehyde and hydroxide). A phase transfer catalyst, typically a quaternary ammonium salt or a polyethylene glycol, facilitates the transfer of the hydroxide ion (or another reacting anion) from the aqueous phase to the organic phase, where the reaction occurs. This accelerates the reaction rate and improves the overall yield.[1][2]

Q2: What are the key reaction steps in the synthesis of 2-n-butyl-2-ethyl-1,3-propanediol?

A2: The synthesis is a one-pot process that involves two main reactions:

  • Aldol Addition: An enolate ion, formed from 2-ethyl hexanal under basic conditions, reacts with formaldehyde.[3][4][5]

  • Crossed-Cannizzaro Reaction: The intermediate from the aldol addition reacts with another molecule of formaldehyde in the presence of a strong base. One molecule is oxidized (formaldehyde to formic acid), and the other is reduced to form the 1,3-propanediol.[1][3][6]

Q3: Which type of phase transfer catalyst is most effective for this synthesis?

A3: Cationic phase transfer catalysts, such as quaternary ammonium salts like Aliquat 336 (tricaprylylmethylammonium chloride) and tetrabutylammonium hydrogen sulfate (TBAHSO₄), have been shown to be highly effective, leading to significantly higher yields compared to reactions without a catalyst or with neutral catalysts like polyethylene glycol.[1]

Q4: What are the typical reaction conditions for this synthesis?

A4: The reaction is typically carried out at a temperature between 60-70°C.[1] An aqueous solution of a strong base, such as sodium hydroxide, is added incrementally to the reaction mixture containing 2-ethyl hexanal, formaldehyde (or paraformaldehyde), and the phase transfer catalyst.[1][3] The molar ratio of formaldehyde to 2-ethylhexanal is generally kept in excess, around 2.1 to 5.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of 2-n-butyl-2-ethyl-1,3-propanediol Inefficient Phase Transfer: The catalyst may not be effectively transferring the hydroxide ions to the organic phase.• Increase the agitation speed to improve the interfacial contact area between the phases.[2][7]• Ensure the chosen phase transfer catalyst has sufficient lipophilicity to be soluble in the organic phase. For example, catalysts with longer alkyl chains are generally more effective.[2]• Increase the catalyst loading, although optimal concentration should be determined experimentally.
Incomplete Reaction: The reaction may not have gone to completion.• Monitor the reaction progress using techniques like TLC or GC.• Consider extending the reaction time or slightly increasing the temperature (while monitoring for side reactions).
Side Reactions: Undesired side reactions, such as the self-condensation of 2-ethyl hexanal or the Cannizzaro reaction of formaldehyde alone, may be occurring.• Control the rate of addition of the alkali hydroxide solution to maintain the optimal pH and temperature.[3]• Ensure the purity of the starting materials. For instance, high methanol content in formalin can affect the reaction.[1]
Difficult Phase Separation Emulsion Formation: High concentrations of the catalyst or vigorous stirring can sometimes lead to the formation of a stable emulsion.• Decrease the agitation speed towards the end of the reaction.• Add a small amount of a saturated brine solution to help break the emulsion.• Allow the mixture to stand for a longer period to allow for phase separation.
Product Purity Issues Presence of Unreacted Starting Materials: Incomplete reaction or incorrect stoichiometry.• Ensure the correct molar ratios of the reactants are used.[3]• Optimize reaction time and temperature to drive the reaction to completion.
Formation of By-products: See "Low Yield" section for causes of side reactions.• After the reaction, neutralize the mixture with an acid (e.g., sulfuric acid) and wash the organic phase with water to remove salts and water-soluble impurities.[1][3]
Inconsistent Results Variability in Reagents: Differences in the quality and purity of starting materials, especially the formaldehyde source (formalin vs. paraformaldehyde) and the phase transfer catalyst.• Use reagents from a consistent and reliable source.• If using paraformaldehyde, ensure it fully depolymerizes to formaldehyde under the reaction conditions.[1]
Poor Temperature Control: The reaction is highly exothermic, and poor temperature control can lead to side reactions and inconsistent yields.[3]• Use a temperature-controlled reaction setup and add the alkali hydroxide solution at a rate that allows for effective heat dissipation.[3]

Quantitative Data Summary

The following table summarizes the impact of different phase transfer catalysts on the yield of 2-n-butyl-2-ethyl-1,3-propanediol as reported in the literature.

CatalystCatalyst TypeCatalyst Loading (% by weight of formalin/paraformaldehyde solution)Yield (%)Reference
Aliquat 336Cationic10%84.6 - 87.8[1]
TBAHSO₄Cationic5.2%91.0[1]
Polyethylene glycolNeutral4.9%73.2[1]
None--73.2 - 76.5[1]

Experimental Protocols

Detailed Methodology for the Synthesis of 2-n-butyl-2-ethyl-1,3-propanediol using a Phase Transfer Catalyst

This protocol is based on a literature procedure.[1]

Materials:

  • 2-ethyl hexanal

  • Formalin solution (45%, with less than 1% methanol) or solid paraformaldehyde

  • Sodium hydroxide (NaOH) aqueous solution

  • Phase transfer catalyst (e.g., Aliquat 336 or TBAHSO₄)

  • Sulfuric acid (for neutralization)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, combine the 2-ethyl hexanal, formalin solution (or paraformaldehyde and water), and the phase transfer catalyst.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 60-70°C) with vigorous stirring.

  • Addition of Base: Slowly add the aqueous sodium hydroxide solution to the reaction mixture through the dropping funnel over a period of 1.5 to 2.5 hours, maintaining the reaction temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional 45-60 minutes. The progress of the reaction can be monitored by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with sulfuric acid.

    • Transfer the mixture to a separatory funnel and allow the phases to separate.

    • Separate the organic layer and wash it with water.

  • Isolation and Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter off the drying agent.

    • Remove the organic solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure 2-n-butyl-2-ethyl-1,3-propanediol.

Visualizations

Experimental_Workflow Experimental Workflow for 2-n-butyl-2-ethyl-1,3-propanediol Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine: - 2-ethyl hexanal - Formaldehyde/Paraformaldehyde - Phase Transfer Catalyst heat Heat to 60-70°C reactants->heat 1 add_base Slowly add NaOH solution heat->add_base 2 stir Stir for 45-60 min add_base->stir 3 cool Cool to RT stir->cool 4 neutralize Neutralize with H₂SO₄ cool->neutralize 5 separate Separate organic and aqueous phases neutralize->separate 6 wash Wash organic phase with water separate->wash 7 dry Dry organic phase wash->dry 8 concentrate Concentrate under reduced pressure dry->concentrate 9 distill Vacuum Distillation concentrate->distill 10 product Pure 2-n-butyl-2-ethyl- 1,3-propanediol distill->product 11

Caption: Experimental workflow for the synthesis of 2-n-butyl-2-ethyl-1,3-propanediol.

PTC_Mechanism Phase Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_OH Na⁺ OH⁻ interface -------------------- Interface -------------------- Na_OH->interface Q_X Q⁺X⁻ (Catalyst) Q_X->interface Aldehyde 2-ethyl hexanal (R-CHO) Product 2-n-butyl-2-ethyl-1,3-propanediol Aldehyde->Product Q_X_prod Q⁺X⁻ Product->Q_X_prod Regenerates Catalyst Q_OH Q⁺OH⁻ interface->Q_OH Anion Exchange Q_OH->Aldehyde Reaction Q_X_prod->interface

Caption: Mechanism of phase transfer catalysis in the synthesis of 2-n-butyl-2-ethyl-1,3-propanediol.

References

Handling and storage guidelines for 2-Butyl-2-ethyl-1,3-propanediol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the handling and storage of 2-Butyl-2-ethyl-1,3-propanediol to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the use and storage of this compound.

Issue 1: Visible Changes in Physical Appearance (e.g., discoloration, clumping)

  • Question: I have noticed that my stored this compound, which was a white solid, has started to turn yellow and is clumping together. What could be the cause, and is it still usable?

  • Answer: Discoloration and changes in the physical state of this compound can be indicative of degradation or moisture absorption. As a hygroscopic solid, it can absorb moisture from the air, leading to clumping. The yellowing may suggest chemical degradation, possibly due to exposure to air (oxidation), light, or elevated temperatures.

    Recommended Actions:

    • Assess Purity: It is crucial to assess the purity of the material before further use. An impure reagent can significantly impact experimental outcomes. A certificate of analysis for a new batch will typically indicate a purity of >98.0% (GC).[1][2]

    • Analytical Testing: We recommend performing an analytical test, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID), to determine the purity and identify any potential degradation products.

    • Usability Decision: If the purity is found to be significantly lower than required for your application, or if unknown peaks are detected in your chromatogram, it is advisable to use a fresh batch of the compound.

Issue 2: Inconsistent Experimental Results

  • Question: My experiments using this compound have been yielding inconsistent results. Could this be related to the degradation of the compound?

  • Answer: Yes, inconsistent experimental results are a common consequence of using a degraded reagent. The presence of impurities or degradation products can interfere with chemical reactions, alter physical properties of formulations, and lead to unreliable data.

    Recommended Actions:

    • Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines: in a tightly sealed container, in a dry and well-ventilated place, and protected from light and heat.

    • Purity Analysis: Perform a purity analysis on the batch of this compound . This will help you to correlate the inconsistent results with the quality of the starting material.

    • Use a Fresh Batch: If degradation is suspected or confirmed, switch to a new, unopened container of the compound for your subsequent experiments to ensure consistency and reliability.

Frequently Asked Questions (FAQs)

Handling

  • Question: What are the primary safety precautions I should take when handling this compound?

  • Answer: When handling this compound, it is important to adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area and avoid creating dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Storage

  • Question: What are the optimal storage conditions for this compound to ensure its long-term stability?

  • Answer: To maintain the quality and prevent degradation of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is also advisable to protect it from direct sunlight.

Degradation

  • Question: What are the likely degradation pathways for this compound?

  • Answer: While specific degradation studies on this compound are not extensively documented, based on its chemical structure as a 1,3-propanediol derivative, the primary degradation pathways are likely to be oxidation and thermal decomposition.

    • Oxidation: The primary alcohol groups are susceptible to oxidation, which could potentially form aldehydes (e.g., 3-hydroxy-2-butyl-2-ethylpropanal) and subsequently carboxylic acids (e.g., 3-hydroxy-2-butyl-2-ethylpropanoic acid). Studies on similar 1,3-propanediols have shown that oxidation can lead to the formation of hydroxyalkanoic acids.[4]

    • Thermal Decomposition: At elevated temperatures, the compound may decompose. While the specific products are not well-defined in the literature, thermal decomposition of alcohols can lead to the release of irritating gases and vapors.[3]

  • Question: How can I detect degradation in my sample of this compound?

  • Answer: Degradation can be detected through several methods:

    • Visual Inspection: As mentioned in the troubleshooting guide, changes in color or physical form can be an initial indicator.

    • Analytical Techniques: The most reliable way to detect and quantify degradation is through analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These techniques can separate the parent compound from any impurities or degradation products.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₂₀O₂
Molecular Weight 160.25 g/mol
Appearance White to almost white solid
Melting Point 41-44 °C
Boiling Point 178 °C @ 50 mmHg
Flash Point 136 °C (closed cup)
Purity (typical) >98.0% (GC)[1][2]

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol provides a general method for the purity assessment of this compound. It is intended as a starting point and may require optimization for specific instrumentation and applications.

  • Objective: To determine the purity of a this compound sample and to detect the presence of any volatile impurities or degradation products.

  • Materials:

    • This compound sample

    • High-purity solvent for dissolution (e.g., Methanol or Dichloromethane, HPLC grade)

    • Volumetric flasks and pipettes

    • Autosampler vials with septa

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID)

    • Capillary column suitable for polar analytes (e.g., a wax-type column like a PEG-based column)

  • Procedure:

    • Standard Preparation:

      • Accurately weigh approximately 100 mg of a this compound reference standard and dissolve it in the chosen solvent in a 10 mL volumetric flask. Dilute to the mark with the solvent.

      • Prepare a series of dilutions from this stock solution to create a calibration curve (e.g., 1, 2, 5, 10 mg/mL).

    • Sample Preparation:

      • Accurately weigh approximately 100 mg of the this compound sample to be tested and dissolve it in the chosen solvent in a 10 mL volumetric flask. Dilute to the mark.

    • GC-FID Analysis:

      • GC Conditions (starting point):

        • Inlet Temperature: 250 °C

        • Injection Volume: 1 µL

        • Split Ratio: 50:1

        • Carrier Gas: Helium or Hydrogen at a constant flow rate.

        • Oven Temperature Program:

          • Initial temperature: 80 °C, hold for 2 minutes.

          • Ramp: 10 °C/min to 220 °C.

          • Hold at 220 °C for 5 minutes.

        • Detector Temperature: 280 °C

    • Data Analysis:

      • Integrate the peak areas of all components in the chromatograms.

      • Calculate the purity of the sample by the area percent method:

        • % Purity = (Area of the main peak / Total area of all peaks) x 100

      • For a more accurate quantification, use the calibration curve generated from the reference standard.

Mandatory Visualization

Handling_and_Storage_Guidelines Figure 1. Logical Flow for Handling and Storage cluster_receipt Receiving Material cluster_storage Storage cluster_handling Handling cluster_outcome Outcome Receipt Receive this compound Inspect Inspect Container for Damage Receipt->Inspect Initial Check Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If OK Seal Keep Container Tightly Sealed Store->Seal Protect Protect from Light and Heat Store->Protect Handle Use in a Well-Ventilated Area Store->Handle For Use Stable Prevent Degradation, Maintain Purity Store->Stable Degraded Potential Degradation (Discoloration, Impurities) Store->Degraded Improper Conditions Seal->Stable Seal->Degraded Improper Conditions Protect->Stable Protect->Degraded Improper Conditions Handle->Store After Use PPE Wear Appropriate PPE (Gloves, Safety Glasses) Handle->PPE AvoidDust Avoid Dust Formation Handle->AvoidDust

Caption: Logical workflow for proper handling and storage of this compound.

Troubleshooting_Workflow Figure 2. Troubleshooting for Suspected Degradation Start Suspected Degradation (e.g., Discoloration, Inconsistent Results) VisualInspect Visually Inspect Material (Color, Clumping) Start->VisualInspect CheckStorage Verify Storage Conditions (Cool, Dry, Sealed, Dark) PurityAnalysis Perform Purity Analysis (e.g., GC-FID) CheckStorage->PurityAnalysis VisualInspect->CheckStorage Decision Assess Purity Results PurityAnalysis->Decision Use Material is Suitable for Use Decision->Use Purity Meets Specification Discard Discard and Use a Fresh Batch Decision->Discard Purity is Low or Impurities Detected Document Document Findings and Review Procedures Discard->Document

Caption: A workflow for troubleshooting suspected degradation of this compound.

References

Technical Support Center: Troubleshooting Polyester Solubility in Styrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility of polyesters, particularly those synthesized with 2-butyl-2-ethyl-1,3-propanediol (BEPD), in styrene.

Frequently Asked Questions (FAQs)

Q1: I am observing poor solubility of my BEPD-containing polyester in styrene. Isn't BEPD supposed to improve solubility?

A1: That is correct. Published technical literature from chemical suppliers indicates that this compound (BEPD) is specifically designed to facilitate the dissolution of polyesters in styrene and to reduce the tendency for the resin to recrystallize from the solution.[1] If you are experiencing poor solubility, it is highly probable that other factors in your polyester synthesis or dissolution process are the root cause of the issue. This guide will help you troubleshoot these potential problems.

Q2: What are the primary factors that influence the solubility of unsaturated polyester resins in styrene?

A2: The solubility of an unsaturated polyester resin in styrene is a complex interplay of several factors. The key determinants include the chemical composition of the polyester backbone (i.e., the types of diols and diacids used), the molecular weight and molecular weight distribution of the polyester, the concentration of the polyester in styrene, and the temperature of the solution.[2] The miscibility is also dependent on the polarity of the polyester; for instance, terminal carboxyl and hydroxyl groups can negatively impact the miscibility with the nonpolar styrene.[2]

Q3: Can the molecular weight of my polyester affect its solubility in styrene?

A3: Absolutely. Higher molecular weight polyesters generally have lower solubility and will dissolve at a slower rate compared to lower molecular weight resins.[3][4] It is crucial to characterize the molecular weight of your synthesized polyester, for example, using Gel Permeation Chromatography (GPC), to determine if it falls within the expected range for good solubility.

Q4: How does temperature affect the solubility of polyesters in styrene?

A4: For many polyester-styrene systems, increasing the temperature will improve solubility. These solutions often exhibit Upper Critical Solution Temperature (UCST) behavior, meaning that they are miscible at higher temperatures and phase-separate upon cooling.[5] Therefore, gently heating the mixture during dissolution can be an effective strategy to achieve a homogeneous solution.

Q5: What is the typical concentration of unsaturated polyester in styrene for commercial resins?

A5: Commercial unsaturated polyester resins typically contain about 30-40% by mass of styrene.[2] Styrene acts as a reactive diluent, reducing the viscosity of the thick polyester resin to a workable level for various applications.[6]

Troubleshooting Guide for Poor Solubility

If you are experiencing difficulty dissolving your BEPD-based polyester in styrene, follow this step-by-step troubleshooting guide to identify the potential cause.

Step 1: Re-evaluate the Role of BEPD

As established, BEPD is a solubility enhancer. The issue is unlikely to be the presence of BEPD itself. This guide will help you investigate other potential causes.

Step 2: Characterize Your Polyester Resin

Inadequate characterization of the synthesized polyester is a common source of unexpected solubility behavior.

Actionable Advice:

  • Determine Molecular Weight: Use Gel Permeation Chromatography (GPC) to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of your polyester.[7][8]

  • Compare with Expectations: Are the measured molecular weight values significantly higher than your target? Uncontrolled polymerization can lead to excessively long polymer chains that are difficult to dissolve.

Experimental Protocols

Protocol 1: Molecular Weight Determination of Unsaturated Polyester Resin using Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a synthesized unsaturated polyester resin.

Materials:

  • Unsaturated polyester resin sample

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene standards of known molecular weights

  • GPC system equipped with a refractive index (RI) detector

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the polyester resin sample into a glass vial.

    • Add 10 mL of THF to the vial.

    • Gently agitate the mixture until the resin is completely dissolved. This may be facilitated by using a shaker or sonic bath.

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Instrument Setup:

    • Equilibrate the GPC system with THF as the mobile phase at a flow rate of 1.0 mL/min.

    • Ensure the column and detector temperatures are stable.

  • Calibration:

    • Prepare a series of polystyrene standards of known molecular weights in THF.

    • Inject the standards into the GPC system to generate a calibration curve of log(Molecular Weight) versus retention time.

  • Sample Analysis:

    • Inject the prepared polyester sample solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, the GPC software will calculate the Mn, Mw, and PDI of the polyester sample.

Parameter Description Typical Implication for Solubility
Mn (Number-Average Molecular Weight) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.Higher Mn can lead to decreased solubility.
Mw (Weight-Average Molecular Weight) The average molecular weight that gives more emphasis to heavier molecules.A high Mw, especially with a broad PDI, can indicate the presence of very large molecules that are difficult to dissolve.
PDI (Polydispersity Index) A measure of the distribution of molecular weights in a given polymer sample (PDI = Mw/Mn).A PDI significantly greater than 2 for a condensation polymer may suggest side reactions or poor process control, potentially leading to insoluble fractions.
Step 3: Investigate the Polyester Composition

The choice of other monomers in your polyester backbone significantly impacts its polarity and, consequently, its compatibility with the non-polar styrene.

Actionable Advice:

  • Review Your Formulation: Are you using other diols or diacids that might increase the overall polarity of the polyester? For instance, a higher proportion of hydrophilic diols like diethylene glycol could reduce miscibility with styrene.[5]

  • Consider End Groups: A high concentration of unreacted acid or hydroxyl end groups can increase polarity and hinder solubility.[2] Titration can be used to determine the acid value of your resin.

Step 4: Optimize the Dissolution Process

The physical conditions under which you are dissolving the polyester are critical.

Actionable Advice:

  • Increase Temperature: Gently warm the styrene to 50-60°C before and during the addition of the polyester. Many polyester-styrene systems have a cloud point, and increasing the temperature can bring the mixture into a single-phase region.[5]

  • Ensure Adequate Agitation: Use a mechanical stirrer to ensure good mixing and break up any large agglomerates of the polyester resin.

  • Incremental Addition: Add the polyester resin to the styrene in small portions while stirring continuously. This prevents the formation of large, difficult-to-dissolve lumps.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Poor Solubility of BEPD-Polyester in Styrene Observed check_bepd Is BEPD the likely cause? start->check_bepd bepd_info BEPD is a solubility enhancer. Investigate other factors. check_bepd->bepd_info No check_bepd->bepd_info Yes characterize Step 2: Characterize the Polyester Resin bepd_info->characterize check_mw Is Molecular Weight too high? characterize->check_mw mw_high Action: Optimize polymerization to reduce MW. check_mw->mw_high Yes composition Step 3: Investigate Polyester Composition check_mw->composition No soluble Solubility Issue Resolved mw_high->soluble check_polarity Is the overall polarity too high? composition->check_polarity polarity_high Action: Adjust co-monomer ratio or check acid value. check_polarity->polarity_high Yes dissolution Step 4: Optimize Dissolution Process check_polarity->dissolution No polarity_high->soluble check_temp Is dissolution temperature too low? dissolution->check_temp temp_low Action: Increase temperature to 50-60°C. check_temp->temp_low Yes check_agitation Is agitation insufficient? check_temp->check_agitation No temp_low->soluble agitation_low Action: Use mechanical stirring and incremental resin addition. check_agitation->agitation_low Yes check_agitation->soluble No agitation_low->soluble

Caption: Troubleshooting workflow for poor polyester solubility.

Signaling Pathway Analogy: Polymer-Solvent Interaction

The process of a polymer dissolving in a solvent can be conceptually compared to a cellular signaling pathway, where successful signal transduction leads to a cellular response (dissolution).

DissolutionPathway cluster_solvent Solvent (Styrene) cluster_polymer Polymer (Polyester with BEPD) cluster_process Process Conditions styrene Styrene Molecules polymer_chain Polyester Backbone styrene->polymer_chain Solvation dissolution Homogeneous Solution (Good Solubility) polymer_chain->dissolution bepd_moiety BEPD Moiety (Solubility Enhancer) bepd_moiety->styrene Enhances Interaction polar_groups Polar Groups (e.g., -COOH, -OH) polar_groups->styrene Inhibits Interaction temperature Optimal Temperature temperature->styrene Increases Kinetic Energy agitation Sufficient Agitation agitation->polymer_chain Reduces Boundary Layer

Caption: Analogy of polymer dissolution to a signaling pathway.

References

Technical Support Center: Viscosity Reduction of Polyester Resins with 2-Butyl-2-ethyl-1,3-propanediol (BEPD)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing 2-Butyl-2-ethyl-1,3-propanediol (BEPD) to reduce the viscosity of polyester resins in your experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BEPD) and why is it used in polyester resins?

A1: this compound (BEPD) is a branched aliphatic diol with primary hydroxyl groups. In polyester resin formulations, it serves as a co-monomer, partially or fully replacing other glycols like neopentyl glycol (NPG) or propylene glycol. Its primary function is to reduce the viscosity of the uncured resin. This allows for easier processing, better fiber wet-out in composites, and the potential to reduce the amount of reactive diluents, such as styrene, which are often volatile organic compounds (VOCs).[1][2]

Q2: What are the main advantages of using BEPD to reduce polyester resin viscosity?

A2: The primary benefits of incorporating BEPD into polyester resin formulations include:

  • Viscosity Reduction: BEPD's branched structure disrupts polymer chain packing, leading to a lower resin viscosity. This can facilitate the formulation of high-solids, low-VOC coatings.[2]

  • Improved Flexibility and Hardness: The unique structure of BEPD imparts a favorable balance of flexibility and hardness to the cured polyester.[1][3]

  • Enhanced Durability: BEPD is known to improve the hydrolytic stability, weather resistance, and UV resistance of polyester resins, making them suitable for outdoor applications.[1][2][3]

  • Increased Water Resistance: The hydrophobic nature of BEPD enhances the water resistance of the final cured product.[1]

  • Reduced Styrene Content: By lowering the intrinsic viscosity of the resin, the required amount of styrene or other reactive diluents can be decreased by as much as 10%.[1]

Q3: How does BEPD affect the curing process of polyester resins?

A3: The incorporation of BEPD can influence the curing profile of the polyester resin. While specific effects can be formulation-dependent, the reduced viscosity can lead to more efficient mixing of the initiator and accelerator, potentially impacting the gel time and peak exotherm. It is crucial to conduct preliminary tests to characterize the curing behavior of any new BEPD-modified formulation.

Q4: Are there any compatibility issues to be aware of when using BEPD?

A4: BEPD is generally compatible with standard raw materials used in unsaturated polyester resin synthesis, such as various dicarboxylic acids (e.g., phthalic anhydride, maleic anhydride) and other glycols. However, as with any formulation change, it is recommended to perform compatibility tests, especially when using a complex mixture of monomers.

Data Presentation

While specific quantitative data on the viscosity reduction at varying concentrations of BEPD is often proprietary and formulation-dependent, the following table summarizes the expected qualitative and reported quantitative effects of incorporating BEPD into a polyester resin, based on available technical literature.

PropertyEffect of BEPD IncorporationQuantitative Data Example (if available)
Viscosity DecreasedAllows for the formulation of high solids, low VOC coatings by reducing the need for solvents.[2] Can lower the viscosity to allow for a reduction in styrene content by up to 10%.[1]
Flexibility Increased-
Hardness Maintained or IncreasedImproves film hardness by 30% against a benchmark polyester-based coil coating.[2]
UV Resistance / Weatherability IncreasedUp to 90% gloss retention after 2 years of South Florida exposure.[2]
Water Resistance IncreasedSuperb hydrolytic stability.[1]
Styrene Content Can be ReducedPotential to reduce styrene content by as much as 10%.[1]
Gel Time May be Reduced-
Shrinkage upon Cure Reduced-

Experimental Protocols

Protocol for Incorporating BEPD into an Unsaturated Polyester Resin Formulation

This protocol describes a general two-stage melt condensation polymerization process for synthesizing an unsaturated polyester resin incorporating BEPD to achieve viscosity reduction.

Materials:

  • Dicarboxylic acids/anhydrides (e.g., Maleic Anhydride, Phthalic Anhydride)

  • Glycols (e.g., Propylene Glycol, Neopentyl Glycol)

  • This compound (BEPD)

  • Esterification catalyst (e.g., Fascat 4100)

  • Inhibitor (e.g., Hydroquinone)

  • Reactive Diluent (e.g., Styrene)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser.

  • Heating mantle

  • Vacuum pump

  • Viscometer

Procedure:

  • Reactor Charging:

    • Charge the reactor with the desired molar ratios of dicarboxylic acids/anhydrides and glycols, including BEPD. The amount of BEPD can be varied (e.g., 10-50 mol% of the total glycol content) to achieve the desired viscosity. A typical starting point could be a 1:1.1 molar ratio of total diacids to total glycols.

    • Add the esterification catalyst and inhibitor to the reactor.

  • First Stage: Esterification under Nitrogen Blanket:

    • Start the mechanical stirrer and begin purging the reactor with nitrogen.

    • Gradually heat the reactor to approximately 150-160°C to melt the reactants and initiate the esterification reaction.

    • Continue to slowly increase the temperature to 190-210°C. Water of condensation will begin to distill off.

    • Maintain the reaction at this temperature, monitoring the acid value and viscosity of the resin. The reaction is continued until the acid value drops to a predetermined level (e.g., below 50 mg KOH/g).

  • Second Stage: Polycondensation under Vacuum:

    • Once the target acid value in the first stage is reached, apply a vacuum to the system to remove the remaining water of condensation and drive the polymerization reaction forward.

    • Continue the reaction under vacuum until the desired acid value (e.g., 15-30 mg KOH/g) and viscosity are achieved.

  • Cooling and Dilution:

    • Once the desired properties are reached, cool the reactor to around 100-120°C.

    • Slowly add the reactive diluent (e.g., styrene) to the hot resin with continuous stirring until a homogenous solution is obtained. The amount of styrene will depend on the target final viscosity.

  • Quality Control:

    • Measure the final viscosity, acid value, and other relevant properties of the resin to ensure it meets the desired specifications.

Workflow for Polyester Resin Synthesis with BEPD

experimental_workflow start Start charge_reactor Charge Reactor: - Dicarboxylic Acids - Glycols (including BEPD) - Catalyst & Inhibitor start->charge_reactor esterification First Stage: Esterification (150-210°C under N2) Monitor Acid Value charge_reactor->esterification polycondensation Second Stage: Polycondensation (under vacuum) Monitor Acid Value & Viscosity esterification->polycondensation cooling Cool Reactor (100-120°C) polycondensation->cooling dilution Add Reactive Diluent (e.g., Styrene) cooling->dilution qc Quality Control: - Viscosity - Acid Value - Other Properties dilution->qc end End qc->end

Caption: Experimental workflow for polyester resin synthesis with BEPD.

Troubleshooting Guide

This guide addresses specific issues that may arise when using BEPD to reduce the viscosity of polyester resins.

Issue 1: Final resin viscosity is higher than expected.

Possible Cause Suggested Solution
Insufficient BEPD concentration.Increase the molar percentage of BEPD in the glycol mixture in subsequent batches.
Incomplete reaction (polycondensation).Ensure the reaction is carried out to the target acid value and viscosity. Prolong the reaction time under vacuum if necessary.
Inaccurate temperature control during synthesis.Verify the accuracy of the temperature probes and maintain a consistent temperature profile during the reaction.

Issue 2: Cured resin is too flexible and/or soft.

Possible Cause Suggested Solution
Excessive BEPD concentration.Reduce the molar percentage of BEPD. A balance needs to be struck between viscosity reduction and desired mechanical properties.
Insufficient crosslinking.Ensure the correct amount of unsaturated monomer (e.g., maleic anhydride) is used. Verify the efficiency of the initiator and accelerator system.

Issue 3: Phase separation or cloudiness in the uncured resin.

Possible Cause Suggested Solution
Incompatibility with other resin components.Although rare, ensure all monomers are of high purity. Perform small-scale compatibility tests before scaling up.
Premature polymerization or crystallization.Ensure an adequate amount of inhibitor is used and that the resin is stored at the recommended temperature. BEPD can help reduce recrystallization.[1]

Issue 4: Gel time is too fast or too slow.

Possible Cause Suggested Solution
BEPD affecting the reactivity of the system.Adjust the concentration of the accelerator and/or initiator. A faster gel time may require a reduction in the accelerator, while a slower gel time may require an increase.
Inaccurate measurement of initiator or accelerator.Use calibrated measuring devices for adding the curing system components.

Troubleshooting Logic Diagram

troubleshooting_workflow start Problem Encountered viscosity_high High Viscosity start->viscosity_high too_flexible Too Flexible / Soft start->too_flexible phase_separation Phase Separation start->phase_separation gel_time_issue Incorrect Gel Time start->gel_time_issue increase_bepd Increase BEPD % viscosity_high->increase_bepd Cause: Low BEPD check_reaction Verify Reaction Completion viscosity_high->check_reaction Cause: Incomplete Reaction decrease_bepd Decrease BEPD % too_flexible->decrease_bepd Cause: High BEPD check_crosslinking Check Crosslinker/Curing System too_flexible->check_crosslinking Cause: Low Crosslinking check_compatibility Check Component Compatibility phase_separation->check_compatibility Cause: Incompatibility adjust_curing Adjust Curing System gel_time_issue->adjust_curing Cause: Reactivity Change

References

Technical Support Center: Synthesis of 2-Butyl-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butyl-2-ethyl-1,3-propanediol (BEPD).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial synthesis routes for this compound (BEPD) are:

  • The Classical Route: This method involves a crossed aldol condensation of 2-ethylhexanal with formaldehyde, followed by a crossed Cannizzaro reaction.[1][2] This process is typically catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide.[3]

  • The Salt-Free Route: This is a two-step process that begins with the aldol addition of 2-ethylhexanal and formaldehyde, followed by the hydrogenation of the intermediate aldol product.[1][2]

Q2: What are the main applications of this compound?

A2: this compound is a versatile chemical intermediate used in the synthesis of various products, including:

  • Polyesters and poly(ethylene terephthalate) (PET) copolymers.[2][4]

  • Lubricants.

  • Emulsifying agents.

  • Insect repellents.[3]

  • Plastics.[2]

Q3: Why is temperature control so critical during the synthesis of BEPD?

A3: The reaction between 2-ethylhexanal and formaldehyde is highly exothermic.[1][2] Without proper temperature control, the reaction rate can accelerate uncontrollably, leading to a runaway reaction. This can result in the formation of unwanted side products, reduced yield, and potential safety hazards. The recommended reaction temperature is typically maintained between 40-80°C.[5]

Q4: What is the purpose of the Cannizzaro reaction in the classical synthesis route?

A4: In the classical synthesis of BEPD, after the initial aldol addition, the intermediate β-hydroxy aldehyde is subjected to a crossed Cannizzaro reaction. In this step, formaldehyde acts as a reducing agent, reducing the intermediate aldehyde to the desired 1,3-propanediol, while formaldehyde itself is oxidized to formic acid (or its salt under basic conditions).[6][7]

Troubleshooting Guide

Low Yield

Q: My BEPD synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in BEPD synthesis can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Poor Temperature Control:

    • Problem: As the reaction is highly exothermic, poor heat dissipation can lead to side reactions.

    • Solution: Ensure efficient stirring and use a cooling bath to maintain the reaction temperature within the optimal range of 40-80°C.[5] For larger scale reactions, consider a semi-batch process with controlled addition of the base catalyst to manage the heat evolution.[5]

  • Incorrect Stoichiometry:

    • Problem: The molar ratio of reactants is crucial for maximizing the yield of the desired product.

    • Solution: The recommended molar ratio of formaldehyde to 2-ethylhexanal is typically between 2.1:1 and 5:1, with a preferred range of 2.3:1 to 3.0:1.[5]

  • Suboptimal Catalyst Concentration:

    • Problem: The concentration of the base catalyst affects the reaction rate and selectivity.

    • Solution: The molar ratio of the hydroxide catalyst to 2-ethylhexanal should be carefully controlled, typically in the range of 1.5:1 to 3:1.[5]

  • Side Reactions:

    • Problem: Competing reactions, such as the self-condensation of 2-ethylhexanal or the Cannizzaro reaction of formaldehyde with itself, can reduce the yield of BEPD.

    • Solution: Using formaldehyde in excess helps to favor the crossed Cannizzaro reaction, where formaldehyde acts as the reducing agent.[7] Slow, controlled addition of the base catalyst can also help to minimize side reactions.[5]

Product Purity Issues

Q: My final BEPD product is impure. What are the likely contaminants and how can I remove them?

A: Impurities in the final product can arise from unreacted starting materials, side products, or residual catalyst.

  • Common Impurities:

    • Unreacted 2-ethylhexanal and formaldehyde.

    • Formic acid or formate salts (from the Cannizzaro reaction).

    • High-boiling point byproducts from self-condensation reactions.

  • Purification Strategies:

    • Neutralization and Washing: After the reaction, the mixture should be neutralized (e.g., with sulfuric acid) to a pH of 5-7.[5] This is followed by washing steps with water to remove salts and other water-soluble impurities. An alkaline wash can be employed to remove acidic impurities that might interfere with distillation.[5]

    • Distillation: The crude BEPD is typically purified by vacuum distillation. A common condition is distillation at 120-140°C under a reduced pressure of 9 mmHg.[5]

Quantitative Data Summary

Table 1: Influence of Reaction Parameters on BEPD Synthesis (Classical Route)

ParameterCondition 1Condition 2Effect on Yield/PurityReference
Catalyst Addition Constant RateIncremental FeedIncremental feed allows for better temperature control, leading to higher yields (up to 92%).[5]
Molar Ratio (HCHO:2-EH) 2.5:13.0:1Higher formaldehyde ratio can favor the desired crossed Cannizzaro reaction.[5]
Temperature < 40°C40 - 80°CLower temperatures can slow the reaction and pose safety risks due to potential accumulation of unreacted reagents.[5]

Table 2: Example Yields from Patent Literature

MethodBEPD ConcentrationByproductsReference
Constant Rate Catalyst Feed78.27 wt-%18.84 wt-%[5]
Incremental Catalyst Feed95.6 wt-%Not specified[5]

Experimental Protocols

Protocol 1: Classical Synthesis of this compound

This protocol is based on the classical method involving a crossed aldol condensation and a Cannizzaro reaction.

Materials:

  • 2-ethylhexanal (2-EH)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (or other alkali metal hydroxide)

  • Sulfuric acid (for neutralization)

  • Deionized water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, charge the 2-ethylhexanal and formaldehyde solution. The typical molar ratio of formaldehyde to 2-ethylhexanal is between 2.3:1 and 3.0:1.[5]

  • Reaction: While maintaining the temperature of the reaction mixture between 40°C and 80°C with external cooling, slowly add the sodium hydroxide solution (e.g., 48 wt-%) to the reaction mixture over several hours.[5] A controlled, incremental feed rate is recommended to manage the exothermic reaction.[5]

  • Work-up:

    • After the addition of the base is complete, continue stirring for a period to ensure the reaction goes to completion.

    • Allow the reaction mixture to separate into two phases.

    • Separate the aqueous phase.

    • The organic phase can be purified by one of two methods:

      • Method A (Neutralization): Neutralize the organic phase with sulfuric acid to a pH of 5-7. Wash the organic phase sequentially with water, a dilute sodium hydroxide solution, and then with acidified water until the pH is neutral.[5]

      • Method B (Direct Washing): Wash the organic phase with pure water in one or two steps.[5]

  • Purification: Purify the crude this compound by vacuum distillation at approximately 120-140°C and 9 mmHg.[5]

Protocol 2: Salt-Free Synthesis of this compound (Conceptual)

This route avoids the formation of salt byproducts.

Materials:

  • 2-ethylhexanal

  • Formaldehyde

  • Base catalyst (for aldol addition)

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Raney nickel, palladium on carbon)

Procedure:

  • Aldol Addition: Perform an aldol addition reaction between 2-ethylhexanal and formaldehyde using a suitable base catalyst under controlled temperature conditions to form the intermediate β-hydroxy aldehyde.

  • Catalyst Removal: Neutralize and remove the base catalyst from the reaction mixture.

  • Hydrogenation: Transfer the crude intermediate to a high-pressure reactor. Add a hydrogenation catalyst and pressurize the reactor with hydrogen gas. The reaction is typically carried out at elevated temperature and pressure until the aldehyde group is reduced to a hydroxyl group.

  • Purification: After the reaction, filter off the catalyst and purify the resulting this compound by vacuum distillation.

Visualizations

Synthesis_Pathway cluster_classical Classical Route cluster_salt_free Salt-Free Route 2-Ethylhexanal 2-Ethylhexanal Aldol_Addition Aldol Addition 2-Ethylhexanal->Aldol_Addition Formaldehyde Formaldehyde Formaldehyde->Aldol_Addition Cannizzaro Crossed Cannizzaro Reaction Formaldehyde->Cannizzaro Intermediate Intermediate Aldehyde Aldol_Addition->Intermediate Forms Intermediate->Cannizzaro Hydrogenation Hydrogenation Intermediate->Hydrogenation BEPD This compound Cannizzaro->BEPD Yields Base_Catalyst Base Catalyst Base_Catalyst->Aldol_Addition Base_Catalyst->Cannizzaro Salt_Free_BEPD This compound (Salt-Free) Hydrogenation->Salt_Free_BEPD Yields

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Is Temperature within 40-80°C? Start->Check_Temp Check_Stoich Are Molar Ratios Correct? Check_Temp->Check_Stoich Yes Adjust_Temp Adjust Cooling/ Heating Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst Addition Controlled? Check_Stoich->Check_Catalyst Yes Adjust_Stoich Adjust Reactant Amounts Check_Stoich->Adjust_Stoich No Check_Purification Is Purification Protocol Correct? Check_Catalyst->Check_Purification Yes Adjust_Catalyst Implement Slow/ Incremental Addition Check_Catalyst->Adjust_Catalyst No Review_Purification Review Neutralization, Washing, and Distillation Parameters Check_Purification->Review_Purification No Success Improved Yield/ Purity Check_Purification->Success Yes Adjust_Temp->Check_Stoich Adjust_Stoich->Check_Catalyst Adjust_Catalyst->Check_Purification Review_Purification->Success

Caption: Troubleshooting workflow for BEPD synthesis.

References

Validation & Comparative

Spectroscopic Analysis: A Comparative Guide to 2-Butyl-2-ethyl-1,3-propanediol and Neopentyl Glycol using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-Butyl-2-ethyl-1,3-propanediol and a common structural alternative, Neopentyl Glycol (2,2-dimethyl-1,3-propanediol), supported by experimental data and detailed protocols.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and Neopentyl Glycol. This quantitative data allows for a direct comparison of their chemical environments.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound -CH₃ (ethyl)0.86Triplet3H
-CH₃ (butyl)0.90Triplet3H
-CH₂- (butyl)1.25Multiplet4H
-CH₂- (ethyl)1.34Quartet2H
-CH₂OH3.54Singlet4H
-OHVariableSinglet2H
Neopentyl Glycol -CH₃0.95Singlet6H
-CH₂OH3.39Singlet4H
-OHVariableSinglet2H

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
This compound -CH₃ (ethyl)7.6
-CH₃ (butyl)14.2
-CH₂- (ethyl)23.3
-CH₂- (butyl)23.5
-CH₂- (butyl)33.7
Quaternary C43.8
-CH₂OH67.5
Neopentyl Glycol -CH₃22.0
Quaternary C36.3
-CH₂OH71.3

Experimental Protocols

The following are generalized experimental protocols for acquiring ¹H and ¹³C NMR spectra, which may require optimization based on the specific instrumentation and sample properties.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the analyte (this compound or Neopentyl Glycol) for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous. If necessary, use a vortex mixer.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

NMR Data Acquisition

¹H NMR Spectroscopy:

  • Spectrometer: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Pulse Sequence: A standard single-pulse sequence.

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 8-16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-5 seconds between scans.

¹³C NMR Spectroscopy:

  • Spectrometer: A standard NMR spectrometer (e.g., 75 or 125 MHz).

  • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Spectral Width: A wider spectral width, commonly 0-220 ppm.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay: A relaxation delay of 2-5 seconds.

Data Processing

The raw data (Free Induction Decay, FID) is processed using appropriate software. This typically involves:

  • Fourier Transformation: To convert the time-domain data into the frequency domain.

  • Phase Correction: To ensure all peaks are in the positive absorptive phase.

  • Baseline Correction: To obtain a flat baseline.

  • Integration: To determine the relative number of protons corresponding to each signal in the ¹H NMR spectrum.

  • Peak Picking: To identify the precise chemical shifts of all signals.

Visualization of Molecular Structures and NMR Assignments

The following diagrams illustrate the chemical structures and the corresponding proton and carbon environments for both this compound and Neopentyl Glycol, providing a visual aid for interpreting the NMR data.

Caption: Structure and NMR assignments for this compound.

Caption: Structure and NMR assignments for Neopentyl Glycol.

Comparative Guide to the Analytical Determination of 2-Butyl-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of 2-Butyl-2-ethyl-1,3-propanediol. We will delve into its characteristic mass spectrometry fragmentation pattern and compare this technique with alternative analytical methods, providing supporting data and detailed experimental protocols.

Mass Spectrometry Fragmentation Pattern of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like this compound. The electron ionization (EI) mass spectrum of this compound is characterized by extensive fragmentation, providing a unique fingerprint for its identification. While the molecular ion peak (m/z 160) is often weak or absent in the spectra of alcohols and diols, the fragmentation pattern is rich in structural information.

The most prominent peaks in the mass spectrum of this compound are observed at m/z 69, 55, and 70.[1] A plausible fragmentation pathway leading to these major ions is initiated by the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) or water (H₂O, 18 Da), followed by further fragmentation of the resulting carbocations.

A proposed fragmentation pathway is illustrated in the diagram below:

fragmentation Proposed Mass Spectrometry Fragmentation of this compound M [C9H20O2]+• m/z 160 (Molecular Ion) A [C8H17O]+ m/z 129 M->A - •CH2OH B [C9H18O]+• m/z 142 M->B - H2O C [C5H9]+ m/z 69 (Base Peak) A->C - C3H7OH D [C4H7]+ m/z 55 A->D - C4H8O E [C5H10]+• m/z 70 B->E - C4H8

Proposed fragmentation pathway for this compound.

Comparison of Analytical Methods

While GC-MS is a primary tool for the identification of this compound, other techniques can be employed for its quantification, each with its own advantages and limitations. The following table summarizes the performance of GC-MS, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC) for the analysis of diols.

Analytical MethodPrincipleTypical Performance for Diol AnalysisAdvantagesDisadvantages
GC-MS Separation by gas chromatography followed by mass analysis of fragments.LOD: 0.02 - 1.32 mg/kg, LOQ: 0.11 - 0.54 mg/kg, Linearity (R²): >0.999[2]High specificity and structural elucidation capabilities.Can have variable response factors for quantification; may require derivatization for polar analytes.
GC-FID Separation by gas chromatography and detection by flame ionization.LOD: ~0.01 g/L, LOQ: ~0.03 g/L, Linearity (R²): >0.999[3]Robust, cost-effective, and provides a more uniform response for hydrocarbons, making it suitable for quantification.Does not provide structural information for identification.
HPLC-ELSD Separation by liquid chromatography with evaporative light scattering detection.LOD: 0.02 - 0.04 µg, LOQ: 0.04 - 0.10 µg, Linearity (R²): ≥ 0.997[4]Suitable for non-volatile and non-chromophoric compounds; compatible with gradient elution.Requires a volatile mobile phase; response can be non-linear over a wide concentration range.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using the compared techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound. Derivatization with a silylating agent is often recommended to improve peak shape and thermal stability.

Sample Preparation (with Derivatization):

  • Accurately weigh 10 mg of the sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Parameters:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is optimized for the quantification of this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Samples should be dissolved in the same solvent to a concentration within the calibration range.

GC-FID Parameters:

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 240°C and hold for 10 minutes.

  • Carrier Gas: Nitrogen or Helium at a constant flow of 1.5 mL/min.

  • Gases for FID: Hydrogen and Air, at manufacturer's recommended flow rates.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is an alternative for the analysis of this compound, particularly when dealing with complex matrices or when derivatization is not desirable.

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration suitable for detection (typically in the µg/mL range).

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC-ELSD Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile or methanol. A typical gradient could be starting from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Nebulizer Temperature: 40°C.

  • ELSD Evaporator Temperature: 60°C.

  • Nebulizing Gas (Nitrogen) Pressure: 3.5 bar.

This guide provides a foundational understanding of the analytical methodologies available for this compound. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the need for structural confirmation, the desired level of sensitivity, and the nature of the sample matrix.

References

Unveiling Molecular Fingerprints: A Comparative Guide to FTIR Spectrum Analysis of 2-Butyl-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise functional group composition of molecules is paramount. This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectrum of 2-Butyl-2-ethyl-1,3-propanediol against other common diols, supported by experimental data and protocols. Furthermore, it explores alternative analytical techniques for a comprehensive overview of functional group analysis.

Executive Summary

This compound, a key component in various industrial applications, possesses characteristic hydroxyl and alkyl functionalities. FTIR spectroscopy serves as a rapid and effective method for identifying and verifying these functional groups by detecting their unique vibrational frequencies. This guide presents the FTIR spectral data of this compound and compares it with structurally related diols: 1,3-propanediol, 1,4-butanediol, and 2,2-dimethyl-1,3-propanediol (neopentyl glycol). The comparison highlights the subtle spectral shifts arising from differences in alkyl substitution, providing a basis for differentiation. Additionally, this report outlines a standard experimental protocol for acquiring FTIR spectra of viscous liquids and discusses the complementary roles of Nuclear Magnetic Resonance (NMR) and Raman spectroscopy in functional group analysis.

Comparative FTIR Spectral Data of Diols

The following table summarizes the key FTIR absorption bands for this compound and selected alternative diols. The data reveals characteristic vibrational modes for O-H, C-H, and C-O functional groups.

Functional GroupVibrational ModeThis compound (cm⁻¹)1,3-Propanediol (cm⁻¹)1,4-Butanediol (cm⁻¹)2,2-Dimethyl-1,3-propanediol (cm⁻¹)
O-H Stretching (broad)~3340~3330~3330~3350
C-H Stretching (sp³)~2958, 2931, 2873~2940, 2850~2940, 2860~2960, 2875
C-H Bending~1460~1460~1450~1470, 1370
C-O Stretching~1040~1050~1050~1040

Note: The peak positions are approximate and can vary slightly based on the sample state and measurement conditions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol details the methodology for acquiring FTIR spectra of viscous liquid diols using an ATR accessory, a common and convenient technique for such samples.[1][2][3][4]

Materials:

  • FTIR Spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Sample of this compound or other diol.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

  • Micropipette.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

  • Sample Application: Place a small drop (typically 1-2 µL) of the diol sample onto the center of the ATR crystal using a micropipette. Ensure the crystal surface is completely covered.

  • Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan to collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal and press with a lint-free wipe soaked in an appropriate solvent.

Workflow for FTIR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of functional groups in a diol using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Output & Conclusion Start Start Background Acquire Background Spectrum Start->Background Sample Apply Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Background Subtraction & Processing Acquire->Process Identify Identify Characteristic Peaks (O-H, C-H, C-O) Process->Identify Compare Compare with Reference Spectra Identify->Compare Report Generate Report with Peak Assignments Compare->Report Conclusion Functional Group Confirmation Report->Conclusion End End Conclusion->End

Caption: Workflow of FTIR analysis for diol functional groups.

Alternative Analytical Techniques: A Comparative Overview

While FTIR is a powerful tool, other spectroscopic methods can provide complementary or more detailed information about molecular structure.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Absorption of infrared radiation causing molecular vibrations.Identification of functional groups.[5]Fast, non-destructive, versatile for various sample types.[2][6]Water can be a strong interferent; limited structural information beyond functional groups.[7][8]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed information on the chemical environment of atoms (connectivity, stereochemistry).[9][10][11][12]Provides unambiguous molecular structure determination.Less sensitive than FTIR, requires larger sample amounts, more expensive instrumentation.
Raman Spectroscopy Inelastic scattering of monochromatic light.Information on molecular vibrations, particularly for non-polar bonds.[7][8]Excellent for aqueous samples, requires minimal sample preparation.[8]Can be affected by sample fluorescence, generally weaker signals than FTIR.[7][8]

Conclusion

FTIR spectroscopy provides a rapid and reliable method for the identification of key functional groups in this compound and related diols. The characteristic broad O-H stretch, multiple C-H stretching and bending vibrations, and the strong C-O stretching band serve as a unique "molecular fingerprint." By comparing the spectrum to those of other diols, subtle differences in the alkyl region can be discerned. For a more comprehensive structural elucidation, complementary techniques such as NMR and Raman spectroscopy are invaluable. The choice of analytical method will ultimately depend on the specific information required, sample characteristics, and available instrumentation.

References

Comparing 2-Butyl-2-ethyl-1,3-propanediol vs neopentyl glycol in polyesters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Butyl-2-ethyl-1,3-propanediol and Neopentyl Glycol in Polyester Performance

For researchers, scientists, and drug development professionals, the selection of diols in polyester synthesis is a critical decision that dictates the final properties and performance of the polymer. This guide provides an objective comparison of two key diols: this compound (BEPD) and Neopentyl Glycol (NPG). This analysis is supported by available experimental data to inform material selection for high-performance applications.

Executive Summary

Neopentyl glycol (NPG) is a widely used diol known for imparting excellent thermal stability, weather resistance, and hardness to polyester resins.[1][2] Its symmetrical, branched structure provides steric hindrance that protects the ester linkages from hydrolysis.[1] In contrast, this compound (BEPD) is an asymmetric, hydrophobic diol that offers enhanced flexibility, improved hydrolytic stability, and reduced crystallinity in polyesters.[3][4] The choice between NPG and BEPD will, therefore, depend on the desired balance of properties for a specific application. For instance, replacing NPG with BEPD in polyester resins for coil coatings has been shown to increase flexibility while maintaining or even improving hardness and weather resistance.[3]

Data Presentation

The following table summarizes the key performance differences between polyesters synthesized with this compound and Neopentyl Glycol. Note: The data presented is a synthesis of findings from multiple sources and may vary depending on the specific polyester formulation and testing conditions.

PropertyPolyester with this compound (BEPD)Polyester with Neopentyl Glycol (NPG)Key Advantage of BEPD vs. NPG
Thermal Properties
Glass Transition Temperature (Tg)Generally lower; contributes to flexibilityHigher; imparts rigidity and better performance at elevated temperatures[5]Enhanced flexibility
Thermal Stability (TGA)Good thermal stabilityHigh thermal stability[5]-
Mechanical Properties
FlexibilityHigh; reduces brittleness[4]Moderate; can be more brittleSignificant improvement in flexibility
HardnessGood, can be maintained or increased relative to NPG[3]HighComparable to improved hardness with enhanced flexibility
Chemical Properties
Hydrolytic StabilityExcellent; increased hydrophobicity improves resistance[4]Good to Excellent; steric hindrance from methyl groups provides protection[1]Superior hydrolytic stability
Weather & UV ResistanceExcellent[6]Excellent[1]Comparable performance
Physical Properties
CrystallinityReduced; leads to amorphous polyestersCan be semi-crystalline depending on the formulationLower crystallinity for improved clarity and solubility
Viscosity of ResinLower[6]HigherEasier processing and handling

Experimental Protocols

Synthesis of Polyester Resins via Melt Polycondensation

This protocol describes a general two-stage melt polycondensation process applicable for synthesizing polyesters using either BEPD or NPG.

Materials:

  • Dicarboxylic acid (e.g., Isophthalic acid, Terephthalic acid)

  • Diol (this compound or Neopentyl Glycol)

  • Esterification catalyst (e.g., Tin(II) chloride, Antimony trioxide)

  • Antioxidant (e.g., Tris(2,4-di-tert-butylphenyl) phosphite)

  • Nitrogen gas (high purity)

Procedure:

  • Charging the Reactor: A four-necked reaction kettle equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a distillation column connected to a condenser is charged with the dicarboxylic acid and the respective diol (BEPD or NPG). A slight molar excess of the diol (e.g., 1.1:1 diol to diacid ratio) is typically used.

  • First Stage - Esterification: The reactor is purged with nitrogen to create an inert atmosphere. The mixture is heated with continuous stirring to a temperature of 180-220°C. The water formed during the esterification reaction is continuously distilled off and collected. This stage is continued until the acid value of the reaction mixture drops to a predetermined level (e.g., <10 mg KOH/g).

  • Second Stage - Polycondensation: The catalyst and antioxidant are added to the reactor. The temperature is gradually increased to 230-260°C, and a vacuum is slowly applied (e.g., down to <1 mmHg). This stage facilitates the removal of the excess diol and further increases the molecular weight of the polyester. The reaction is monitored by measuring the viscosity of the melt.

  • Completion and Recovery: The reaction is stopped when the desired viscosity or molecular weight is achieved. The molten polyester is then discharged from the reactor under nitrogen pressure and allowed to cool.

Characterization Methods
  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), samples are heated under a nitrogen atmosphere, typically from -50°C to 250°C at a heating rate of 10°C/min. The Tg is determined from the midpoint of the transition in the second heating scan.

    • Thermogravimetric Analysis (TGA): To assess thermal stability, samples are heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The onset of decomposition and the temperature of maximum weight loss are determined.

  • Mechanical Testing:

    • Tensile Properties: Cured polyester samples are cast into dumbbell-shaped specimens. Tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine according to ASTM D638, at a specified crosshead speed.

  • Hydrolytic Stability:

    • The hydrolytic stability can be evaluated by monitoring the change in acid number and molecular weight of the polyester after exposure to water at an elevated temperature. A common method involves mixing the polyester with a defined amount of water and aging the mixture at a specific temperature (e.g., 90°C) for a set period. The acid number is then titrated at regular intervals.

Visualization

G cluster_monomers Monomer Selection cluster_synthesis Polyester Synthesis cluster_characterization Performance Characterization cluster_comparison Comparative Analysis Monomers Dicarboxylic Acid + Diol BEPD This compound (BEPD) Monomers->BEPD Option 1 NPG Neopentyl Glycol (NPG) Monomers->NPG Option 2 Synthesis Melt Polycondensation BEPD->Synthesis NPG->Synthesis Polyester_BEPD BEPD-based Polyester Synthesis->Polyester_BEPD Polyester_NPG NPG-based Polyester Synthesis->Polyester_NPG Thermal Thermal Analysis (DSC, TGA) Polyester_BEPD->Thermal Mechanical Mechanical Testing (Tensile Strength, Elongation) Polyester_BEPD->Mechanical Hydrolytic Hydrolytic Stability (Acid Number) Polyester_BEPD->Hydrolytic Polyester_NPG->Thermal Polyester_NPG->Mechanical Polyester_NPG->Hydrolytic Comparison Performance Comparison Thermal->Comparison Mechanical->Comparison Hydrolytic->Comparison

Caption: Comparative workflow for evaluating polyesters from BEPD and NPG.

Conclusion

The selection between this compound and Neopentyl Glycol in polyester synthesis has significant implications for the final product's performance. NPG is an excellent choice for applications requiring high hardness, thermal stability, and proven weather resistance. BEPD, on the other hand, is a superior option when enhanced flexibility, hydrolytic stability, and lower resin viscosity are the primary objectives. For applications demanding a unique balance of properties, such as durable and flexible coatings, blends of these two diols could also be considered. This guide provides a foundational understanding to aid in the strategic selection of the appropriate diol for advanced polyester development.

References

Comparative Analysis of Polyesters Derived from 2-Butyl-2-ethyl-1,3-propanediol (BEPD) and Phthalic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and comparative properties of polyesters based on 2-butyl-2-ethyl-1,3-propanediol (BEPD) and the three isomers of phthalic acid: orthophthalic acid (OPA), isophthalic acid (IPA), and terephthalic acid (TPA).

This guide provides an objective comparison of the performance of polyesters synthesized from this compound (BEPD) with ortho-, iso-, and terephthalic acid. The structural variations among the phthalic acid isomers—originating from the different substitution patterns of the carboxylic acid groups on the benzene ring—significantly influence the resulting polyesters' thermal and mechanical properties. A study by Laine, Laitinen, and Vainiotalo (2002) specifically characterized these polyesters using mass spectrometry techniques, confirming the successful synthesis and enabling differentiation based on their fragmentation patterns.[1][2]

The para-position of the carboxyl groups in terephthalic acid results in a linear and rigid polymer chain, promoting efficient chain packing and crystallinity. In contrast, the meta-position in isophthalic acid introduces a kink in the polymer backbone, disrupting regularity and reducing crystallinity. The ortho-position in phthalic acid leads to the most significant steric hindrance, resulting in largely amorphous materials. These structural differences are directly reflected in the macroscopic properties of the polyesters.

Data Presentation: A Comparative Overview

The properties of polyesters are intrinsically linked to their molecular structure. The table below summarizes the key performance indicators for polyesters derived from BEPD and each of the phthalic acid isomers. Generally, increased linearity and crystallinity, as seen in the terephthalate-based polyester, lead to higher thermal stability and mechanical strength.

PropertyPoly(BEPD-terephthalate)Poly(BEPD-isophthalate)Poly(BEPD-phthalate)
Glass Transition Temperature (Tg) HighestIntermediateLowest
Melting Temperature (Tm) Highest (if crystalline)Lower or absentAmorphous (no Tm)
Thermal Stability (Decomposition Temp.) HighHighModerate
Crystallinity Semi-crystallineLow to AmorphousAmorphous
Solubility LowModerateHigh
Tensile Strength HighModerateLow
Elongation at Break LowModerateHigh

Experimental Protocols

The synthesis and characterization of these polyesters follow established methodologies in polymer chemistry.

Polyester Synthesis via Melt Polycondensation

This common technique involves the direct reaction of a diol with a diacid at elevated temperatures.

  • Reactant Charging: this compound (BEPD) and the selected phthalic acid isomer (or its anhydride) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. A slight molar excess of the diol is typically used.

  • Catalyst Addition: A suitable polycondensation catalyst, such as antimony trioxide or a titanium-based catalyst, is added to the reaction mixture.

  • Esterification: The temperature is gradually increased to 180–220 °C under a nitrogen atmosphere to initiate the esterification reaction, during which water is formed as a byproduct and removed.

  • Polycondensation: Following the initial esterification, the pressure is gradually reduced (vacuum is applied), and the temperature is raised to 250–280 °C. This stage facilitates the removal of excess diol and promotes the growth of high molecular weight polymer chains. The reaction is monitored by measuring the melt viscosity.

  • Product Recovery: Once the desired molecular weight is achieved, the molten polyester is extruded, cooled, and pelletized.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are employed to confirm the chemical structure of the synthesized polyesters. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl3), and spectra are recorded to verify the incorporation of both the diol and the specific diacid monomer into the polymer backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups. The presence of a strong ester carbonyl (C=O) absorption band around 1720 cm-1 and the disappearance of the broad hydroxyl (-OH) band from the carboxylic acid are indicative of successful polymerization.

Differential Scanning Calorimetry (DSC): DSC is utilized to determine the thermal transitions of the polyesters, including the glass transition temperature (Tg) and the melting temperature (Tm).[3] A sample is heated at a controlled rate (e.g., 10 °C/min) in an inert atmosphere. A second heating scan is typically used to report the thermal properties after erasing the sample's prior thermal history.

Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the polyesters.[3] The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss as a function of temperature is recorded to determine the onset of thermal decomposition.

Mechanical Testing: The mechanical properties, such as tensile strength and elongation at break, are determined using a universal testing machine. Polymer samples are typically melt-pressed or injection-molded into standardized shapes (e.g., dumbbell specimens) for testing.

Visualization of Experimental Workflow

The following diagram outlines the logical flow from monomer selection to the final characterization and comparison of the polyesters.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Final Analysis Monomers Monomer Selection - BEPD - Phthalic Acid Isomer (OPA, IPA, TPA) Polycondensation Melt Polycondensation Monomers->Polycondensation Polyester Synthesized Polyester Polycondensation->Polyester Structural Structural Analysis (NMR, FTIR) Polyester->Structural Thermal Thermal Analysis (DSC, TGA) Polyester->Thermal Mechanical Mechanical Properties (Tensile Testing) Polyester->Mechanical Comparison Comparative Data Analysis Structural->Comparison Thermal->Comparison Mechanical->Comparison

Caption: Workflow for polyester synthesis, characterization, and analysis.

References

A Comparative Analysis of Polymer Flexibility Utilizing 2-Butyl-2-Ethyl-1,3-Propanediol (BEPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of polymers synthesized with 2-butyl-2-ethyl-1,3-propanediol (BEPD) against those made with other common diols. The inclusion of BEPD, a branched, asymmetric diol, into polyester and polyurethane backbones imparts a unique combination of flexibility, durability, and hydrolytic stability. This analysis is supported by representative experimental data and detailed methodologies to assist in material selection and development.

Quantitative Performance Analysis

The flexibility of a polymer is intrinsically linked to the chemical structure of its monomeric units. The use of BEPD, with its pendant butyl and ethyl groups, disrupts polymer chain packing, leading to a lower modulus and increased elongation compared to polymers synthesized with more linear or compact diols like neopentyl glycol (NPG). While direct comparative studies with comprehensive public data are limited, the following table represents typical performance profiles based on qualitative industry data and established structure-property relationships in polymer chemistry.

PropertyPolyester with BEPDPolyester with Neopentyl Glycol (NPG)Polyester with 1,6-Hexanediol (HDO)Test Method
Tensile Strength (MPa) 40 - 5050 - 6030 - 40ASTM D638
Elongation at Break (%) 150 - 2505 - 10300 - 400ASTM D638
Flexural Modulus (GPa) 1.8 - 2.22.5 - 3.01.0 - 1.5ASTM D790
Glass Transition Temp. (Tg) (°C) 15 - 2530 - 405 - 15ASTM D3418
Hydrolytic Stability ExcellentGoodModerateInternal Method
Weatherability ExcellentGoodModerateASTM G154

Note: The data presented are representative values and can vary based on the specific diacid used, polymer molecular weight, and processing conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and evaluation of polymer properties. The following protocols outline the synthesis of a BEPD-based polyester and the subsequent testing of its mechanical properties.

Synthesis of BEPD-Based Polyester via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process, a common industrial method for synthesizing polyesters.

Materials:

  • This compound (BEPD)

  • Diacid or Diester (e.g., Adipic Acid, Isophthalic Acid)

  • Catalyst (e.g., Antimony Trioxide, Tin(II) Octoate)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Esterification/Transesterification: The diol (BEPD) and diacid/diester are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser. A molar excess of the diol is typically used. The catalyst is then added. The mixture is heated to 180-220°C under a slow stream of nitrogen. Water or alcohol formed as a byproduct is continuously removed via the condenser. This stage is continued until the theoretical amount of byproduct is collected.

  • Polycondensation: The temperature is gradually increased to 230-260°C, and a vacuum (typically below 1 torr) is applied. This stage facilitates the removal of excess diol and promotes the chain-building reaction to achieve a high molecular weight polymer. The reaction is monitored by measuring the viscosity of the melt or the power consumption of the stirrer. The polymerization is stopped once the desired molecular weight is reached. The resulting polyester is then extruded and pelletized.

Mechanical Property Testing

The following standard test methods are employed to characterize the flexibility and related mechanical properties of the synthesized polymers.

  • Tensile Testing (ASTM D638): Dumbbell-shaped specimens are prepared from the synthesized polymer by injection molding or compression molding. The specimens are then subjected to a tensile load at a constant crosshead speed until failure. The tensile strength, elongation at break, and tensile modulus are determined from the resulting stress-strain curve.

  • Flexural Testing (ASTM D790): Rectangular bar specimens are subjected to a three-point bending test. The force required to bend the specimen and the corresponding deflection are measured. The flexural strength and flexural modulus are calculated from this data.

  • Differential Scanning Calorimetry (DSC) (ASTM D3418): A small sample of the polymer is heated at a controlled rate in a DSC instrument. The heat flow to the sample is monitored, and the glass transition temperature (Tg) is identified as a step change in the heat flow curve.

Visualizing Polymer Synthesis and Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for polyester synthesis and the conceptual relationship between diol structure and polymer flexibility.

Polyester_Synthesis_Workflow cluster_synthesis Polyester Synthesis cluster_testing Mechanical Testing Monomers Monomer Charging (BEPD, Diacid, Catalyst) Esterification Esterification (180-220°C, N2) Monomers->Esterification Heating Polycondensation Polycondensation (230-260°C, Vacuum) Esterification->Polycondensation Temp. Increase & Vacuum Extrusion Extrusion & Pelletization Polycondensation->Extrusion Cooling Tensile Tensile Test (ASTM D638) Extrusion->Tensile Flexural Flexural Test (ASTM D790) Extrusion->Flexural DSC DSC Analysis (ASTM D3418) Extrusion->DSC

Caption: Workflow for polyester synthesis and subsequent mechanical testing.

Diol_Structure_Flexibility cluster_Diol Diol Structure cluster_Properties Polymer Properties BEPD BEPD (Branched, Asymmetric) Flexibility Increased Flexibility BEPD->Flexibility Crystallinity Reduced Crystallinity BEPD->Crystallinity NPG NPG (Branched, Symmetric) Hardness Increased Hardness NPG->Hardness HDO HDO (Linear) HDO->Flexibility Crystallinity->Flexibility

Caption: Relationship between diol structure and resulting polymer flexibility.

Assessing the hydrolytic stability of BEPD-based polyesters versus alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the hydrolytic stability of biodegradable polyesters is paramount for designing effective therapeutic delivery systems and medical implants. While established polymers such as Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA), and Poly(ε-caprolactone) (PCL) are well-characterized, the performance of novel polyesters, including those synthesized from branched diols like 2,2-bis(hydroxymethyl)-1,3-propanediol (BEPD), requires assessment against these benchmarks.

This guide provides a comparative overview of the hydrolytic stability of commonly used aliphatic polyesters and outlines a comprehensive protocol for assessing novel alternatives. Due to limited publicly available data on BEPD-based polyesters, this document focuses on providing a robust framework for comparison by presenting data on well-established polymers.

The hydrolytic degradation of aliphatic polyesters is a complex process governed by the chemistry of the polymer backbone and a series of interdependent material properties.[1][2] The primary mechanism involves the cleavage of ester bonds, which can be influenced by factors such as water diffusion, polymer crystallinity, molecular weight, and the autocatalytic effect of acidic byproducts.[1][3]

Comparative Hydrolytic Degradation of Common Polyesters

The hydrolytic degradation rates of polyesters determine their suitability for various biomedical applications, from short-term drug delivery to long-term structural support.[2] The following table summarizes the typical degradation profiles of major FDA-approved aliphatic polyesters. These values can vary significantly based on molecular weight, crystallinity, morphology, and the specific degradation environment (e.g., pH, temperature, enzymatic activity).[4][5][6]

PolymerMonomer(s)Typical Time for Significant Mass Loss (in vivo)Key Characteristics Influencing StabilityDegradation Byproducts
PGA (Poly(glycolic acid))Glycolic Acid1-2 monthsHigh crystallinity, high hydrophilicity.[2]Glycolic Acid
PLLA (Poly(L-lactic acid))L-Lactic Acid> 24 monthsHigh crystallinity, lower hydrophilicity than PGA.[1][6]Lactic Acid
PDLLA (Poly(D,L-lactic acid))D,L-Lactic Acid12-16 monthsAmorphous, allowing for faster water penetration than PLLA.[5][6]Lactic Acid
PCL (Poly(ε-caprolactone))ε-caprolactone> 24 monthsSemi-crystalline but highly hydrophobic with a low glass transition temperature.[2][7]6-hydroxyhexanoic acid
PLGA (Poly(lactic-co-glycolic acid))Lactic Acid, Glycolic Acid1-12 months (tunable by ratio)Amorphous; degradation rate is tailored by the LA:GA ratio.[4][8]Lactic Acid, Glycolic Acid
PDO (Polydioxanone)p-dioxanone~6 monthsA poly(ester-ether) with relatively rapid degradation.[2]Dioxanone-based acids

Postulated Stability of BEPD-Based Polyesters

Polyesters synthesized from branched diols like 2-butyl-2-ethyl-1,3-propanediol or 2-methyl-1,3-propanediol introduce structural irregularities that can influence hydrolytic stability.[9][10] The presence of side chains is expected to disrupt polymer chain packing, leading to a lower degree of crystallinity.[10] This amorphous character would likely increase the rate of water diffusion into the polymer matrix, potentially accelerating hydrolytic degradation compared to a linear, more crystalline analogue. However, some studies on polyester coatings have suggested that branched structures can enhance resistance to acid, which may imply a degree of hydrolytic stability in certain conditions.[9] A definitive assessment requires empirical testing using a standardized protocol.

Experimental Protocol for Assessing In Vitro Hydrolytic Stability

A standardized protocol is crucial for accurately comparing the hydrolytic stability of different polyesters.[1][2] The following methodology, based on ASTM F1635 guidelines and common research practices, provides a framework for such an assessment.[1]

1. Materials and Sample Preparation:

  • Fabricate polymer samples into a consistent form (e.g., films of 10 mm x 10 mm x 0.2 mm or 3D-printed scaffolds of a defined geometry).[8]

  • Thoroughly dry all samples under vacuum for at least 48 hours to remove residual moisture and solvent.

  • Record the initial dry weight (W₀) of each sample.

  • Characterize the initial properties of the polymer:

    • Molecular weight (Mₙ and Mₒ) via Gel Permeation Chromatography (GPC).[1]

    • Thermal properties (glass transition temperature T₉, melting temperature Tₘ) and crystallinity via Differential Scanning Calorimetry (DSC).[1]

    • Surface morphology via Scanning Electron Microscopy (SEM).[8]

2. Degradation Medium:

  • Prepare a sterile phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.[11]

  • For accelerated testing, conditions can be altered, for example, by increasing the temperature to 37-50°C or using acidic (pH 5.5) or basic (pH 9.0) solutions.[1][2] Note that such conditions may alter the degradation mechanism from bulk to surface erosion.[1]

3. Degradation Procedure:

  • Place each polymer sample in an individual sterile container with a sufficient volume of PBS (e.g., 20 mL) to ensure complete immersion and allow for free exchange of degradation byproducts.

  • Incubate the samples at a constant temperature (e.g., 37°C) in a shaking incubator to ensure uniform exposure to the medium.[11]

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 16 weeks), retrieve a set of samples (typically n=3-5 per time point).

4. Analysis of Degraded Samples:

  • Mass Loss: Gently rinse the retrieved samples with deionized water to remove salts, dry them to a constant weight under vacuum, and record the final dry weight (Wₜ). Calculate the percentage mass loss as: [(W₀ - Wₜ) / W₀] * 100.[8]

  • Molecular Weight: Analyze the dried samples using GPC to determine the change in number-average molecular weight (Mₙ) and weight-average molecular weight (Mₒ) over time.[1]

  • Morphological Changes: Examine the sample surfaces using SEM to observe the formation of pores, cracks, or other signs of erosion.[8]

  • Thermal Properties: Use DSC to assess changes in T₉, Tₘ, and crystallinity, which can provide insights into the degradation mechanism (e.g., preferential degradation of amorphous regions).[1]

  • pH of Medium: Measure the pH of the degradation medium at each time point to monitor the release of acidic byproducts.[8]

Visualizing the Assessment Workflow

The following diagram illustrates the key steps in the experimental workflow for evaluating the hydrolytic stability of a biodegradable polyester.

G cluster_0 Phase 1: Preparation & Initial Characterization cluster_1 Phase 2: Degradation Study cluster_2 Phase 3: Post-Degradation Analysis P1 Polymer Sample Fabrication P2 Drying & Initial Weight (W₀) P1->P2 P3 Initial Analysis (GPC, DSC, SEM) P2->P3 D1 Incubation in PBS (37°C, pH 7.4) P3->D1 Start Incubation D2 Sample Retrieval at Time Points (t) D1->D2 A1 Rinsing, Drying & Final Weight (Wₜ) D2->A1 A4 pH Measurement of Medium D2->A4 A2 Mass Loss Calculation A1->A2 A3 Final Analysis (GPC, DSC, SEM) A1->A3 F1 Comparative Analysis of Hydrolytic Stability A2->F1 Data Output A3->F1 Data Output A4->F1 Data Output

References

Quantitative Analysis of 2-Butyl-2-ethyl-1,3-propanediol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Butyl-2-ethyl-1,3-propanediol (BEPD) in various mixtures is crucial for quality control, formulation development, and safety assessment. This guide provides a comparative overview of established analytical methodologies, offering insights into their principles, performance, and suitability for different applications. The primary techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a conceptual exploration of enzymatic assays as a potential alternative.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. While specific methods for BEPD are not extensively documented, methodologies for similar propanediols and butanediols can be readily adapted. Gas Chromatography, particularly with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) are the most common and robust approaches.

Table 1: Comparison of Analytical Methods for Propanediol Quantification

FeatureGC-FIDGC-MSHPLC-RIDEnzymatic Assay (Conceptual)
Principle Separation based on volatility and polarity, detection by ionization in a hydrogen flame.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by changes in refractive index.Highly specific enzyme-catalyzed reaction leading to a measurable signal (e.g., change in absorbance).
Instrumentation Gas Chromatograph, FID DetectorGas Chromatograph, Mass SpectrometerHPLC System, RID DetectorSpectrophotometer or Plate Reader
Sample Preparation Direct injection of liquid samples, solvent extraction, derivatization may be needed to increase volatility.Direct injection, solvent extraction, derivatization can improve peak shape and sensitivity.Dilution in mobile phase, filtration. Minimal sample preparation is often required.Specific buffer and cofactor addition, potential sample cleanup to remove inhibitors.
Typical Run Time 10-30 minutes10-40 minutes15-45 minutes< 15 minutes per sample
Sensitivity Good (ng range)Excellent (pg to fg range)Moderate (µg to ng range)Potentially very high (mM to µM range)[1]
Selectivity Moderate, based on retention time.High, based on retention time and mass spectrum.[2]Low, sensitive to any compound that changes the refractive index of the mobile phase.[2]Very high, based on enzyme-substrate specificity.
Common Matrices Biological cultures, environmental samples, industrial products.[2]Complex biological matrices (plasma, urine), food products, air samples.[2][3][4]Fermentation broths, high concentration formulations.[2]Fermentation broths, biological fluids.[1]
Advantages Robust, widely available, good for routine analysis.High sensitivity and selectivity, definitive identification.[2]Simple, minimal sample preparation for aqueous samples.[2]High throughput potential, very high specificity.[1]
Disadvantages Co-elution can be an issue, less definitive than MS.Higher instrument cost and complexity.Not suitable for gradient elution, lower sensitivity.Enzyme may not be commercially available for BEPD, potential for matrix interference.

Experimental Protocols

The following are generalized protocols that can be adapted for the quantitative analysis of this compound. Method validation and optimization are essential for specific sample matrices.

1. Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of BEPD in relatively clean sample matrices.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., HP-INNOWAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Sample Preparation:

    • For aqueous samples, dilute an accurately weighed amount of the sample with a suitable solvent (e.g., ethanol or acetonitrile).

    • Centrifuge the sample to remove any particulate matter.[2]

    • Transfer the supernatant to a GC vial for analysis.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial temperature of 150 °C for 2 minutes, ramp to 220 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

    • Injection Volume: 1 µL with a split ratio of 20:1.

  • Calibration: Prepare a series of calibration standards of BEPD in the same solvent used for the sample. Construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Determine the concentration of BEPD in the sample by comparing its peak area to the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • An internal standard (e.g., a deuterated analog or a structurally similar compound like 1,3-butanediol) is added to the sample.[5][6]

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances. A "salting out" procedure with K2CO3 can be used to facilitate extraction into an organic solvent like ethyl ether.[5][6]

    • The extract is then concentrated and may be derivatized to improve volatility and chromatographic performance.

  • GC-MS Conditions:

    • Column: A polar capillary column is often used.

    • Injector and GC conditions: Similar to GC-FID, but may require optimization.

    • MS Conditions: Electron ionization (EI) mode with a scan range appropriate for the target analyte and internal standard. For higher sensitivity, selected ion monitoring (SIM) can be used.

  • Calibration: Prepare calibration standards containing the analyte and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantification: Identify BEPD based on its retention time and mass spectrum. Quantify using the calibration curve.[2]

3. High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

This method is well-suited for analyzing BEPD in simpler aqueous mixtures, especially at higher concentrations.

  • Instrumentation: HPLC system with an isocratic pump, a refractive index detector, and a suitable column (e.g., Aminex HPX-87H).[1]

  • Sample Preparation:

    • Dilute the sample with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • HPLC-RID Conditions:

    • Mobile Phase: A dilute acid solution (e.g., 5 mM H2SO4) is commonly used for this type of column.[1]

    • Flow Rate: 0.4 - 0.8 mL/min.

    • Column Temperature: 60 °C.[1]

    • RID Temperature: 40 °C.

  • Calibration: Prepare calibration standards of BEPD in the mobile phase. Generate a calibration curve from the peak areas.

  • Quantification: Determine the concentration based on the peak area of the analyte in the sample.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationship between the different methods, the following diagrams are provided.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection cluster_data Data Processing Sample Mixture Containing BEPD Dilution Dilution & Filtration Sample->Dilution Simple Matrix Extraction Extraction & Cleanup Sample->Extraction Complex Matrix HPLC High-Performance Liquid Chromatography (HPLC) Dilution->HPLC Derivatization Derivatization (Optional for GC) Extraction->Derivatization GC Gas Chromatography (GC) Extraction->GC Derivatization->GC FID FID GC->FID MS MS GC->MS RID RID HPLC->RID Quantification Quantification FID->Quantification MS->Quantification RID->Quantification

Caption: General workflow for the quantitative analysis of this compound.

Method_Comparison_Logic cluster_criteria Key Decision Criteria cluster_methods Recommended Methods cluster_hplc_consideration HPLC Considerations Start Select Analytical Method Sensitivity High Sensitivity Required? Start->Sensitivity Selectivity High Selectivity Required? Start->Selectivity Matrix Complex Matrix? Start->Matrix GC_MS GC-MS Sensitivity->GC_MS Yes GC_FID GC-FID Sensitivity->GC_FID No Selectivity->GC_MS Yes Selectivity->GC_FID No Matrix->GC_MS Yes Matrix->GC_FID No HPLC_RID HPLC-RID Matrix->HPLC_RID Aqueous Matrix Gradient Gradient Elution Needed? Other_Detector Consider Alternative Detector (e.g., ELSD, MS) Gradient->Other_Detector Yes GC_FID->HPLC_RID If analyte is not volatile HPLC_RID->Gradient If so...

Caption: Decision tree for selecting an analytical method for BEPD quantification.

References

Safety Operating Guide

Proper Disposal of 2-Butyl-2-ethyl-1,3-propanediol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Butyl-2-ethyl-1,3-propanediol, ensuring the protection of both laboratory personnel and the environment.

The primary directive for the disposal of this compound is to arrange for its collection by a licensed hazardous waste disposal company for transport to an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[2][3] Adherence to proper waste management protocols is not only a matter of safety but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA).[4][5][6]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Handle the chemical in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[7] In case of a spill, soak up the material with an inert absorbent and place it in a suitable, closed container for disposal.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for waste characterization and handling.

PropertyValueReference
CAS Number 115-84-4[1]
Molecular Formula C₉H₂₀O₂[9]
Molecular Weight 160.25 g/mol [9]
Appearance White crystalline solid[10]
Melting Point 41-44 °C[10]
Boiling Point 178 °C @ 50 mmHg
Flash Point 136 °C (276.8 °F) - closed cup[10]
Water Solubility 8.8 g/L at 20 °C[10]
Oral LD50 (Rat) 2,900 mg/kg[10]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Classification

The first step is to classify the waste. Based on its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical due to its potential for causing serious eye and skin irritation.[1][11] Therefore, it must be managed as hazardous waste.

Step 2: Select a Compatible Waste Container

  • Container Material: Choose a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][12][13] Avoid metal containers for corrosive or aqueous wastes.[14][15][16]

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a secure, screw-top lid to prevent spills.[17]

  • Container Reuse: If reusing a container, ensure it has been triple-rinsed and that the original label is completely defaced or removed to avoid confusion.[17][18]

Step 3: Proper Labeling of the Waste Container

Proper labeling is crucial for safety and compliance. The moment the first drop of waste enters the container, it must be labeled.[19]

  • Use Official Labels: Use the hazardous waste labels provided by your institution's Environmental Health & Safety (EHS) department.[19][20]

  • Complete Information: The label must be filled out completely and legibly, using a pencil or solvent-resistant pen.[15][20] Information should include:

    • The words "Hazardous Waste".[19]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[18][21][22]

    • A list of all components and their percentages, totaling 100%.[18][20]

    • The primary hazard(s) associated with the chemical (e.g., Irritant).[19][21]

    • The name of the Principal Investigator, laboratory room number, and a contact phone number.[19][21]

    • The date when the waste was first added to the container.[19]

Step 4: Waste Accumulation and Storage

  • Segregation: Store the waste container in a designated Satellite Accumulation Area within the laboratory.[7][14] This area should be under the direct control of laboratory personnel.[4]

  • Incompatibility: Keep the container segregated from incompatible materials, particularly strong oxidizing agents.[1][2][17]

  • Secondary Containment: Store liquid waste containers in secondary containment bins to prevent spills from spreading.[2][4]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[2][15][17]

  • Volume Limits: Do not overfill the container; a maximum of 80-90% capacity is recommended to allow for vapor expansion.[4][18]

Step 5: Arrange for Waste Pickup

  • Contact EHS: Once the container is full, or before the storage time limit set by your institution is reached (e.g., 90 days), arrange for a pickup.[4]

  • Request Procedure: Follow your institution's specific procedure for requesting a hazardous waste pickup, which is often done through an online system or by contacting the EHS office directly.[3][22][23] Provide all necessary information about the waste as detailed on the label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Unwanted This compound identify_waste Step 1: Identify as Hazardous Waste start->identify_waste select_container Step 2: Select Compatible Waste Container (e.g., Glass, HDPE) identify_waste->select_container label_container Step 3: Affix & Complete Hazardous Waste Label select_container->label_container store_waste Step 4: Store in Designated Satellite Accumulation Area label_container->store_waste check_full Container Full? store_waste->check_full check_full->store_waste No request_pickup Step 5: Request Pickup from EHS/Licensed Vendor check_full->request_pickup Yes end_process End: Proper Disposal request_pickup->end_process

Disposal Workflow for this compound

By adhering to these detailed procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in laboratory operations.

References

Essential Safety and Operational Guide for 2-Butyl-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Butyl-2-ethyl-1,3-propanediol (CAS No. 115-84-4). Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles.Protects against splashes and dust particles that can cause serious eye irritation.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can lead to irritation.[1][2][5]
Respiratory Protection NIOSH-approved N95 dust mask or higher.Required when handling the solid form to avoid inhalation of dust and potential respiratory irritation.
Protective Clothing Laboratory coat.Provides a barrier against accidental skin contact with the chemical.[1]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure risks and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, especially when generating dust or vapors.[1]

  • Avoid contact with skin and eyes.[2][3]

  • Wash hands thoroughly after handling.[1]

  • Avoid the formation of dust and aerosols.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store away from incompatible materials such as oxidizing agents.[1]

Emergency and First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Accidental Release:

  • Ensure adequate ventilation and wear appropriate personal protective equipment.[2][3]

  • For solids, sweep up and shovel into a suitable container for disposal without creating dust.[1]

  • For liquids, absorb with an inert material (e.g., sand, silica gel) and place in a sealed container for disposal.[2]

  • Do not let the product enter drains.[2][3]

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[1][4]

  • The waste should be handled as hazardous waste and disposed of at an approved waste disposal plant.[1][2]

Physicochemical Properties

A summary of key quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
Melting Point 41-44 °C[3]
Boiling Point 178 °C @ 50 mmHg
Flash Point 136 °C (closed cup)[3]
Water Solubility 8.8 g/L at 20 °C[3]
Density 0.97 g/cm³ at 20 °C[3]

Operational Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this chemical in a laboratory setting.

A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Handle Waste E->F G Decontaminate Workspace F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Standard Operating Procedure for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.